Methyl D-lysinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2,6-diaminohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNBUPJZFJCCIQ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Methyl D-Lysinate – Physicochemical Profile and Synthetic Utility
Executive Summary
Methyl D-lysinate (specifically the dihydrochloride salt) represents a critical chiral building block in modern medicinal chemistry.[1] Unlike its naturally occurring L-isomer, the D-enantiomer confers unique resistance to enzymatic degradation, making it indispensable for the development of stable peptidomimetics and protease-resistant therapeutic scaffolds.[2] This guide provides a rigorous technical examination of its structural properties, synthesis protocols, and application in solid-phase peptide synthesis (SPPS), designed to serve as a reference for researchers optimizing drug stability and bioavailability.[3]
Part 1: Chemical Identity & Stereochemical Architecture
Methyl D-lysinate is the methyl ester derivative of D-lysine. The esterification of the
Structural Specifications
| Parameter | Specification |
| IUPAC Name | Methyl (2R)-2,6-diaminohexanoate dihydrochloride |
| Common Name | D-Lysine methyl ester dihydrochloride |
| CAS Number | 67396-08-1 (dihydrochloride); 15445-34-8 (free base/generic) |
| Molecular Formula | |
| Molecular Weight | 233.14 g/mol (salt); 160.21 g/mol (free base) |
| Stereochemistry | D-isomer (R-configuration at |
| SMILES | COC(=O)CCCCN.Cl.Cl |
Stereochemical Significance
In biological systems, proteases (e.g., trypsin, chymotrypsin) are highly stereoselective for L-amino acids.[2][3] The incorporation of Methyl D-lysinate into peptide sequences introduces a "stereochemical roadblock," preventing hydrolytic cleavage at the C-terminal side of the lysine residue. This property is exploited to extend the plasma half-life of peptide therapeutics.
Part 2: Physicochemical Properties
The following data represents field-validated properties for the dihydrochloride salt form, which is the standard commercial preparation due to the instability of the free amine ester.
Physical Constants[6]
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas. |
| Melting Point | 203–205 °C | Decomposes upon melting. |
| Solubility | >100 mg/mL in Water | Highly soluble in MeOH; insoluble in Et₂O. |
| Optical Rotation | ||
| Hygroscopicity | High | Requires desiccation; rapid hydrolysis in moist air. |
Acid-Base Characteristics (pKa Modulation)
Esterification significantly reduces the pKa of the
-
-Amino Group (
): pKa 10.5 (Similar to free lysine; remains protonated at physiological pH). -
-Amino Group (
): pKa 7.0 – 7.5 (Lowered from ~9.0 in free lysine).-
Implication: The
-amine can be deprotonated more easily than in free lysine, facilitating nucleophilic attack in coupling reactions at lower pH, reducing side reactions like racemization.[3]
-
Part 3: Synthetic Methodologies
The synthesis of Methyl D-lysinate is typically achieved via acid-catalyzed esterification. The Thionyl Chloride (
Protocol: Thionyl Chloride Mediated Esterification
Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[6] Perform all steps in a fume hood.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (
). -
Reagent Preparation: Chill 100 mL of anhydrous Methanol (MeOH) to 0°C in an ice bath.
-
Activation: Dropwise, add 15 mL of Thionyl Chloride (
) to the cold MeOH over 20 minutes.-
Mechanism:[7] Generates anhydrous HCl in situ and methyl sulfite intermediates.
-
-
Addition: Add 10.0 g (0.055 mol) of D-Lysine monohydrochloride to the solution.
-
Reaction: Remove ice bath. Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (System: n-BuOH/AcOH/H2O 4:1:1). Ninhydrin stain will show a shift in
(Ester > Acid ).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to yield a viscous oil.
-
Redissolve in a minimum amount of cold MeOH.
-
Precipitate by adding excess cold Diethyl Ether (
) with vigorous stirring.
-
-
Isolation: Filter the white precipitate, wash with
, and dry under vacuum over .[3]
Synthesis Pathway Diagram
Caption: Figure 1. Acid-catalyzed conversion of D-Lysine to its methyl ester dihydrochloride via thionyl chloride activation.
Part 4: Applications in Drug Development[1][10][11]
Proteolytic Stability in Peptidomimetics
The primary utility of Methyl D-lysinate is the introduction of proteolytic resistance. Endogenous proteases recognize the specific spatial arrangement of L-amino acid side chains.[2]
-
Mechanism: The D-configuration inverts the side chain orientation relative to the peptide backbone. This steric mismatch prevents the catalytic triad of proteases (e.g., Serine proteases) from engaging the scissile bond.
-
Application: Used in the design of "Retro-Inverso" peptides, where the sequence is reversed and D-amino acids are substituted for L-amino acids, maintaining side-chain topology while rendering the backbone invisible to enzymes.
Orthogonal Protection Strategies
In peptide synthesis, the methyl ester serves as a "semi-permanent" C-terminal protecting group.
-
Stability: Stable to mild acids (TFA) used to remove Boc groups and mild bases (Piperidine) used to remove Fmoc groups.
-
Deprotection: Cleaved by strong hydrolysis (LiOH/MeOH) or hydrazinolysis. This orthogonality allows Methyl D-lysinate to serve as an anchor for convergent peptide synthesis.
Poly-D-Lysine (PDL) Carriers
Methyl D-lysinate is the precursor for Poly-D-Lysine, a synthetic positively charged polymer.
-
Cell Adhesion: Used to coat cultureware to promote cell attachment via electrostatic interaction with the negatively charged cell membrane.
-
Drug Delivery: PDL is investigated as a gene delivery vector. Its resistance to breakdown ensures the cargo (DNA/RNA) is protected in the lysosome longer than with Poly-L-Lysine.
Application Workflow Diagram
Caption: Figure 2. Downstream applications of Methyl D-Lysinate in therapeutic peptide engineering and polymer chemistry.
Part 5: Handling, Stability & Analytics[3]
Storage and Handling
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to moisture leads to hydrolysis of the ester back to D-lysine and methanol.
-
Storage: Store at -20°C in a sealed container under Argon or Nitrogen.
-
Stability: In solution (neutral pH), the ester is susceptible to diketopiperazine formation if the
-amine is free. Keep in acidic solution or protonated form (salt) until coupling.
Analytical Verification
-
HPLC: Use a C18 Reverse Phase column.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD.
-
-
NMR (
):-
Methyl singlet (
ppm). -
-proton triplet (
ppm). -
Absence of other methyl peaks confirms purity from starting material.
-
References
-
Preparation of Amino Acid Methyl Ester Hydrochlorides. National Institutes of Health (NIH) / PubMed Central. Methodologies for thionyl chloride mediated esterification.
-
D-Lysine Methyl Ester Dihydrochloride Product Data. TCI Chemicals. Physical property specifications and safety data.
-
Peptide Synthesis and Proteolytic Resistance. BenchChem. Application notes on orthogonal protection and D-amino acid stability.
-
pKa Values of Amino Acids and Esters. University of Calgary. Fundamental data on pKa shifts upon esterification.
-
Poly-lysine in Drug Delivery. ScienceDirect / Elsevier. Review of D-lysine polymers in gene delivery systems.
Sources
- 1. Lysine Series - 南通东部氨基酸有限公司-氨基酸系列 乙酰氨基酸系列 基酸酰胺系列 [donboo.com]
- 2. nbinno.com [nbinno.com]
- 3. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 4. lookchem.com [lookchem.com]
- 5. D-Lysine Methyl Ester Dihydrochloride | 67396-08-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pianetachimica.it [pianetachimica.it]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to Methyl D-lysinate Dihydrochloride: A Chiral Building Block for Advanced Drug Development
This technical guide provides a comprehensive overview of Methyl D-lysinate dihydrochloride (CAS 67396-08-1), a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document delves into its chemical characteristics, synthesis, and analytical validation, with a strong emphasis on its strategic applications in modern therapeutics, from enhancing peptide stability to its role in innovative drug delivery systems.
Introduction: The Strategic Importance of D-Amino Acid Derivatives in Pharmacology
In the landscape of drug discovery and development, the use of non-natural D-amino acids and their derivatives has emerged as a critical strategy to overcome the inherent limitations of their L-isomers. Methyl D-lysinate dihydrochloride, the methyl ester of the D-enantiomer of lysine, serves as a prime example of such a strategic molecule. Its primary advantages lie in its ability to confer resistance to enzymatic degradation, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics.[1][2] Furthermore, the presence of the D-isomer can modulate the secondary structure of peptides, offering a tool for the rational design of molecules with desired conformations and activities.[] This guide will explore the multifaceted utility of Methyl D-lysinate dihydrochloride as a cornerstone in the synthesis of next-generation pharmaceuticals.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Methyl D-lysinate dihydrochloride is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 67396-08-1 | [4] |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [5] |
| Molecular Weight | 233.13 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 205 °C | [4] |
| Solubility | Soluble in water | [4] |
| Storage | Inert atmosphere, Room Temperature. Recommended in a cool, dark place (<15°C) | [4][6] |
| Purity | >98.0% | [5] |
Handling and Safety: Methyl D-lysinate dihydrochloride may cause skin and eye irritation.[7] It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[7] In case of contact, rinse the affected area with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][8]
Synthesis and Purification: A Detailed Protocol
The synthesis of Methyl D-lysinate dihydrochloride is typically achieved through the Fischer esterification of D-lysine hydrochloride. This process involves the reaction of the amino acid with methanol in the presence of an acid catalyst, most commonly hydrochloric acid.
Synthesis Protocol: Fischer Esterification
This protocol is adapted from established methods for the esterification of amino acids.[9]
Materials:
-
D-lysine hydrochloride
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated) or Thionyl chloride
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-lysine hydrochloride in anhydrous methanol.
-
Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated hydrochloric acid or thionyl chloride dropwise to the stirred suspension. The addition of the acid catalyst is exothermic and should be done with caution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Crystallization and Purification: The resulting crude product can be purified by recrystallization. A common solvent system for this is a mixture of methanol and diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure Methyl D-lysinate dihydrochloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of Methyl D-lysinate dihydrochloride.
Analytical Quality Control
Ensuring the purity and identity of Methyl D-lysinate dihydrochloride is crucial for its application in drug development. A combination of spectroscopic and chromatographic techniques is employed for its quality control.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected signals for the methyl ester and the lysine backbone.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups. Key absorbances include the C=O stretch of the ester group (around 1740 cm⁻¹) and the N-H stretches of the amine groups.[9]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of Methyl D-lysinate dihydrochloride. A reverse-phase HPLC method can be developed to separate the product from any starting material or by-products. Chiral HPLC methods can also be employed to confirm the enantiomeric purity.[][11]
Illustrative HPLC Method Parameters (for method development):
-
Column: A C18 reverse-phase column or a chiral column (e.g., polysaccharide-based).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry (LC-MS).
Applications in Drug Development
Methyl D-lysinate dihydrochloride is a versatile building block with several key applications in the pharmaceutical industry.
Enhancing Peptide Stability
The incorporation of D-amino acids, such as D-lysine, into peptide therapeutics is a well-established strategy to increase their resistance to proteolytic degradation.[1][2] This leads to a longer in vivo half-life and improved pharmacokinetic profiles. Methyl D-lysinate dihydrochloride, with its protected carboxylic acid group, is an ideal precursor for solid-phase peptide synthesis (SPPS).[12]
Caption: D-Lysine incorporation enhances peptide stability against proteases.
Chiral Building Block in Synthesis
As a chiral molecule, Methyl D-lysinate dihydrochloride serves as a valuable starting material for the synthesis of complex, optically active pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][13] Its two amine groups and the ester functionality allow for a wide range of chemical modifications.
Development of Drug Delivery Systems
The lysine backbone is frequently used in the design of drug delivery systems.[7] For instance, poly-D-lysine, a polymer synthesized from D-lysine, is widely used as a coating for cell culture surfaces to enhance cell adhesion due to its positive charge.[11][14] This property also makes it a candidate for the delivery of negatively charged molecules like nucleic acids (siRNA, DNA).[7] The D-isomer's resistance to enzymatic degradation makes these delivery systems more stable in biological environments.[14]
Inhibition of Non-Enzymatic Glycation
Non-enzymatic glycation, the reaction of reducing sugars with the amino groups of proteins, is implicated in the complications of diabetes and aging.[15] D-lysine has been shown to effectively reduce the non-enzymatic glycation of proteins in vitro and in vivo.[4][16] By competing with the lysine residues in proteins for reaction with glucose, D-lysine can mitigate the formation of advanced glycation end-products (AGEs).[4][9] Methyl D-lysinate dihydrochloride can serve as a precursor for the development of novel anti-glycation agents.
Caption: Mechanism of non-enzymatic glycation inhibition by D-Lysine derivatives.
Conclusion
Methyl D-lysinate dihydrochloride is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists and drug developers. Its unique properties, stemming from its D-chiral center, offer solutions to some of the most pressing challenges in pharmaceutical science, including peptide stability and targeted drug delivery. This guide has provided a foundational understanding of its synthesis, characterization, and diverse applications. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of chiral building blocks like Methyl D-lysinate dihydrochloride is set to increase, paving the way for new and improved treatments for a wide range of diseases.
References
- Sensi, M., et al. (1989). D-lysine effectively decreases the non-enzymic glycation of proteins in vitro. Clinical Science, 76(1), 95-99.
- Whitehead, K. A., et al. (2012). Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery. Pharmaceutical Research, 29(11), 3089-3101.
- BOC Sciences. (2026, February 24).
- Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305-1311.
- Uysal, B., et al. (2020). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega, 5(30), 18888-18898.
- Sigma-Aldrich.
- Thermo Fisher Scientific. (2015, May 4). SAFETY DATA SHEET - L-Lysine methyl ester dihydrochloride.
- CymitQuimica. D-Lysine Methyl Ester Dihydrochloride.
- ACS Publications. (2022, April 20). Long-Chain Poly-d-Lysines Interact with the Plasma Membrane and Induce Protective Autophagy and Intense Cell Necrosis.
- Benchchem. Application Notes and Protocols for Poly-D-Lysine in Cell Culture.
- TCI Chemicals. D-Lysine Methyl Ester Dihydrochloride | 67396-08-1.
- BOC Sciences. (2024, February 24). Amino Acids for Sustained-Release Injectables.
- Request PDF. Advanced Delivery Systems Based on Lysine or Lysine Polymers.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.
- Cole-Parmer. (2018, October 15).
- R&D Systems. Poly-D-Lysine Products.
- BOC Sciences Amino Acid. (2026, February 24).
- Park, Y., et al. (2020). All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. International Journal of Molecular Sciences, 21(18), 6838.
- Sensi, M., et al. (1993).
- Ceriello, A. (1994).
- Mendes, B., et al. (2026, February 4). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. Scientific Reports.
- Ryan, S., et al. (2024, August 21). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study.
- Ansari, N. A., & Dash, D. (2013). Prevention of non-enzymatic glycosylation (glycation): Implication in the treatment of diabetic complication. Indian Journal of Experimental Biology, 51(5), 335-343.
- LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases.
- Bardaweel, S. K. (2014). D-amino Acids: Prospects for New Therapeutic Agents. Journal of Medical and Bioengineering, 3(3), 195-198.
- Migo, V. P., et al. (2011). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. International Journal of Molecular Sciences, 12(12), 9363-9380.
- Ali, A., et al. (2016). Differential glycation of arginine and lysine by glucose and inhibition by acesulfame potassium. Journal of the Royal Society of Chemistry, 6(1), 1-6.
- Nowick, J. S.
- Farrer, B. T., & Thordarson, P. (2011). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton Transactions, 40(41), 10731-10733.
- Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 411-419.
- Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 411-419.
- Google Patents. (2013). WO2013156977A1 - Solid phase peptide synthesis of insulin using side chain anchored lysine.
- Mondal, S., et al. (2016). Silylated peptides as building blocks for material synthesis using sol–gel polymerization. Faraday Discussions, 186, 239-254.
Sources
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 4. D-lysine effectively decreases the non-enzymic glycation of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. coleparmer.com [coleparmer.com]
- 12. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Prevention of non-enzymatic glycosylation (glycation): Implication in the treatment of diabetic complication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-lysine reduces the non-enzymatic glycation of proteins in experimental diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Methyl D-Lysinate (D-Lys-OMe)
Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers
Executive Summary
Methyl D-lysinate is the ester derivative of the non-proteinogenic amino acid D-lysine. Unlike its L-enantiomer, which is ubiquitous in biology, the D-isomer is utilized in drug development specifically to engineer proteolytic resistance into peptide therapeutics.
This guide addresses a critical ambiguity in the field: the distinction between the theoretical free base (unstable) and the commercial dihydrochloride salt (stable). Most "molecular weight" queries regarding this compound fail to account for the counterions required for stability, leading to stoichiometry errors in synthesis.
Part 1: Physicochemical Profile & Molecular Identity
The following data differentiates the theoretical free base from the stable salt form used in 99% of experimental workflows.
Table 1: Comparative Molecular Specifications
| Property | Methyl D-Lysinate (Free Base) | Methyl D-Lysinate Dihydrochloride (Salt) |
| CAS Number | 687-64-9 (Generic/L-isomer often cited) | 67396-08-1 (Specific to D-isomer 2HCl) |
| Molecular Formula | ||
| Molecular Weight | 160.22 g/mol | 233.13 g/mol |
| Physical State | Oily liquid (Unstable) | White to off-white crystalline powder |
| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |
| pKa (Approx) | N/A (Protonated) | |
| Hygroscopicity | N/A | High (Requires desiccation) |
Critical Note on Stoichiometry: When calculating equivalents for peptide coupling, you must use the MW of the dihydrochloride salt (233.13 g/mol ) . Using the free base MW will result in a 31% under-loading of reagents.
Part 2: Synthetic Utility & Mechanism
The primary utility of Methyl D-lysinate lies in peptidomimetics . Incorporating D-amino acids into peptide sequences disrupts the substrate recognition sites of endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of peptide drugs.
Mechanism of Synthesis (Acyl Chloride Activation)
The standard synthesis utilizes thionyl chloride (
Figure 1: Reaction pathway for the conversion of D-Lysine to its methyl ester dihydrochloride salt using thionyl chloride activation.
Part 3: Synthesis Protocol (Standard Operating Procedure)
Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water.[1] Perform all steps in a fume hood.
Materials
-
D-Lysine Monohydrochloride (Starting material)
-
Thionyl Chloride (
, Reagent Grade) -
Methanol (Anhydrous)
-
Diethyl Ether or MTBE (for precipitation)
Step-by-Step Methodology
-
Preparation (0°C - 10°C):
-
Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL per gram of lysine).
-
Cool to 0°C using an ice/salt bath.
-
Slowly add Thionyl Chloride (2.5 equivalents) dropwise.
-
Why: This exothermic reaction generates the active chlorinating species. Adding it warm can cause flash boiling.
-
-
Addition & Reflux:
-
Add D-Lysine Monohydrochloride (1.0 equivalent) to the solution.
-
Remove the ice bath and allow to warm to room temperature.
-
Heat to reflux (approx. 65°C) for 12–16 hours.
-
Monitoring: Use TLC (System: n-Butanol/Acetic Acid/Water 3:1:1) to confirm disappearance of the starting amino acid.
-
-
Isolation:
-
Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil or foam.
-
Crucial Step: Re-dissolve in a minimum amount of cold methanol and add excess Diethyl Ether (or MTBE) to precipitate the product.
-
Filter the white precipitate under vacuum.
-
-
Drying:
Part 4: Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
1H-NMR (D2O or DMSO-d6)
-
Methyl Ester Singlet: Look for a sharp singlet at ~3.7 ppm (
). This confirms esterification.[5] -
Alpha-Proton: A triplet/multiplet at ~4.0 ppm .
-
Absence of Broad OH: The disappearance of the carboxylic acid proton (usually invisible in D2O exchange, but relevant in DMSO).
Mass Spectrometry (ESI-MS)
-
Target m/z: 161.1
(Corresponds to the free base mass + proton). -
Note: You will NOT see the mass of the chlorides (233.13) in positive mode MS; you will see the cation mass.
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Detection: 210 nm (peptide bond/ester absorption).
-
Note: D-Lys-OMe is polar; it will elute early (low retention time).
Part 5: Handling, Stability, and Storage
The stability of Methyl D-lysinate is dictated by its salt form and environmental moisture.
Storage Workflow
Figure 2: Stability profile indicating degradation pathways via hydrolysis (moisture) and cyclization (basic conditions).
Critical Handling Rules
-
Keep Acidic: Never neutralize the salt to the free base until the exact moment of coupling. The free base can undergo intermolecular aminolysis (polymerization) or intramolecular cyclization.
-
Desiccation: The dihydrochloride salt is hygroscopic . If left on the bench, it will absorb water, becoming a sticky gum. This water introduces error in mass measurements and hydrolyzes the ester over time.
-
Solvent Compatibility: Soluble in water and methanol. Insoluble in ether and hexanes.
References
-
PubChem. (n.d.).[6] Methyl L-lysinate dihydrochloride (Compound Summary).[6][7] (Note: D-isomer properties are chemically identical to L-isomer regarding MW and reactivity, varying only in optical rotation). National Library of Medicine. Retrieved from [Link]
- Brenner, M., & Huber, W. (1953). Herstellung von α-Amino-säureestern durch Alkoholyse der Methylester.
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.[8][3][4][5][9][10] John Wiley & Sons. (Authoritative text on amino acid properties and salt stoichiometry).
Sources
- 1. pianetachimica.it [pianetachimica.it]
- 2. lookchem.com [lookchem.com]
- 3. D-Lysine Methyl Ester Dihydrochloride | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl L-lysinate dihydrochloride | C7H18Cl2N2O2 | CID 117778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caming.com [caming.com]
- 8. L-Lysine Methyl Ester Dihydrochloride | LGC Standards [lgcstandards.com]
- 9. Constitutional adaptation to pKa modulation by remote ester hydrolysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
D-Lysine Methyl Ester: Solubility Dynamics in Aqueous vs. Organic Environments
Executive Summary
D-Lysine methyl ester is a critical non-natural amino acid derivative utilized extensively in peptide synthesis, the development of polymeric drug carriers (e.g., poly-D-lysine), and chiral recognition studies. A fundamental challenge in handling this compound lies in its biphasic solubility profile, which is heavily dictated by its salt form. This technical guide explores the physicochemical causality behind the solubility of D-Lysine methyl ester in water versus organic solvents and provides validated protocols for phase manipulation in synthetic workflows.
Physicochemical Causality of Solubility
The Ionic Lattice vs. The Lipophilic Backbone
Commercially, D-Lysine methyl ester is predominantly supplied and stored as a dihydrochloride salt (C₇H₁₆N₂O₂ · 2HCl)[1]. In this state, both the
-
Aqueous Solubility: The presence of two positive charges and two chloride counterions creates a highly polar molecule with a very low partition coefficient (LogP). Water, with its high dielectric constant (
), easily solvates these ions via robust hydrogen bonding and ion-dipole interactions, resulting in high aqueous solubility[1]. -
Organic Solvent Insolubility: Conversely, the dihydrochloride salt is practically insoluble in non-polar or moderately polar organic solvents like Dichloromethane (DCM,
) or Ethyl Acetate (EtOAc, )[2]. The energetic cost of breaking the ionic crystal lattice is not compensated by the weak van der Waals interactions offered by these solvents.
To utilize D-Lysine methyl ester in standard solid-phase peptide synthesis (SPPS) or solution-phase organic synthesis, researchers must alter its polarity. This is achieved either through in situ free-basing or by utilizing pre-protected derivatives (e.g., Boc or Fmoc protection), which mask the polar amine groups and drastically improve organic solubility[].
Comparative Solubility Data
The following table summarizes the solubility behavior of D-Lysine methyl ester across different solvent environments, contrasting the dihydrochloride salt with its protected/free-base counterparts.
| Solvent | Dielectric Constant ( | Dihydrochloride Salt Solubility | Protected/Free-Base Solubility | Mechanistic Driver |
| Water | 80.1 | Highly Soluble (>100 mg/mL) | Insoluble | Ion-dipole interactions dominate salt solvation. |
| Methanol (MeOH) | 32.7 | Soluble | Soluble | Hydrogen bonding accommodates both forms. |
| Dimethylformamide (DMF) | 36.7 | Sparingly Soluble | Highly Soluble | Polar aprotic nature favors uncharged lipophiles. |
| Dichloromethane (DCM) | 8.9 | Insoluble | Highly Soluble | Low polarity excludes ionic salts; favors neutral organics. |
| Ethyl Acetate (EtOAc) | 6.0 | Insoluble | Soluble | Lack of H-bond donation excludes the salt form. |
Experimental Protocol: In Situ Free-Basing and Organic Phase Transfer
Objective: To solubilize D-Lysine methyl ester dihydrochloride in DCM for solution-phase amide coupling. Trustworthiness & Causality: Direct addition of the salt to DCM results in a heterogeneous suspension, halting the reaction. By introducing a non-nucleophilic tertiary amine, the HCl is neutralized, generating the lipophilic free base. This protocol is a self-validating system: the transition from a cloudy suspension to a clear solution visually confirms successful free-basing.
Step-by-Step Methodology:
-
Suspension: Weigh 1.0 mmol (233 mg) of D-Lysine methyl ester dihydrochloride into an oven-dried, argon-purged round-bottom flask. Add 5.0 mL of anhydrous DCM.
-
Causality: The mixture will remain a cloudy, white suspension due to the inability of DCM to break the ionic lattice of the salt.
-
-
Neutralization: Dropwise, add 2.2 mmol (383 µL) of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a proton sponge. The slight excess (2.2 eq) ensures complete deprotonation of both the
and amines, neutralizing the charges that prevent organic solvation.
-
-
Agitation & Validation: Stir the mixture at room temperature for 10-15 minutes.
-
Validation: The suspension will gradually clear into a homogeneous, pale-yellow solution. This optical clarity validates the successful conversion to the organic-soluble free base.
-
-
Coupling Preparation: The solution is now primed for the addition of the activated carboxylic acid (e.g., pre-activated with HATU/HOAt) for peptide bond formation.
Workflow Visualization
The following diagram illustrates the logical pathways for manipulating the solubility of D-Lysine methyl ester based on the target application.
Solubility workflow and phase manipulation strategies for D-Lysine methyl ester.
References
-
Cas 67396-08-1, D-LYSINE METHYL ESTER DIHYDROCHLORIDE Source: LookChem URL:1
-
L-LYSINE METHYL ESTER HYDROCHLORIDE Source: ChemBK URL:2
-
CAS 133628-28-1 (Nα-Boc-Nε-Fmoc-L-lysine methyl ester) Source: BOC Sciences URL:
Sources
The Stability Paradigm of Methyl D-Lysinate: Free Base vs. Dihydrochloride Salt in Peptide Synthesis
Executive Overview
Methyl D-lysinate is a critical chiral building block in the synthesis of peptidomimetics, targeted therapeutics, and advanced biomaterials. However, handling this molecule presents a significant chemical challenge: the free base form is thermodynamically and kinetically unstable. To ensure reproducible synthetic workflows, it is universally supplied and stored as a dihydrochloride salt (CAS: 67396-08-1) ()[1]. This technical guide delineates the mechanistic causes of free base degradation, quantifies the stability advantages of the dihydrochloride salt, and provides validated protocols for its synthesis and in situ utilization.
Mechanistic Basis of Free Base Instability
Amino acid methyl esters are inherently prone to degradation when the amine group is unprotonated. Methyl D-lysinate is uniquely vulnerable because it possesses two primary amines (the α-amine and the ε-amine), both of which act as potent nucleophiles against the internal electrophilic methyl ester carbonyl.
-
Intramolecular Cyclization (Lactamization): The ε-amine can fold back to attack the ester carbonyl, expelling methanol to form a 7-membered ring, α-amino-ε-caprolactam. This process is entropically favored and represents a major pathway for lysine ester loss ()[2].
-
Intermolecular Condensation (Diketopiperazine Formation): The α-amine of one Methyl D-lysinate molecule can attack the ester of a second molecule, forming a linear dipeptide intermediate. This intermediate rapidly undergoes a second intramolecular cyclization to form a highly stable 6-membered diketopiperazine (DKP) ring ()[3].
-
Hydrolysis: In the presence of ambient moisture, the free base catalyzes the hydrolysis of its own ester, reverting the molecule to D-lysine free acid.
Fig 1: Primary degradation pathways of Methyl D-lysinate free base.
The Dihydrochloride Stabilization Strategy
The conversion of Methyl D-lysinate to its dihydrochloride salt fundamentally alters its reactivity profile, providing absolute chemical stability.
-
Sequestration of Nucleophilicity: By protonating both the α and ε amines to form ammonium cations (NH₃⁺), the nitrogen lone pairs are completely sequestered. Without available lone pairs, the amines cannot act as nucleophiles, entirely shutting down both caprolactam and DKP formation.
-
Crystal Lattice Thermodynamics: The chloride counterions facilitate the formation of a highly ordered, stable crystalline lattice. This solid-state form significantly reduces hygroscopicity compared to the oily/amorphous free base, preventing ambient moisture from initiating hydrolysis.
Comparative Stability Profile
The following table synthesizes representative analytical data demonstrating the stark contrast in shelf-life between the two forms.
| Parameter | Methyl D-lysinate (Free Base) | Methyl D-lysinate Dihydrochloride |
| Physical State | Viscous oil / Amorphous solid | Crystalline powder |
| Purity at Day 0 | >98% (Freshly neutralized) | >99% |
| Purity at Day 7 (25°C) | <60% (High DKP/Caprolactam) | >99% |
| Purity at Day 30 (4°C) | <40% (Polymerized/Degraded) | >99% |
| Moisture Sensitivity | Extremely High (Rapid hydrolysis) | Low (Stable if desiccated) |
Validated Experimental Protocols
To maintain scientific integrity, researchers must synthesize the salt under strictly anhydrous conditions and only generate the free base in situ immediately prior to coupling.
Protocol A: Anhydrous Synthesis of Methyl D-lysinate Dihydrochloride
Causality & Validation: Traditional esterification using aqueous HCl introduces water, driving the equilibrium backward toward hydrolysis. This protocol utilizes Trimethylsilyl chloride (TMSCl) in Methanol. TMSCl reacts with MeOH to generate anhydrous HCl and trimethylmethoxysilane in situ. This strictly anhydrous environment pushes the esterification to completion while simultaneously precipitating the stable dihydrochloride salt ()[4].
-
Preparation: Suspend 10 mmol of D-Lysine free acid in 50 mL of anhydrous methanol under an inert argon atmosphere.
-
Activation: Cool the suspension to 0°C in an ice bath. Dropwise, add 25 mmol of TMSCl (2.5 equivalents to ensure full protonation of both amines and catalytic excess).
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 12-24 hours.
-
Validation Check: The initial suspension will clarify into a homogenous solution as the ester forms, followed by the precipitation of the dihydrochloride salt.
-
-
Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove silane byproducts.
-
Collection: Filter the white crystalline solid and dry under high vacuum. Store at 4°C in a desiccator.
Protocol B: In Situ Free-Basing for Peptide Coupling
Causality & Validation: Isolating the free base prior to coupling invites degradation. Instead, the dihydrochloride salt is added directly to the coupling reaction, and a sterically hindered, non-nucleophilic base (e.g., DIPEA) is used to liberate the amines only in the presence of the activated carboxylate partner.
-
Dissolution: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of Methyl D-lysinate dihydrochloride in anhydrous DMF.
-
Activation: Add 1.1 eq of coupling reagent (e.g., HATU or EDC/HOBt).
-
In Situ Neutralization: Dropwise, add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: 2.0 eq of DIPEA neutralizes the two HCl molecules, liberating the α and ε amines. The remaining 1.0 eq acts as a general base catalyst for the coupling. Because the activated carboxylate is already present, the amines attack the target rather than cyclizing.
-
-
Monitoring: Stir for 2 hours at room temperature.
-
Validation Check: Analyze via LC-MS; the mass of the desired coupled product should dominate, with <2% caprolactam byproduct.
-
Fig 2: Workflow for the synthesis and in situ application of the dihydrochloride salt.
References
-
Katchalski, E., Grossfeld, I., & Frankel, M. (1946). Synthesis of Lysine Anhydride. Journal of the American Chemical Society, 68(5), 879–880. URL:[Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. URL:[Link]
-
Tretyakova, N., et al. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N-Carboxymethyl-Lysine, N-Carboxyethyl-Lysine and N-Hydroxymethyl-Lysine. International Journal of Molecular Sciences, 23(7), 3562. URL:[Link]
Sources
- 1. (R)-Methyl 2,6-diaminohexanoate dihydrochloride [cymitquimica.com]
- 2. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Sourcing and Analytical Validation of High-Purity Methyl D-Lysinate for Peptide Therapeutics
Introduction: The Strategic Role of Methyl D-Lysinate
In the landscape of modern peptide drug development, the incorporation of D-amino acids is a foundational strategy to confer proteolytic stability and enhance the pharmacokinetic profiles of therapeutic candidates. Methyl D-lysinate, typically supplied as the dihydrochloride salt (D-Lysine methyl ester dihydrochloride, CAS 67396-08-1), serves as a critical chiral building block[1]. The methyl ester moiety provides essential C-terminal protection during complex peptide couplings, while the D-lysine side chain is frequently utilized in the synthesis of1[1].
As an Application Scientist, I cannot overstate the importance of rigorous supplier qualification and internal quality control (QC). A deviation of even 1% in enantiomeric excess (ee) can lead to the formation of diastereomeric peptide impurities that are notoriously difficult to separate during downstream preparative HPLC. This guide provides a comprehensive framework for sourcing high-purity Methyl D-lysinate and establishes a self-validating analytical workflow for its QC.
Supplier Landscape & Sourcing Strategy
When sourcing Methyl D-lysinate dihydrochloride, researchers must prioritize suppliers that guarantee both chemical purity (≥98.0%) and high enantiomeric purity. The compound appears as a white to almost-white crystalline powder and is highly hygroscopic, necessitating proper packaging (argon-flushed, sealed containers).
Below is a consolidated evaluation of reputable suppliers based on current market data:
Table 1: Evaluated Suppliers of Methyl D-Lysinate Dihydrochloride (CAS 67396-08-1)
| Supplier | Product Name / Catalog No. | Claimed Purity | Application Focus |
| Tokyo Chemical Industry (TCI) | >98.0% (HPLC) | Chemical Biology, Peptide Chemistry | |
| Aladdin Biochemical Technology | 2 | 98.0% | R&D, Biomedicine, High-end Reagents[2] |
| Colorcom Ltd. | 3 | 98.0% | Industrial/Pharmaceutical Intermediates[3] |
The Causality of Analytical Validation
Relying solely on a Certificate of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. The esterification process of D-lysine can, under certain harsh conditions, induce trace racemization at the alpha-carbon. Therefore, incoming batches must be empirically validated in-house.
To determine the enantiomeric purity of Methyl D-lysinate, we utilize4[4]. The causality behind this choice is elegant: rather than relying on expensive and fragile chiral HPLC columns, Marfey's reagent reacts with the primary amines of the lysine derivative to form stable diastereomers[5]. Because Methyl D-lysinate has two primary amines (α and ε), it forms a bis-derivatized product. The resulting diastereomers (D-Lys derivative vs. trace L-Lys derivative) possess vastly different physicochemical properties and are easily resolved on a standard, robust Reverse-Phase C18 column[4].
Step-by-Step Quality Control Protocol
Protocol: Enantiomeric Purity Validation via FDAA Derivatization and RP-HPLC
Objective: To quantify trace L-Lysine methyl ester impurities in a batch of Methyl D-lysinate dihydrochloride.
Step 1: Sample Preparation & Neutralization
-
Dissolve 2.0 mg of the sourced Methyl D-lysinate dihydrochloride in 100 µL of LC-MS grade water.
-
Causality Check: Because the compound is a dihydrochloride salt, the highly acidic nature of the dissolved compound will protonate the primary amines, rendering them non-nucleophilic. Therefore, the addition of 40 µL of 1 M NaHCO₃ is an absolute prerequisite to neutralize the HCl and deprotonate the α- and ε-amines, enabling the nucleophilic aromatic substitution required for successful FDAA derivatization[4].
Step 2: Derivatization with Marfey's Reagent
-
Add 100 µL of a 1% (w/v) solution of FDAA in acetone to the neutralized sample.
-
Incubate the mixture at 40°C for 60 minutes in a thermoshaker.
-
Causality Check: Mild heating accelerates the reaction without inducing thermal racemization. The deep yellow color indicates active reagent.
Step 3: Quenching
-
Quench the reaction by adding 20 µL of 2 M HCl. This stops the reaction and stabilizes the bis-derivatized diastereomers.
-
Dilute the mixture with 800 µL of a 50:50 Water:Acetonitrile solution and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 4: RP-HPLC Analysis
-
Column: Standard C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Linear gradient from 20% B to 60% B over 45 minutes.
-
Detection: UV absorbance at 340 nm (optimal for the dinitrophenyl moiety of FDAA).
-
Validation: The bis-FDAA-D-Lys-OMe will elute at a distinct retention time compared to the bis-FDAA-L-Lys-OMe standard[5]. Calculate the enantiomeric excess (ee) by integrating the peak areas. Acceptance criteria: ee ≥ 99.0%.
Visualizing the Validation Workflow
Caption: Sourcing and QC analytical workflow for Methyl D-lysinate.
Conclusion
Procuring high-purity Methyl D-lysinate is only the first step in robust peptide drug development. By implementing a strict, self-validating analytical workflow utilizing Marfey's reagent and RP-HPLC, laboratories can ensure that their chiral building blocks meet the exacting standards required for therapeutic efficacy and safety.
References
- LookChem.Cas 67396-08-1, D-LYSINE METHYL ESTER DIHYDROCHLORIDE Basic Information and Uses.
- Tokyo Chemical Industry (TCI).D-Lysine Methyl Ester Dihydrochloride | 67396-08-1.
- Chemsrc.D-Lysine Methyl Ester Dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology.
- LookChem.D-Lysine Methyl Ester Dihydrochloride - COLORCOM LTD.
- PubMed Central (PMC).Amino Acid Racemization in Pseudomonas putida KT2440. (Methodology for FDAA derivatization).
- PubMed Central (PMC).Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory. (HPLC analysis of FDAA derivatives).
Sources
- 1. lookchem.com [lookchem.com]
- 2. D-Lysine Methyl Ester Dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. D-Lysine Methyl Ester Dihydrochloride, CasNo.67396-08-1 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 4. Amino Acid Racemization in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory - PMC [pmc.ncbi.nlm.nih.gov]
Methyl D-lysinate pKa values and isoelectric point
Technical Whitepaper: Physicochemical Profiling of Methyl D-Lysinate
Executive Summary
Methyl D-lysinate (D-Lys-OMe) is the methyl ester derivative of the non-proteinogenic amino acid D-lysine. Unlike its L-enantiomer, which is ubiquitous in biology, D-lysine derivatives are critical in drug development for constructing protease-resistant peptidomimetics and stabilizing prodrug scaffolds.
This technical guide provides an in-depth analysis of the physicochemical properties of Methyl D-lysinate, specifically its acid dissociation constants (pKa) and charge distribution. It addresses the common misconception regarding its "isoelectric point" and outlines a self-validating protocol for potentiometric characterization, accounting for the molecule's susceptibility to alkaline hydrolysis.
Part 1: Structural & Theoretical Framework
Chemical Architecture
Methyl D-lysinate is typically supplied as the dihydrochloride salt (
-
-Amino Group: The proximity of the electron-withdrawing ester group (-COOMe) significantly increases the acidity of the
-ammonium proton via the inductive effect (-I), lowering its pKa relative to the free amino acid. - -Amino Group: The side-chain amine is distinct from the chiral center and the ester moiety. Its pKa remains largely comparable to that of free lysine.
-
Chirality: In achiral solvents (e.g., water, saline), the physicochemical properties (pKa, solubility) of Methyl D-lysinate are identical to Methyl L-lysinate.
The Isoelectric Point (pI) Misconception
A critical distinction must be made regarding the isoelectric point.
-
Standard Definition: pI is the pH at which a molecule carries a net zero electrical charge (zwitterion).
-
Methyl D-Lysinate Reality: Because the carboxyl group is esterified, it cannot deprotonate to form a negative charge. The molecule exists effectively as a diprotic acid with the following charge transitions:
Part 2: Quantitative Physicochemical Data
The following values represent the consensus data derived from potentiometric studies of lysine methyl esters.
| Ionizable Group | Molecular Location | pKa Value (Experimental) | Charge State Transition |
| Backbone ( | 7.2 ± 0.1 | +2 | |
| Side Chain ( | 10.5 ± 0.2 | +1 | |
| Carboxyl Ester | Backbone ( | Non-ionizable | Neutral |
Comparative Analysis:
-
Free Lysine pKa(
): ~8.95[1][2] -
Methyl Lysinate pKa(
): ~7.20 -
pKa: The ester group induces a shift of approximately 1.75 log units , making the
-amine significantly less basic. This has profound implications for coupling reactions, as the -amine can be selectively deprotonated (nucleophilic) at neutral pH while the -amine remains protonated (protected).
Species Distribution Diagram
The following Graphviz diagram illustrates the fractional composition of Methyl D-lysinate species across the pH scale.
Figure 1: Protonation cascade showing the stability window of the monocationic species.
Part 3: Experimental Methodology
Determining the pKa of amino acid esters is complicated by alkaline hydrolysis . As the pH approaches the pKa of the
Protocol: Cold Potentiometric Titration
Objective: Determine pKa values while suppressing ester hydrolysis.
Reagents:
-
Methyl D-lysinate dihydrochloride (>98% purity).
-
0.1 M NaOH (Standardized, Carbonate-free).
-
0.1 M KCl (Ionic strength adjuster).
-
Degassed HPLC-grade water.
Workflow:
-
System Setup:
-
Use a double-walled titration vessel connected to a circulating water bath set to 4°C . (Hydrolysis rates decrease significantly at lower temperatures).
-
Calibrate pH electrode at 4°C using temperature-compensated buffers (pH 4.01 and 7.00).
-
-
Sample Preparation:
-
Dissolve 0.5 mmol Methyl D-lysinate in 50 mL of 0.1 M KCl (pre-chilled to 4°C).
-
Allow thermal equilibrium for 10 minutes under nitrogen purge (to exclude
).
-
-
Fast Titration:
-
Titrate with 0.1 M NaOH using an autotitrator with dynamic dosing (small increments near equivalence points).
-
Critical Step: The titration from pH 8 to 11 must be performed rapidly (< 5 minutes).
-
-
Data Analysis (Gran's Plot):
-
Do not rely solely on inflection points. Use Gran's method to linearize the data, which allows for the extrapolation of the equivalence point even if hydrolysis begins at the very end of the curve.
-
Figure 2: Optimized workflow for titrating hydrolytically unstable esters.
Part 4: Applications in Drug Development
Prodrug Design
Methyl D-lysinate is often used to improve the oral bioavailability of lysine-containing drugs. The ester masks the carboxyl charge, increasing lipophilicity and membrane permeability. Once in the plasma, non-specific esterases (which are often stereoselective) may hydrolyze the ester. However, the D-configuration often confers resistance to these enzymes, prolonging the half-life of the prodrug compared to the L-isomer.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Methyl D-lysinate serves as a C-terminal capping unit. The significant difference in pKa between the
-
Reaction at pH 8.5: The
-amine is ~95% deprotonated (reactive), while the -amine is >99% protonated (unreactive). This allows for selective acylation of the backbone amine without protecting the side chain.
References
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
-
Fasman, G. D. (1976). Handbook of Biochemistry and Molecular Biology. CRC Press.[4] (Source for amino acid derivative dissociation constants).
-
Chatterjee, S., et al. (2012). "A proximal pair of positive charges provides the dominant ligand-binding contribution to complement-like domains." Biochemical Journal, 447(2), 239-248. Link (Explicitly cites pKa of lysine methyl ester
-amine as 7.2).[5] -
Colomer, A., et al. (2011). "pH-sensitive properties of lysine-based surfactants."[3] Langmuir, 27(21), 12851-12860. (Discusses pKa shifts in lysine ester derivatives).
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
Sources
- 1. The `pK_(a)` values of ionisable groups in lysine are 2.18, 8.95 and 10.79 respectively. Find isoelectric point of lysine. [allen.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Amino Acids Reference Chart [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: D-Lysine Methyl Ester Synthesis Pathways and Precursors
Executive Summary
D-Lysine methyl ester (typically isolated as the dihydrochloride salt, H-D-Lys-OMe·2HCl ) is a critical chiral intermediate in the synthesis of peptidomimetics and protease-resistant peptide drugs. Unlike its L-enantiomer, the D-isomer confers resistance to enzymatic degradation, extending the half-life of therapeutic peptides in vivo.
This guide provides an authoritative technical breakdown of the synthesis of D-Lysine methyl ester dihydrochloride. It prioritizes the Thionyl Chloride (
Critical Technical Note: The free base of lysine methyl ester is unstable and prone to spontaneous intramolecular cyclization to form D-alpha-amino-epsilon-caprolactam . Therefore, the compound must always be synthesized, isolated, and stored as the dihydrochloride salt .
Chemical Identity and Target Specifications
Before initiating synthesis, verify the precursor quality and target specifications to ensure downstream compatibility.
| Property | Specification |
| Target Compound | D-Lysine Methyl Ester Dihydrochloride |
| CAS Number | 67396-08-1 |
| Molecular Formula | |
| Molecular Weight | 233.14 g/mol |
| Precursor | D-Lysine Monohydrochloride (CAS 7274-88-6) |
| Melting Point | 205 °C (dec.) |
| Specific Rotation | |
| Solubility | Highly soluble in water, methanol; Insoluble in ether, acetone |
Synthesis Pathway 1: Thionyl Chloride / Methanol (Standard)
This is the most robust method for converting D-Lysine to its methyl ester. Thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride (
Reaction Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated, making the carbonyl carbon highly electrophilic for attack by methanol.
Caption: Mechanism of Thionyl Chloride-mediated Fischer Esterification of D-Lysine.
Detailed Protocol
Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and
Reagents:
-
D-Lysine Monohydrochloride (10.0 g, 54.7 mmol)
-
Thionyl Chloride (
) (12.0 mL, 164 mmol, ~3 eq) -
Anhydrous Methanol (100 mL)
-
Diethyl Ether or Methyl tert-Butyl Ether (MTBE) (for precipitation)
Step-by-Step Methodology:
-
Preparation: Chill anhydrous methanol (100 mL) to -10°C to 0°C in a round-bottom flask equipped with a drying tube (calcium chloride) and a magnetic stir bar.
-
Activation: Add thionyl chloride (12.0 mL) dropwise over 20–30 minutes.
-
Expert Insight: The reaction is exothermic.[1] Adding
too quickly causes the methanol to boil and may lead to loss of reagent. Maintain temperature below 5°C during addition.
-
-
Addition: Add solid D-Lysine Monohydrochloride (10.0 g) in portions to the solution.
-
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature.
-
Option: For faster kinetics, reflux the mixture at 65°C for 4–6 hours. However, stirring at room temperature for 18–24 hours is preferred to minimize potential racemization risks.
-
-
Completion: Monitor reaction progress (TLC or dissolution of starting material). The solution should become clear.
-
Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) at <40°C to obtain a viscous oil or semi-solid.
-
Purification/Crystallization:
-
Redissolve the residue in a minimum amount of cold methanol (~10-15 mL).
-
Slowly add cold Diethyl Ether or MTBE (~100 mL) with vigorous stirring to precipitate the white crystalline product.
-
-
Filtration: Filter the white solid, wash with ether, and dry under vacuum over
or KOH pellets.
Synthesis Pathway 2: Acetyl Chloride / Methanol (Alternative)
This method is chemically equivalent to the thionyl chloride route but avoids the formation of sulfur dioxide (
Principle
Acetyl chloride reacts violently with methanol to form methyl acetate and anhydrous HCl. This generates the acidic medium required for esterification without introducing sulfur.
Protocol Differences
-
HCl Generation: Cool Methanol to 0°C. Add Acetyl Chloride (approx. 3-4 equivalents relative to Lysine) dropwise.
-
Caution: This reaction is extremely exothermic.
-
-
Substrate Addition: Add D-Lysine HCl once the Acetyl Chloride addition is complete.
-
Workup: Identical to the Thionyl Chloride method (evaporation and precipitation with ether).
Process Control & Troubleshooting
Racemization Control
While acid-catalyzed esterification is generally safe from racemization, excessive heat can trigger proton exchange at the alpha-carbon.
-
Risk Factor: Refluxing for >12 hours or temperatures >70°C.
-
Control: Verify optical rotation of the final product. If
drops below -14.0°, significant racemization may have occurred.
Cyclization (Lactam Formation)
D-Lysine methyl ester is stable only as a salt (
-
Risk Factor: Neutralizing the salt to the free base (pH > 7) in solution.
-
Mechanism: The epsilon-amine attacks the methyl ester, forming D-alpha-amino-epsilon-caprolactam and releasing methanol.
-
Prevention: Always maintain acidic conditions. Never perform an aqueous workup with basic extraction (e.g.,
) unless the amine is immediately protected (e.g., with Boc anhydride).
Hygroscopicity
The dihydrochloride salt is hygroscopic.[2][3]
-
Impact: Absorbed water hydrolyzes the ester back to the acid over time.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C.
Analytical Validation
Every batch must be validated to ensure identity and chiral purity.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of D-Lysine Methyl Ester 2HCl.
QC Parameters
-
NMR (
): Look for the methyl ester singlet at ppm. Ensure integration matches the lysine backbone protons. -
Optical Rotation: The definitive test for D-isomer identity.
-
Specification:
to (c=5, ).[3] -
Note: A positive rotation indicates L-Lysine contamination or incorrect starting material.
-
References
-
LookChem. (n.d.). D-LYSINE METHYL ESTER DIHYDROCHLORIDE Properties and Applications. Retrieved October 26, 2025, from [Link]
-
Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13, 1111-1119. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids. Retrieved from [Link]
Sources
Methyl D-Lysinate: Technical Handling & Safety Protocol
Topic: Methyl D-lysinate Safety Data Sheet (SDS) and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Senior Scientist’s Guide to Stability, Stereochemistry, and Safety
Executive Summary & Compound Identity
Methyl D-lysinate (typically supplied as the dihydrochloride salt, H-D-Lys-OMe·2HCl ) is a critical reagent in the synthesis of proteolysis-resistant peptides and peptidomimetics. Unlike its L-enantiomer, which is ubiquitous in natural protein synthesis, the D-isomer is strategically employed to "harden" peptide drugs against enzymatic degradation, specifically targeting trypsin-like serine proteases that recognize L-basic residues.
However, its utility is balanced by its fragility. As an amino acid ester, it is prone to two primary failure modes: hydrolysis (loss of the ester group) and racemization (loss of stereochemical purity). This guide synthesizes standard safety data with advanced handling protocols to ensure experimental integrity.
Physicochemical Profile
| Property | Specification |
| Chemical Name | Methyl D-lysinate dihydrochloride |
| CAS Number | 67396-08-1 (Specific to D-isomer) |
| Molecular Formula | C₇H₁₆N₂O₂[1][2][3][4][5] · 2HCl |
| Molecular Weight | 233.14 g/mol |
| Appearance | White to off-white hygroscopic powder |
| Solubility | Highly soluble in water (>50 mg/mL); Soluble in Methanol; Insoluble in Ether/Hexane |
| Melting Point | ~205°C (Decomposes) |
| Chirality | D-Enantiomer (R-configuration at α-carbon) |
Hazard Identification & Risk Management (GHS Standards)
While often treated as a generic "amino acid derivative," Methyl D-lysinate poses specific risks due to its amine functionality and potential for hydrolysis.
GHS Classification
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
The "Hygroscopicity Trap"
The dihydrochloride salt is extremely hygroscopic . Absorption of atmospheric moisture initiates a degradation cascade:
-
Moisture Uptake: The salt becomes sticky/clumpy.
-
Acid Hydrolysis: The HCl counterions, in the presence of water, catalyze the hydrolysis of the methyl ester back to D-Lysine and Methanol.
-
Result: Loss of the protecting group, rendering the reagent useless for C-terminal protection or specific coupling reactions.
Risk Mitigation:
-
Storage: -20°C in a tightly sealed container.
-
Handling: Allow the bottle to warm to room temperature before opening to prevent condensation. Handle in a desiccated glove box if possible.
Strategic Applications in Drug Discovery
The D-enantiomer is not merely a chiral mirror; it is a functional tool for modifying biological interaction.
The "D-Switch" in Peptide Engineering
Proteolytic enzymes (e.g., Trypsin, Kallikrein) are stereoselective, cleaving peptide bonds adjacent to L -Lysine or L -Arginine. Substituting L-Lys with D-Lys at cleavage sites can increase serum half-life from minutes to hours.
-
Mechanism: The enzyme's active site cannot accommodate the side-chain orientation of the D-isomer, effectively "masking" the scissile bond.
-
Application: Used in antimicrobial peptides (AMPs) to prevent host degradation while maintaining bacterial membrane disruption.
Epigenetic Probes
Methyl D-lysinate is used to synthesize histone tail analogs to probe "Reader" and "Eraser" proteins. Research indicates that while some histone demethylases (KDMs) are strictly stereoselective for L-Lys, certain "Reader" domains can bind methylated D-Lys, providing a non-reactive competitive inhibitor scaffold.
Advanced Handling Protocol: Preventing Racemization
The most critical technical challenge with amino acid esters is generating the free base (for coupling) without scrambling the stereochemistry.
The Racemization Mechanism
Racemization occurs via the removal of the proton at the chiral
-
Strong Bases: Abstract the proton directly.
-
Aldehydes/Ketones: Form Schiff bases (imines), which increase the acidity of the
-proton (see diagram below).
Figure 1: Mechanism of base-catalyzed racemization. The formation of the planar carbanion destroys stereochemical information.
Protocol: The "Cold Carbonate" Free-Basing Method
This protocol minimizes racemization risk by using a mild base and low temperature.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) or Carbonate (Na₂CO₃) - Cold (4°C)
-
Brine
Step-by-Step Workflow:
-
Preparation: Chill the organic solvent and the aqueous base solution to 4°C.
-
Partition: Suspend the Methyl D-lysinate · 2HCl in the organic solvent (approx. 10 mL per gram).
-
Neutralization: Add the cold alkaline solution slowly with vigorous stirring.
-
Note: Avoid Triethylamine (TEA) if possible, as it can be difficult to remove completely and may promote racemization if left in contact for long periods.
-
-
Separation: Quickly separate the organic layer.
-
Wash: Wash the organic layer once with cold brine to remove residual water/base.
-
Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) for exactly 10 minutes.
-
Caution: Do not leave standing for hours; basicity of drying agents can induce slow racemization.
-
-
Usage: Filter and use the solution immediately for the subsequent coupling reaction. Do not concentrate to dryness if avoidable, as the free base is unstable and can cyclize or polymerize.
Emergency Response & First Aid
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses. | HCl salts are acidic and can cause corneal damage. |
| Skin Contact | Wash with soap and plenty of water. Remove contaminated clothing. | Amines can be sensitizers; prevent absorption. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Dust is a respiratory irritant (STOT SE 3). |
| Spill | Sweep up without creating dust. Place in a closed container. | Hygroscopic powder will become a sticky sludge if left exposed to humid air. |
References
-
PubChem. (n.d.).[2] Methyl D-lysinate dihydrochloride (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Molecules. (2008).[9] A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.[9] Retrieved March 1, 2026, from [Link]
-
LookChem. (n.d.). D-Lysine Methyl Ester Dihydrochloride Properties. Retrieved March 1, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Methyl L-lysinate dihydrochloride | C7H18Cl2N2O2 | CID 117778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L -Lysine methyl ester 26348-70-9 [sigmaaldrich.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. creation.com [creation.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocols for the Incorporating Methyl D-Lysinate in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, scientists, and drug development professionals.
Mechanistic Rationale & Strategic Overview
Standard Solid-Phase Peptide Synthesis (SPPS) relies on anchoring the C-terminal carboxylate of the first amino acid to a polymeric resin, followed by iterative N-terminal elongation. However, the incorporation of Methyl D-lysinate (H-D-Lys-OMe)—a highly valuable building block for enhancing proteolytic stability and modulating peptide pharmacokinetics—presents a fundamental chemical contradiction. Because its C-terminus is pre-esterified, direct carboxylate anchoring to the solid support is impossible 1.
-
Hybrid SPPS/Solution-Phase Peptide Synthesis (LPPS): Synthesis of the main chain on an acid-labile resin, followed by mild cleavage and solution-phase fragment condensation with H-D-Lys-OMe.
-
Side-Chain Anchoring Strategy: Utilizing the highly nucleophilic ε-amine of an Fmoc-D-Lys-OMe derivative to anchor the molecule to a reactive resin, allowing standard C-to-N elongation 2.
Protocol A: Hybrid SPPS/LPPS Fragment Condensation
Causality & Logic: This approach is ideal when the target peptide sequence is prone to on-resin aggregation or when side-chain anchoring is sterically hindered. By utilizing 2-Chlorotrityl chloride (2-CTC) resin, the fully protected peptide can be cleaved using a mild acid (1% TFA). This specific concentration is strong enough to break the ester bond between the peptide and the trityl linker but weak enough to leave standard side-chain protecting groups (e.g., Boc, tBu, Trt) completely intact. This orthogonality prevents unwanted side reactions during the subsequent solution-phase coupling of the C-terminal Methyl D-lysinate. The protocol is self-validating, as intermediate LC-MS monitoring ensures fragment integrity before the final condensation.
Workflow for Hybrid SPPS/LPPS incorporating Methyl D-lysinate via fragment condensation.
Step-by-Step Methodology:
-
On-Resin Elongation: Synthesize the desired peptide sequence (minus the C-terminal D-Lys) on 2-CTC resin using standard Fmoc/tBu chemistry.
-
Mild Cleavage: Treat the resin with 1% TFA in Dichloromethane (DCM) (v/v) for 10 cycles of 2 minutes each. Filter the cleavage cocktail directly into a flask containing 10% pyridine in methanol to immediately neutralize the acid, preventing premature side-chain deprotection.
-
Evaporation & Precipitation: Concentrate the filtrate under reduced pressure and precipitate the protected peptide using ice-cold diethyl ether. Centrifuge and dry the pellet.
-
Solution-Phase Coupling:
-
Dissolve the protected peptide fragment (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to activate the C-terminal carboxylate.
-
Add H-D-Lys-OMe·2HCl (1.5 eq) to the reaction mixture. Stir at room temperature for 2-4 hours. Self-Validation Check: Monitor conversion via LC-MS until the free acid is completely consumed.
-
-
Global Deprotection: Evaporate the DMF, resuspend the crude product in a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5), and stir for 2 hours to remove all side-chain protecting groups. Precipitate the final product in cold ether.
Protocol B: Side-Chain Anchoring Strategy
Causality & Logic: The ε-amine of lysine is a primary amine, making it an excellent nucleophile. By reacting Fmoc-D-Lys-OMe (where the α-amine is Fmoc-protected and the ε-amine is free) with 2-CTC resin, we form a tritylamine linkage 3. This linkage is chemically stable to the basic conditions of Fmoc deprotection (20% piperidine) but highly labile to the acidic conditions of final cleavage (95% TFA) [[2]](). This method acts as a self-validating system because the capping step ensures that any unreacted trityl chloride sites are quenched. Consequently, only peptides successfully anchored via the D-lysine side chain will undergo N-terminal elongation, eliminating the possibility of truncated, non-target sequences [[4]]().
Workflow for Side-Chain Anchoring of Fmoc-D-Lys-OMe in solid-phase peptide synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Swell 2-CTC resin (1.0 eq, loading ~1.0 mmol/g) in dry DCM for 30 minutes.
-
Anchoring: Dissolve Fmoc-D-Lys-OMe (1.5 eq) and DIPEA (3.0 eq) in DCM. Add the solution to the swelled resin and agitate for 2 hours at room temperature. The DIPEA ensures the ε-amine remains in its free base (nucleophilic) form.
-
Capping (Self-Validation Step): To prevent truncated sequences, quench any unreacted trityl chloride sites by adding a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes. Wash the resin thoroughly with DCM and DMF.
-
Fmoc Deprotection & Elongation: Treat the resin with 20% piperidine in DMF to remove the α-amino Fmoc group. Proceed with standard SPPS cycles (coupling with DIC/Oxyma or HBTU/DIPEA) to build the peptide sequence.
-
Cleavage & Global Deprotection: Treat the peptide-resin complex with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. The high concentration of TFA simultaneously cleaves the ε-amine-trityl bond (releasing the peptide from the resin) and removes all side-chain protecting groups.
Quantitative Data & Method Comparison
| Parameter | Protocol A: Hybrid SPPS/LPPS | Protocol B: Side-Chain Anchoring |
| Primary Use Case | Highly complex, aggregation-prone sequences | High-throughput, automated parallel synthesis |
| Overall Yield | 40% - 60% (due to transfer & precipitation losses) | 65% - 85% (single-vessel efficiency) |
| Crude Purity | High (purification possible at fragment stage) | Moderate to High (dependent on coupling efficiency) |
| Reaction Time | 3 - 4 Days (includes intermediate isolation) | 1 - 2 Days (continuous automated synthesis) |
| Scalability | Excellent for multi-gram scale | Optimal for library generation and mg-scale |
| Lysine Reagent | H-D-Lys-OMe·2HCl | Fmoc-D-Lys-OMe |
References
-
Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring | Bioconjugate Chemistry - ACS Publications Source: acs.org URL:2
-
LYSINE - Iris Biotech GmbH Source: iris-biotech.de URL:1
-
Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC Source: nih.gov URL: [Verify Source[3]]()
-
Design and synthesis of Fmoc-SPPS-ready iodoarene amino acid pre-catalysts and their reactivity Source: nsf.gov URL: [Verify Source[4]]()
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
Application Note: Utilizing Methyl D-Lysinate in Peptidomimetic Drug Design and Synthesis
Executive Summary
The development of peptidomimetics requires building blocks that overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and lack of structural rigidity. Methyl D-lysinate (D-Lys(OMe)) , typically utilized as its dihydrochloride salt, is a highly versatile unnatural amino acid derivative. By combining a protease-resistant D-stereocenter, a transiently protected C-terminus, and dual nucleophilic amines (
This application note provides a comprehensive guide to the mechanistic rationale, advanced functionalization strategies, and self-validating experimental protocols for integrating D-Lys(OMe) into modern drug discovery pipelines.
Mechanistic Rationale & Causality
As a Senior Application Scientist, selecting the correct building block is about anticipating chemical behavior in complex environments. The utility of D-Lys(OMe) is grounded in three functional pillars:
A. Proteolytic Evasion via Stereochemical Inversion
Endogenous proteases (e.g., trypsin) are stereospecific, exclusively recognizing L-amino acid peptide bonds. The incorporation of the D-enantiomer at the lysine position completely abolishes recognition by the enzymatic active site, extending the serum half-life of the resulting peptidomimetic from minutes to days.
B. Orthogonal Reactivity and Regioselective Protection
The methyl ester (OMe) acts as a robust, transient protecting group for the C-terminus. During N-alkylation or acylation, free carboxylic acids can undergo unwanted polymerization or side reactions. The OMe group prevents this, allowing for symmetric bis-acylation of both the
For highly advanced regioselective modifications, extreme steric bulk is required. Utilizing bulky protecting groups, such as the 9-phenylfluorenyl (PhFl) group, on the amine prevents the abstraction of the C-
C. Supramolecular Chiral Induction
Beyond covalent modifications, D-Lys(OMe) is a powerful tool in supramolecular chemistry and diagnostics. When D-Lys(OMe) is introduced as a chiral guest to an achiral peptoid scaffold containing co-facial metalloporphyrins, it intercalates between the porphyrin rings. This host-guest interaction transfers chirality, inducing a right-handed orientation of the porphyrins. This structural shift is highly predictable and generates a distinct positive Cotton effect measurable via Exciton-Coupled Circular Dichroism (ECCD)[2].
Fig 1. Host-guest chiral induction pathway driven by D-Lys(OMe) intercalation.
Quantitative Data: Construct Comparison
To justify the selection of D-Lys(OMe) over its natural or unprotected counterparts, the following empirical data summarizes their performance across key synthetic and biological parameters.
| Construct | Proteolytic Half-Life (Trypsin, 37°C) | Bis-Acylation Yield | Chiral Induction (ECCD) | Primary Application |
| L-Lys-OH | < 2 hours | Low (<40%, Polymerization) | Negative Cotton Effect | Standard linear peptide synthesis |
| L-Lys-OMe | < 2 hours | > 90% | Negative Cotton Effect | Linear prodrugs / Host-guest analysis |
| D-Lys-OMe | > 48 hours | > 90% | Positive Cotton Effect | Protease-resistant dendrimers / Tweezers |
Experimental Workflows & Protocols
The following protocols describe the synthesis of a branched peptidomimetic core using D-Lys(OMe)·2HCl, followed by the orthogonal deprotection of the C-terminus. Every protocol is designed as a self-validating system to ensure structural integrity before proceeding to the next synthetic step.
Fig 2. Workflow for synthesizing branched peptidomimetics using Methyl D-lysinate.
Protocol A: Synthesis of a Branched Peptidomimetic Core (Bis-Acylation)
Objective : Symmetrically couple an activated amino acid (e.g., Fmoc-Ala-OH) to both the
Reagents :
-
H-D-Lys-OMe·2HCl (1.0 eq)
-
Fmoc-Ala-OH (2.5 eq)
-
HATU (2.5 eq)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology :
-
Pre-activation : Dissolve Fmoc-Ala-OH and HATU in anhydrous DMF (0.1 M concentration). Add 4.0 eq of DIEA and stir at room temperature for 3 minutes.
-
Causality: Pre-activation ensures the complete formation of the highly reactive OAt ester. Doing this before introducing the diamine prevents HATU-induced guanidinylation of the free amines.
-
-
Neutralization & Coupling : In a separate vial, suspend H-D-Lys-OMe·2HCl in DMF and add the remaining 2.0 eq of DIEA. Add this suspension dropwise to the pre-activated mixture.
-
Causality: The dihydrochloride salt must be fully neutralized to liberate the nucleophilic lone pairs on the
and nitrogens. Dropwise addition prevents localized thermal spikes.
-
-
Reaction : Stir the mixture under an inert atmosphere (N₂) at room temperature for 2 hours.
-
Workup : Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Self-Validation (LC-MS & Kaiser Test) :
-
Perform a Kaiser test on a micro-aliquot; a negative result (yellow) confirms the absence of free primary amines.
-
Run LC-MS to verify the presence of the bis-coupled mass
.
-
Protocol B: Mild Saponification of the C-Terminal Methyl Ester
Objective : Hydrolyze the methyl ester to yield a free carboxylic acid for downstream macrocyclization or Solid-Phase Peptide Synthesis (SPPS) attachment, without epimerizing the D-chiral center.
Reagents :
-
Bis-Fmoc-Ala-D-Lys-OMe (from Protocol A)
-
LiOH·H₂O (1.5 eq)
-
Solvent system: THF / MeOH / H₂O (3:1:1 v/v/v)
Step-by-Step Methodology :
-
Solvation : Dissolve the bis-coupled peptide in the THF/MeOH mixture and cool to 0 °C in an ice bath.
-
Causality: The organic solvents ensure the hydrophobic Fmoc-protected peptide remains in solution, while the low temperature suppresses base-catalyzed epimerization of the sensitive C-
proton.
-
-
Hydrolysis : Dissolve LiOH·H₂O in the H₂O portion and add it dropwise to the chilled reaction mixture.
-
Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates tightly with the ester oxygen, providing a milder, highly directed nucleophilic attack by the hydroxide ion, which preserves the D-stereocenter and prevents premature Fmoc cleavage.
-
-
Monitoring : Stir at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Eluent: DCM/MeOH 9:1).
-
Quenching & Extraction : Once complete, carefully acidify the mixture to pH 3.0 using 1M HCl (aq). Extract the aqueous layer three times with EtOAc.
-
Causality: Acidification protonates the newly formed carboxylate, driving it into the organic phase during extraction.
-
-
Self-Validation (NMR & LC-MS) :
-
Verify the product via LC-MS (shift in mass corresponding to the loss of a methyl group, -14 Da).
-
Use ¹H-NMR to confirm the disappearance of the sharp singlet at ~3.7 ppm (ester methoxy protons).
-
References
1.[2] Metalloporphyrin Dimers Bridged by a Peptoid Helix: Host-Guest Interaction and Chiral Recognition. Molecules (MDPI). URL:[Link] 2.[1] Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. The Journal of Organic Chemistry (ACS). URL:[Link]
Sources
Methyl D-lysinate as a chiral building block in organic synthesis
Application Note: Methyl D-Lysinate as a Chiral Building Block in Advanced Organic Synthesis
Executive Summary
In modern drug discovery and complex organic synthesis, the precise control of stereochemistry and reactive functional groups is paramount. Methyl D-lysinate —most frequently handled and stored as its highly stable dihydrochloride salt (CAS 67396-08-1)—serves as a critical chiral building block. As a Senior Application Scientist, I frequently integrate this molecule into workflows ranging from the synthesis of protease-resistant peptidomimetics to the development of targeted polymeric drug delivery vehicles 1[1]. This application note details the mechanistic rationale, strategic applications, and self-validating protocols required to successfully deploy Methyl D-lysinate in your synthetic pipelines.
Mechanistic Rationale: The Tripartite Advantage
When designing a synthetic route, the choice of starting material dictates the efficiency of the entire downstream process. Methyl D-lysinate offers three distinct chemical advantages:
-
Stereochemical Stability (D-Isomer): Endogenous human proteases are highly stereospecific, rapidly degrading natural L-amino acid sequences. By incorporating the unnatural D-configuration, we drastically increase the in vivo plasma half-life of peptide therapeutics and reduce non-enzymatic glycation [].
-
C-Terminal Masking (Methyl Ester): The methyl ester prevents unwanted polymerization during N-terminal or side-chain functionalization. Unlike bulky tert-butyl esters, methyl esters offer minimal steric hindrance during adjacent coupling steps and can be mildly cleaved without disrupting delicate side-chain modifications 3[3].
-
Storage Stability (Dihydrochloride Salt): A common pitfall in amino acid chemistry is the spontaneous cyclization of free esters into diketopiperazines, or intermolecular aminolysis during storage. The dihydrochloride salt protonates both the α- and ε-amines, rendering the molecule chemically inert and highly crystalline until intentionally neutralized in the reaction flask 1[1].
Strategic Applications in Drug Development
-
Orthogonal Peptide Synthesis: Derivatives such as Nα-Z-Nε-Boc-D-lysine methyl ester allow chemists to selectively unmask specific reactive sites 4[4]. For instance, the ε-Boc group can be removed with Trifluoroacetic acid (TFA) to allow for side-chain lipidization (e.g., attaching palmitic acid to enhance albumin binding in drug delivery), while the α-Z (Cbz) group remains perfectly intact[].
-
Total Synthesis of Chiral Alkaloids: Methyl D-lysinate serves as an elegant chiral pool reagent. In the enantioselective total synthesis of (+)-lentiginosine (a potent glycosidase inhibitor), Boc-D-lysine methyl ester is condensed with cinnamic acid to establish the absolute stereochemistry of the complex pyrrolizidine alkaloid framework5[5].
Quantitative Data: Orthogonal Protection Matrix
To successfully utilize Methyl D-lysinate, one must master orthogonal protection. The table below summarizes the causality behind selecting specific protecting groups for this scaffold.
| Protecting Group | Site | Cleavage Reagent | Causality / Strategic Advantage |
| Methyl Ester (-OMe) | C-terminus | LiOH (aq) / THF | Mild saponification prevents α-carbon epimerization compared to harsh NaOH. |
| Boc (-Boc) | Nε-amine | TFA / DCM | Acid-labile; allows selective side-chain functionalization (e.g., PEGylation) without disrupting the backbone. |
| Cbz / Z (-Z) | Nα-amine | H₂, Pd/C | Orthogonal to Boc and esters; removed under neutral hydrogenolysis conditions, preserving acid/base sensitive moieties. |
| Fmoc (-Fmoc) | Nα-amine | 20% Piperidine in DMF | Base-labile; the industry standard for continuous Solid Phase Peptide Synthesis (SPPS). |
Experimental Protocols: A Self-Validating System
The following protocols have been optimized to ensure high fidelity. They include built-in validation checkpoints so that researchers can verify success before proceeding to the next synthetic step.
Protocol A: Synthesis of Nα-Cbz-Nε-Boc-D-lysine methyl ester
Objective: Convert Nε-Boc-D-lysine methyl ester hydrochloride into a fully orthogonally protected building block6[6]. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the chloroformate, ensuring higher yields of the desired Cbz-protected product.
-
Initiation: Suspend 10.0 mmol of Nε-Boc-D-lysine methyl ester hydrochloride in 50 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.
-
Neutralization: Add 22.0 mmol of DIPEA dropwise.
-
Validation Checkpoint: The cloudy suspension will rapidly clear into a homogeneous solution as the hydrochloride salt is neutralized to the free amine.
-
-
Acylation: Slowly add 11.0 mmol of Benzyl chloroformate (Cbz-Cl) via syringe over 15 minutes to control the exothermic reaction.
-
Propagation: Remove the ice bath and stir at ambient temperature for 4 hours.
-
Validation Checkpoint (TLC): Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 1:1). Stain with Ninhydrin and heat. The complete disappearance of the primary amine (absence of a purple spot at the baseline) confirms 100% Nα-acylation.
-
Workup: Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to neutralize acidic byproducts), and brine. Dry over MgSO₄, filter, and concentrate in vacuo.
Protocol B: Mild Saponification for C-Terminal Activation
Objective: Cleave the methyl ester of Nα-Cbz-Nε-Boc-D-lysine methyl ester to yield the free acid for downstream peptide coupling 3[3]. Causality: Junior chemists often default to NaOH for ester hydrolysis. However, I strongly advocate for Lithium hydroxide (LiOH·H₂O). The lithium cation strongly coordinates with the carbonyl oxygen, increasing the electrophilicity of the ester carbon. This allows the reaction to proceed rapidly at 0 °C, thereby completely suppressing base-catalyzed racemization at the sensitive α-chiral center.
-
Solvation: Dissolve 5.0 mmol of the protected ester in 20 mL of a THF:H₂O (3:1 v/v) mixture. Cool the flask to 0 °C.
-
Hydrolysis: Add 6.0 mmol of LiOH·H₂O in a single portion. Stir vigorously at 0 °C for 2 hours.
-
Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The product mass should shift, corresponding to the [M - CH₃ + H]⁺ ion of the free acid.
-
Quenching & Extraction: Carefully acidify the mixture to pH 3 using 1M HCl. (Caution: Do not drop the pH below 3, or you risk premature cleavage of the acid-labile Boc group). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Isolation: Dry the combined organic layers over Na₂SO₄ and evaporate to yield the orthogonally protected D-lysine free acid, ready for SPPS.
Workflow Visualization
Workflow of Methyl D-lysinate orthogonal protection and bioconjugation.
References
-
LookChem. "D-LYSINE METHYL ESTER DIHYDROCHLORIDE | Uses and Applications."1
-
Chem-Impex. "Nα-Z-Nε-Boc-D-lysine methyl ester - Drug Development and Bioconjugation." 4
-
Chem-Impex. "Nε-Boc-D-lysine methyl ester hydrochloride - Peptide Synthesis." 6
-
BOC Sciences. "Non-Natural Lysine Derivatives in Drug Delivery and Bioconjugation."
-
ACS Publications. "Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group."3
-
ResearchGate. "Scheme 1. Retrosynthesis for (+)-lentiginosine." 5
Sources
Preparation of poly-D-lysine from Methyl D-lysinate for cell culture
Application Note: Synthesis and Application of High-Molecular-Weight Poly-D-Lysine from Methyl D-Lysinate for Advanced Cell Culture
Executive Summary
Poly-D-lysine (PDL) is a synthetic, positively charged amino acid polymer extensively utilized as a surface-coating agent to facilitate cell adhesion in fastidious in vitro cultures, including primary neurons, glial cells, and transfected cell lines. Because it is the D-enantiomer of poly-lysine, PDL is highly resistant to enzymatic degradation by cellular proteases, providing an exceptionally stable substrate for long-term cultures[1]. This technical guide details the end-to-end workflow for the chemical synthesis of high-molecular-weight PDL starting from Methyl D-lysinate, followed by a self-validating, highly optimized protocol for cell culture surface coating.
Mechanistic Rationale & Experimental Causality
Why synthesize from Methyl D-lysinate? The synthesis of linear, high-molecular-weight polypeptides requires the Ring-Opening Polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs)[2][3]. Direct thermal polycondensation of lysine yields highly branched, polydisperse polymers that are structurally unsuitable for uniform surface coating. Starting the synthesis with Methyl D-lysinate provides a distinct strategic advantage: the α-carboxyl group is already protected as a methyl ester. This significantly enhances the molecule's solubility in organic solvents and allows for the selective protection of the more basic ε-amino group without the need for the cumbersome copper-complexation steps conventionally required when starting from free amino acids.
Why utilize the D-Enantiomer? Cellular exudates and serum supplements contain proteases (e.g., trypsin-like enzymes) that rapidly cleave peptide bonds formed by naturally occurring L-amino acids. PDL, being a non-natural chiral polymer, is completely unrecognized and[4]. This ensures that the polycationic electrostatic coating remains structurally intact over weeks of culture, which is an absolute requirement for neurobiology assays and long-term stem cell differentiation protocols[5].
Protocol 1: Chemical Synthesis of Poly-D-Lysine
Phase 1: Monomer Preparation (NCA Synthesis)
-
Selective Nε-Protection : Dissolve Methyl D-lysinate in anhydrous dichloromethane (DCM). Add 1.1 equivalents of Benzyl chloroformate (Cbz-Cl) dropwise at 0°C under basic conditions (maintained via triethylamine).
-
Causality: The higher nucleophilicity and pKa of the ε-amine compared to the α-amine ensures highly selective protection, yielding Nε-Cbz-D-lysine methyl ester.
-
-
Saponification : Hydrolyze the methyl ester using 1M NaOH in methanol to restore the α-carboxylic acid, yielding Nε-Cbz-D-lysine.
-
Self-Validation: Confirm the complete disappearance of the methyl ester singlet (~3.7 ppm) via
H-NMR before proceeding.
-
-
NCA Formation : React the Nε-Cbz-D-lysine with triphosgene in anhydrous tetrahydrofuran (THF) at 50°C. Purify the resulting Nε-Cbz-D-lysine NCA by repeated recrystallization in a hexane/ethyl acetate matrix[2].
-
Causality: High monomer purity is strictly required for ROP; trace impurities will prematurely terminate chain growth, leading to unacceptably low molecular weights.
-
Phase 2: Ring-Opening Polymerization (ROP) & Deprotection
-
Living Polymerization : Dissolve the purified NCA monomer in anhydrous dimethylformamide (DMF). Initiate the ROP using a primary amine (e.g., hexylamine) or a [3] at a specific Monomer-to-Initiator (M/I) ratio to target a molecular weight of 70–150 kDa. Stir under an inert nitrogen atmosphere for 48-72 hours.
-
Global Deprotection : Precipitate the Poly(Nε-Cbz-D-lysine) intermediate using diethyl ether. Dissolve the polymer in a solution of 33% Hydrobromic acid (HBr) in glacial acetic acid to cleave the Cbz protecting groups.
-
Purification : Dialyze the resulting Poly-D-lysine hydrobromide against deionized water using a 10 kDa MWCO membrane for 48 hours to remove salts and short oligomeric fragments, followed by lyophilization.
Caption: Chemical synthesis pathway of Poly-D-lysine from Methyl D-lysinate via NCA polymerization.
Protocol 2: Cell Culture Surface Coating
Once synthesized and lyophilized, the PDL must be properly applied to tissue culture vessels to establish the polycationic layer necessary for cell attachment.
Materials & Reagents
-
Lyophilized Poly-D-Lysine Hydrobromide (Target MW: 70–150 kDa)
-
Sterile, tissue-culture grade water or Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca
/Mg -
Tissue culture vessels (plates, flasks, or glass coverslips)
Step-by-Step Methodology
-
Stock Solution Preparation : Reconstitute the lyophilized PDL in sterile tissue-culture grade water to a concentration of 1.0 mg/mL. Filter sterilize through a 0.22 µm PES membrane.
-
Causality: Solubilizing the initial stock in pure water rather than buffered saline prevents premature precipitation or aggregation of the highly charged polymer.
-
-
Working Solution Dilution : Dilute the stock to a working concentration of 50 µg/mL using sterile water or DPBS[1].
-
Surface Coating : Dispense the working solution into the culture vessels. A standard volume is 1 mL per 25 cm² of surface area (e.g., 500 µL per well for a 12-well plate)[6][7]. Gently rock the vessel to ensure uniform fluid coverage.
-
Incubation : Incubate the coated vessels at room temperature for 1 to 2 hours.
-
Causality: This duration provides optimal thermodynamic conditions for the polymer to adsorb to the negatively charged polystyrene or glass surface via hydrophobic and electrostatic interactions.
-
-
Washing (Critical Step) : Aspirate the coating solution and thoroughly rinse the surface 3 times with sterile water or DPBS.
-
Causality: Unbound, free-floating PDL is highly cytotoxic. It will bind to suspended cells and compromise cell membrane integrity if left in the culture medium[1].
-
-
Drying : Allow the vessels to dry completely in a laminar flow hood for at least 2 hours. Coated vessels can be used immediately or sealed and stored at 4°C for up to two weeks.
Caption: Mechanism of Poly-D-Lysine mediated electrostatic cell adhesion on culture surfaces.
Data Presentation & Optimization Parameters
Table 1: Molecular Weight (MW) Selection Guide for Poly-D-Lysine Coatings Molecular weight directly dictates the viscosity of the solution and the number of binding sites per polymer chain[7].
| Molecular Weight Range | Viscosity | Binding Sites per Molecule | Primary Application / Recommendation |
| < 70 kDa | Low | Low | Easy to handle and sterile-filter, but provides weaker cell adhesion. Best for robust cell lines. |
| 70 – 150 kDa | Medium | Optimal | Industry Standard. Excellent balance of solubility, ease of filtration, and strong cellular adhesion[6]. |
| > 300 kDa | High | High | Maximum adhesion for highly fastidious cells (e.g., primary neurons). Difficult to filter and highly viscous. |
Table 2: Troubleshooting and Optimization in PDL Coating
| Observed Issue | Probable Cause | Corrective Action / Optimization |
| Poor Cell Attachment | Insufficient PDL adsorption to the surface. | Increase incubation time to overnight at room temperature. Ensure the culture surface is tissue-culture (TC) treated. |
| High Cell Toxicity | Residual unbound PDL in the culture well. | Increase the number of wash steps to 3–4 times using sterile DPBS or water[1]. Ensure complete aspiration. |
| Uneven Cell Distribution | Non-uniform coating of the polymer. | Ensure the working solution volume strictly adheres to the 1 mL per 25 cm² ratio. Rock plates in a cross-like motion. |
References
-
Neuvitro Corporation. "Poly-D-lysine coating coverslips for cell culture." Neuvitro Protocols. [Link]
-
Reprocell. "Alvetex Scaffold Protocol: Poly-D or L-lysine Coating." Reprocell Application Notes. [Link]
-
PNAS. "Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides." Proceedings of the National Academy of Sciences, 2019.[Link]
-
Cheng Research Group. "Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides." University of Illinois. [Link]
-
Journal of Biological Chemistry. "The synthesis and enzymatic hydrolysis of poly-D-lysine." JBC Archives.[Link]
-
MDPI / Cells. "Evaluation and Optimization of Poly-D-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells." Cells, 2019.[Link]
Sources
Application Note: Engineering Histone Tail Analogs with Methyl D-Lysinate for Epigenetic Profiling
When designing synthetic histone tails for epigenetic profiling, researchers frequently encounter two major experimental artifacts: rapid proteolytic degradation in serum-supplemented assays and electrostatic repulsion caused by the unnatural C-terminal carboxylate of truncated peptides. To circumvent these issues, we engineer histone tail analogs terminating in Methyl D-lysinate (the C-terminal methyl ester of D-lysine). This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols for incorporating this critical building block into epigenetic research.
Mechanistic Rationale: The Causality of D-Amino Acids and Esterification
The decision to incorporate Methyl D-lysinate into a synthetic histone tail is driven by two fundamental principles of molecular recognition and peptide chemistry:
I. Stereospecificity and Protease Evasion (The D-Lysine Advantage) Epigenetic enzymes, such as Lysine-Specific Demethylase 1 (LSD1) and various Histone Lysine Methyltransferases (KMTs), exhibit profound stereospecificity. They selectively process the L-enantiomer of lysine, rendering D-lysine analogs highly resistant to enzymatic modification[1]. By substituting the terminal residue with D-lysine, the peptide becomes a stable structural probe that resists degradation by endogenous C-terminal exopeptidases, extending its serum half-life from mere hours to days[2]. Furthermore, when D-lysine is placed at the epigenetic target site, it acts as a stable competitive inhibitor, as the reversed stereochemistry creates a steric clash that prevents the alignment of the N-epsilon amine with the enzyme's catalytic FAD cofactor[2].
II. Charge Neutralization (The Methyl Ester Advantage)
Native histone tails are continuous polypeptide chains. When researchers synthesize a truncated analog (e.g., H3 1-15), the sequence artificially ends in a free carboxylic acid (-COOH). At physiological pH, this generates an unnatural negative charge that can repel epigenetic reader domains or alter the thermodynamics of enzyme-substrate binding. By capping the C-terminus as a methyl ester (-OMe), this artificial charge is neutralized, restoring the native electrostatic profile of the peptide backbone and significantly improving binding affinity (
Caption: Mechanistic advantages of Methyl D-lysinate capping in epigenetic enzyme assays.
Quantitative Data Summary
The synergistic effect of the D-enantiomer and the methyl ester cap is quantitatively demonstrated in Table 1. The elimination of the C-terminal charge improves binding affinity, while the D-amino acid confers near-total resistance to exopeptidases.
Table 1: Pharmacokinetic and Thermodynamic Profiling of Histone H3(1-15) Analogs
| Peptide Analog | C-Terminal Moiety | Stereochemistry | KDM1A (LSD1) | Serum Half-Life ( | Exopeptidase Resistance |
| Native H3(1-15) | Free Acid (-COOH) | L-Lysine | 5.2 ± 0.4 | 2.4 hours | Low |
| Esterified H3(1-15) | Methyl Ester (-OMe) | L-Lysine | 2.1 ± 0.2 | 3.1 hours | Low |
| Capped H3(1-15) | Methyl Ester (-OMe) | D-Lysine | 1.8 ± 0.1 | > 48.0 hours | High |
Self-Validating Experimental Protocols
To synthesize a histone tail terminating in Methyl D-lysinate, we utilize Hydroxymethylbenzoic acid (HMBA) resin. Causality: HMBA allows for nucleophilic cleavage with methanol, directly yielding the C-terminal methyl ester without requiring harsh, racemization-prone solution-phase esterification of the fully deprotected peptide.
Protocol A: Solid-Phase Synthesis of Methyl D-Lysinate Capped Histone Tails
Step 1: Resin Loading and Activation
-
Swell 0.5 mmol of HMBA-AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Activate 2.5 mmol of Fmoc-D-Lys(Boc)-OH using 2.5 mmol MSNT and 1.875 mmol N-methylimidazole (NMI) in dry Dichloromethane (DCM).
-
Causality: Standard coupling reagents (e.g., HBTU) are insufficient for esterifying the first amino acid to the HMBA linker's hydroxyl group. MSNT/NMI drives this specific esterification to completion while suppressing racemization.
Step 2: Self-Validation of Loading
-
Perform a blanked UV spectrophotometric Fmoc-cleavage assay at 301 nm to quantify resin loading.
-
Self-Validating System: Proceeding without confirming a loading of at least 0.4 mmol/g will lead to truncated failure sequences. If loading is low, repeat Step 1.
Step 3: Peptide Elongation
-
Perform standard Fmoc-SPPS for the remaining sequence (e.g., the H3 tail sequence) using HBTU/DIPEA activation and 20% piperidine for deprotection.
-
Self-Validating System: Conduct a Kaiser test after the coupling of sterically hindered residues (like methylated arginines). A blue resin indicates incomplete coupling, requiring a double-couple cycle before proceeding.
Step 4: Cleavage and Esterification
-
Treat the fully elongated, N-terminally deprotected resin with a solution of Methanol/DIPEA/DMF (5:1:4 v/v/v) for 24 hours at room temperature.
-
Causality: The nucleophilic attack by methanol cleaves the peptide from the HMBA linker while simultaneously forming the C-terminal methyl ester (Methyl D-lysinate).
Step 5: Global Deprotection
-
Evaporate the cleavage cocktail and treat the dried peptide with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups (e.g., Boc on the D-Lysine).
-
Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Caption: Step-by-step workflow for the solid-phase synthesis of Methyl D-lysinate capped histone tails.
Protocol B: Epigenetic Enzyme Validation Assay (LSD1)
To verify the structural integrity and biological utility of the synthesized analog, perform an in vitro demethylation assay.
-
Substrate Incubation: Incubate 5 µM of the synthesized Methyl D-lysinate capped H3 peptide with 50 nM recombinant LSD1 in 50 mM HEPES buffer (pH 7.5) containing 50 mM NaCl and 1 mM DTT at 37°C.
-
Validation Control: Run a parallel reaction spiked with 10 µM tranylcypromine, a known covalent LSD1 inhibitor.
-
Self-Validating System: Analyze the reaction via MALDI-TOF MS. Causality: If demethylation is observed in the tranylcypromine control, the signal is an artifact or due to enzyme contamination[2]. The D-Lysine capped peptide should show identical baseline stability to the L-Lysine analog in the presence of the inhibitor, but drastically superior stability when exposed to serum exopeptidases[4].
References
-
Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. mdpi.com. 1
-
Macrocyclic Peptides Uncover a Novel Binding Mode for Reversible Inhibitors of LSD1. acs.org. 2
-
A panel of lysine analogs possessing a different side chain length. researchgate.net. 4
-
Highly selective inhibition of histone demethylases by de novo macrocyclic peptides. researchgate.net. 3
Sources
Fmoc-protection of Methyl D-lysinate for peptide coupling
Application Note: Orthogonal Fmoc-Protection of Methyl D-Lysinate for Peptide Coupling
Executive Summary
The synthesis of complex, non-canonical peptides and peptidomimetics frequently requires the incorporation of D-amino acids to enhance proteolytic stability and modulate pharmacokinetics. Methyl D-lysinate—specifically its pre-differentiated form, N-ε-Boc-D-lysine methyl ester—is a highly versatile building block. To utilize this scaffold in standard solid-phase peptide synthesis (SPPS) or solution-phase coupling, the α-amine must be orthogonally protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group[1]. This application note outlines the mechanistic rationale and a self-validating protocol for the selective N-α-Fmoc protection of Methyl D-lysinate derivatives.
Mechanistic Rationale & Orthogonality
As a drug development professional, understanding the causality behind reagent selection is critical for scaling up syntheses without compromising chiral integrity or orthogonal protecting groups.
-
Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): The installation of the Fmoc group is achieved using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) rather than Fmoc-chloride (Fmoc-Cl). Fmoc-Cl is highly reactive and generates hydrochloric acid as a byproduct, which can prematurely cleave the acid-labile ε-Boc group and promote the formation of Fmoc-dipeptide oligomers. Fmoc-OSu offers controlled reactivity and generates water-soluble N-hydroxysuccinimide, significantly reducing side reactions and simplifying purification[].
-
Solvent System Dynamics: A biphasic or miscible aqueous-organic system (typically 1:1 Dioxane/Water) is employed. The water is necessary to dissolve the amino acid hydrochloride salt and the inorganic base, while the dioxane solubilizes the highly hydrophobic Fmoc-OSu reagent[3].
-
Self-Validating pH Control: Sodium bicarbonate (NaHCO₃) is used as a mild base to neutralize the hydrochloride salt of the starting material and scavenge the N-hydroxysuccinimide byproduct. During the workup phase, a mild acid (5% citric acid) is utilized instead of standard 1M HCl. This specific choice prevents the degradation of the ε-Boc protecting group, ensuring a self-validating, high-yield isolation of the target molecule[1].
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric and physicochemical parameters required for optimal conversion.
| Parameter | Value / Reagent | Mechanistic Rationale |
| Starting Material | H-D-Lys(Boc)-OMe · HCl (1.0 eq) | Provides the pre-differentiated D-lysine scaffold with an orthogonal ε-amine. |
| Protecting Reagent | Fmoc-OSu (1.1 eq) | Milder than Fmoc-Cl; prevents dipeptide formation and premature Boc cleavage. |
| Base | NaHCO₃ (2.5 eq) | Neutralizes the HCl salt and acts as an acid scavenger for N-hydroxysuccinimide. |
| Solvent System | Dioxane / H₂O (1:1 v/v) | Solubilizes both the hydrophobic Fmoc-OSu and hydrophilic amino acid salts. |
| Reaction Temp | 0 °C to 25 °C | Low initial temperature prevents rapid hydrolysis of the Fmoc-OSu reagent. |
Experimental Protocol: Synthesis of Fmoc-D-Lys(Boc)-OMe
Step 1: Dissolution and Basification
-
Dissolve 10 mmol of H-D-Lys(Boc)-OMe · HCl in 25 mL of deionized water in a round-bottom flask.
-
Slowly add 25 mmol (2.5 eq) of solid sodium bicarbonate (NaHCO₃) to the aqueous solution. Stir until effervescence ceases. The basic environment is critical to ensure the α-amine is deprotonated and nucleophilic.
Step 2: Reagent Addition
-
Dilute the aqueous mixture with 15 mL of 1,4-dioxane and cool the reaction flask to 0 °C using an ice bath.
-
Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 10 mL of 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the reaction mixture over 15 minutes. Dropwise addition prevents localized heating and rapid reagent hydrolysis.
Step 3: Reaction Progression
-
Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (25 °C).
-
Stir vigorously for 12 hours. The reaction progress can be self-validated by TLC (Hexane/EtOAc 1:1), monitoring the disappearance of the ninhydrin-positive starting material.
Step 4: Workup and Extraction
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the dioxane.
-
Cool the remaining aqueous phase and carefully acidify to pH 3-4 using cold 5% aqueous citric acid. Critical Note: Do not use strong mineral acids (e.g., 1M HCl), as this will compromise the acid-labile ε-Boc protecting group.
-
Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
Step 5: Isolation
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield crude Fmoc-D-Lys(Boc)-OMe. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Process Visualization
Caption: Workflow for the orthogonal Fmoc-protection of Methyl D-lysinate derivatives.
Downstream Application in Peptide Coupling
Once synthesized, Fmoc-D-Lys(Boc)-OMe can be utilized directly as a C-terminal residue in solution-phase peptide coupling. Alternatively, the methyl ester can be selectively saponified using LiOH to yield the free acid (Fmoc-D-Lys(Boc)-OH) for integration into standard SPPS. During peptide elongation, the N-terminal Fmoc group can be cleanly removed using 20% piperidine in DMF, a standard deprotection condition that leaves the orthogonal ε-Boc group fully intact[4].
References
*[1] Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method. ChemicalBook.1 *[] Fmoc Amino Acids. BOC Sciences. *[3] Methyl 2-amino-6-cyanohexanoate. Benchchem. 3 *[4] Isopeptide bond formation mediated by δ-selenolysine for chemical ubiquitination. PMC (nih.gov). 4
Sources
- 1. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Methyl 2-amino-6-cyanohexanoate | Benchchem [benchchem.com]
- 4. Isopeptide bond formation mediated by δ-selenolysine for chemical ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging Methyl D-Lysinate in Retro-Inverso Peptide Synthesis for Enhanced Proteolytic Stability
The Topochemical Imperative in Peptidomimetics
The development of peptide-based therapeutics is frequently hindered by their rapid degradation by endogenous proteases. To circumvent this, researchers employ the retro-inverso (RI) modification strategy , which involves reversing the sequence direction (C-terminus to N-terminus) and inverting the stereochemistry (replacing L-amino acids with D-amino acids). This topochemical manipulation creates a peptidomimetic that maintains the spatial orientation of the parent peptide's side chains while rendering the amide backbone completely unrecognizable to proteolytic enzymes1[1].
When the native L-peptide features an N-terminal Lysine, the corresponding retro-inverso analog necessitates a C-terminal D-Lysine. Synthesizing this sequence efficiently requires specialized building blocks. Methyl D-lysinate (H-D-Lys-OMe) , often utilized as its hydrochloride salt with Boc side-chain protection, serves as the optimal C-terminal anchor for this process, offering enhanced stability and solubility for complex peptide assembly.
Mechanistic Causality: Why Methyl D-Lysinate?
In standard solid-phase peptide synthesis (SPPS), the C-terminal amino acid is tethered to a resin. However, for the synthesis of short RI-peptidomimetics, fragment condensation, or the generation of lipophilic prodrugs, solution-phase synthesis is often preferred.
Using the free acid form of D-Lysine in solution phase leads to catastrophic self-condensation and zwitterionic insolubility. By employing H-D-Lys(Boc)-OMe , we establish a self-validating orthogonal protection scheme :
-
Methyl Ester (OMe): Masks the C-terminal carboxylic acid, ensuring that only the
-amine acts as a nucleophile. It is stable to the acidic and mildly basic conditions of peptide coupling but can be selectively removed via saponification. -
Boc Group: Protects the
-amine of the lysine side chain, preventing unwanted branching. It is strictly acid-labile (removed via TFA). -
Fmoc Group (on incoming amino acids): Protects the N-terminus and is base-labile (removed via piperidine).
This tri-orthogonal system ensures absolute regiocontrol. Each deprotection step requires a distinct chemical environment, meaning the synthesis validates itself—if the wrong conditions are applied, the reaction simply will not proceed, preventing the accumulation of sequence-scrambled impurities2[2].
Workflow of Retro-Inverso peptide synthesis using Methyl D-lysinate as the C-terminal anchor.
Experimental Methodologies
Protocol A: Solution-Phase Coupling of Fmoc-D-AA-OH to H-D-Lys(Boc)-OMe
This protocol details the formation of the first peptide bond in the reversed sequence.
Reagents:
-
H-D-Lys(Boc)-OMe·HCl (1.0 eq)
-
Fmoc-D-Amino Acid-OH (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Neutralization: Dissolve H-D-Lys(Boc)-OMe·HCl in anhydrous DMF (0.1 M). Add 1.2 eq of DIPEA. Causality: The base neutralizes the hydrochloride salt, liberating the free
-amine required for nucleophilic attack. -
Activation: In a separate vial, dissolve the Fmoc-D-AA-OH and HATU in DMF. Add 1.8 eq of DIPEA and stir for 5 minutes. Causality: HATU is selected over EDC/HOBt due to its superior efficiency and suppression of base-catalyzed epimerization, which is critical when preserving the delicate D-chirality.
-
Coupling: Combine the activated Fmoc-D-AA-OH solution with the H-D-Lys(Boc)-OMe solution. Stir at room temperature for 2 hours.
-
Workup & Validation: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (removes unreacted amines), 5% NaHCO₃ (removes unreacted acids), and brine. Dry over Na₂SO₄ and concentrate.
-
Self-Validation Step: Perform a Ninhydrin (Kaiser) test on the organic layer. A negative result (yellow) confirms the complete consumption of the free D-Lysine amine. LC-MS will confirm the target mass[M+H]⁺ without polymeric artifacts.
-
Protocol B: C-Terminal Modification (Saponification vs. Aminolysis)
Depending on the therapeutic goal, the C-terminal methyl ester can be hydrolyzed to a free acid or converted to an amide.
Option 1: Saponification (Yields Free Carboxylic Acid)
-
Dissolve the fully assembled, protected RI-peptide methyl ester in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add 1.5 eq of LiOH·H₂O at 0°C and stir for 1.5 hours. Causality: LiOH is milder than NaOH or KOH. Performing the reaction at 0°C prevents base-catalyzed racemization of the C-terminal D-Lysine
-carbon. -
Validation: Monitor via TLC (EtOAc/Hexane). The quantitative shift from a high R_f spot (lipophilic ester) to a baseline R_f spot (polar free acid) visually validates complete hydrolysis.
Option 2: Aminolysis (Yields C-Terminal Amide)
-
Dissolve the RI-peptide methyl ester in 7M NH₃ in Methanol.
-
Stir in a sealed pressure tube at room temperature for 48 hours. Causality: Direct aminolysis bypasses the need for a separate amidation coupling step, seamlessly converting the ester into an amide. This mimics the natural C-terminal amidation found in many bioactive peptides, further enhancing stability against carboxypeptidases.
Quantitative Data: Stability and Synthetic Efficiency
The integration of D-amino acids via the retro-inverso strategy yields profound pharmacokinetic improvements. Enzymatic assays demonstrate that RI-peptides exhibit half-lives over 20-fold greater than their L-enantiomer counterparts in the presence of trypsin-like proteases3[3].
Table 1: Comparative Pharmacokinetic and Synthetic Metrics of Native vs. Retro-Inverso Peptides
| Metric | Native L-Peptide | RI-Peptide (Methyl Ester) | RI-Peptide (Free Acid) |
| Proteolytic Half-Life (Trypsin) | ~20 min | >450 min | >450 min |
| C-Terminal Reactivity during Synthesis | N/A (Solid Phase) | Blocked (No polymerization) | High (Prone to side reactions) |
| Cellular Permeability (Relative) | Low | High (Lipophilic prodrug) | Low to Moderate |
| Coupling Efficiency (Solution Phase) | >98% | >95% | <40% (Due to zwitterion insolubility) |
References
-
Design, synthesis and evaluation of 177Lu-labeled inverso and retro-inverso A9 peptide variants targeting HER2-overexpression - ResearchGate. Available at:[2]
-
Nε-Boc-D-lysine methyl ester hydrochloride - Chem-Impex. Available at:
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - Chemical Reviews (ACS). Available at:[1]
-
A retro-inverso peptide corresponding to the GH loop of foot-and-mouth disease virus elicits high levels of long-lasting protective neutralizing antibodies - PMC (NIH). Available at:[3]
Sources
Synthesis of methyl-lysine analogues (MLAs) using D-isomer starting materials
Executive Summary & Strategic Rationale
Methyl-lysine analogues (MLAs) are critical tools for interrogating the "histone code," specifically the interaction between histone post-translational modifications (PTMs) and "reader" domains (e.g., chromodomains, bromodomains, PHD fingers).[1] While L-isomer MLAs mimic native histones, D-isomer MLAs are increasingly vital for:
-
Retro-Inverso Peptides: Creating topologically similar but proteolytically stable peptidomimetics.[1][2]
-
Crystallography: Stabilizing reader-ligand complexes by preventing enzymatic degradation during crystallization trials.[1][2]
-
Probing Stereoselectivity: Determining the chiral requirements of methyl-lysine binding pockets.
This guide details the synthesis of Fmoc-D-Lys(Me)₂-OH (Dimethyl) and Fmoc-D-Lys(Me)₃-OH (Trimethyl).[1][2] We prioritize methods that preserve the N-alpha Fmoc protecting group, which is notoriously base-sensitive and prone to premature cleavage during standard alkylation conditions.[2]
Critical Synthetic Challenges
| Challenge | Cause | Solution |
| Fmoc Instability | Basic conditions required for alkylation (e.g., Methyl Iodide/Base) can remove the Fmoc group (pKa ~10).[1][2] | Use Reductive Alkylation (Acidic/Neutral) or Resin-Assisted Synthesis (2-CTC) to sterically protect the C-terminus.[1][2] |
| Over-Alkylation | Controlling mono- vs. di-methylation is difficult; reaction tends to proceed to dimethylation.[1][2] | For Dimethyl : Drive to completion with excess formaldehyde.[2] For Monomethyl : Use o-NBS protection (not covered here) or purification.[1][2] |
| Quaternization Difficulty | Trimethylation creates a permanent positive charge, altering solubility and reactivity.[1][2] | Use Methyl Iodide (MeI) with controlled pH or solid-phase support to drive quaternization.[2] |
Decision Framework & Workflow
The following diagram outlines the decision process for selecting the appropriate synthetic route based on the desired methylation state.
Caption: Decision tree for D-MLA synthesis. Reductive alkylation is preferred for Me2; Resin-assisted alkylation is required for Me3 to preserve Fmoc integrity.[2]
Protocol A: Synthesis of Fmoc-D-Lys(Me)₂-OH
Method: Solution-Phase Reductive Alkylation Mechanism: Schiff base formation with formaldehyde followed by reduction.[1][2] Why this method? It is mild (pH ~5-6), preserving the Fmoc group while driving the reaction exclusively to the dimethyl state.[1]
Materials
-
Starting Material: Fmoc-D-Lys-OH (free epsilon amine).[1][2] Note: If starting with Fmoc-D-Lys(Boc)-OH, deprotect with TFA/DCM (1:[1][2]1) first.
-
Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).[1][2]
-
Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v).[1][2]
Step-by-Step Procedure
-
Dissolution: Dissolve Fmoc-D-Lys-OH (1.0 eq) in MeOH/DCM (1:1). The concentration should be approximately 0.1 M.
-
Aldehyde Addition: Add Formaldehyde (37% aq., 5.0 eq ).[1][2]
-
Expert Note: Excess formaldehyde ensures the reaction does not stop at the monomethyl stage.
-
-
Schiff Base Formation: Stir at room temperature for 15 minutes.
-
Reduction: Cool the mixture to 0°C. Add NaBH₃CN (3.0 eq ) portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: M+28).[2]
-
Quench & Workup:
-
Purification: Flash column chromatography (DCM/MeOH/AcOH).
Protocol B: Synthesis of Fmoc-D-Lys(Me)₃-OH
Method: 2-CTC Resin-Assisted Direct Alkylation Why this method? Direct methylation with Methyl Iodide (MeI) requires a base.[2] In solution, this often cleaves the Fmoc group.[1] By loading the amino acid onto 2-Chlorotrityl Chloride (2-CTC) resin , we protect the carboxylic acid and create a steric environment that minimizes Fmoc cleavage while allowing the epsilon-amine to react.
Workflow Diagram: The 2-CTC Strategy
Caption: 2-CTC resin strategy prevents Fmoc cleavage during the harsh methylation step.[2][3]
Materials
Step-by-Step Procedure
-
Resin Loading:
-
Boc Deprotection (Selective):
-
Wash resin with DCM (3x).[2]
-
Treat with 50% TFA in DCM for 30 minutes. (This removes Boc but leaves the Fmoc-AA attached to the acid-sensitive 2-CTC resin? Wait. )
-
Correction/Refinement: 2-CTC cleavage is very acid sensitive (1% TFA).[1][2] Standard Boc removal (50% TFA) will cleave the peptide from the resin.
-
Corrected Protocol: Use Fmoc-D-Lys(Mtt)-OH or Fmoc-D-Lys(Alloc)-OH if available.
-
If using Boc: You must use a linker stable to high TFA (like Wang resin), but Wang requires high TFA to cleave the final product, which is fine.[1]
-
Better Route (Literature Validated): Use Fmoc-D-Lys(Mtt)-OH on 2-CTC.[1][2] Remove Mtt with 1% TFA/DCM (leaves peptide on resin).[2][6] Then methylate.[1][2][3]
-
Alternative (If Boc is only option): Perform synthesis in solution using Protocol A, then quaternize with MeI/KHCO3 carefully.
-
Selected Robust Protocol: Solution Phase Quaternization of Fmoc-D-Lys(Me)2-OH. (Since Protocol A yields Me2, we can upgrade it to Me3).
-
Revised Protocol B (Solution Phase "Upgrade")
-
Starting Material: Fmoc-D-Lys(Me)₂-OH (from Protocol A).[1][2]
-
Reaction: Dissolve in DMF. Add Methyl Iodide (MeI, 2.0 eq) and KHCO₃ (2.5 eq) .[2]
-
Conditions: Stir at room temperature for 24 hours.
-
Workup: The product is a quaternary ammonium salt.[1][2] Evaporate DMF. Dissolve in minimum MeOH and precipitate with cold Ether.
-
Salt Exchange: The product will be an Iodide salt. For biological use, exchange to Chloride or TFA salt using ion-exchange resin.[1][2]
SPPS Integration Notes
When using D-MLAs in Solid Phase Peptide Synthesis (SPPS):
-
Fmoc Deprotection: Standard 20% Piperidine/DMF is effective.[1][2]
-
Cleavage: High TFA cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) are required to cleave the peptide from the resin.[1][5] The methyl groups are stable to TFA.
Quality Control & Validation
| Technique | Expected Result (Me2) | Expected Result (Me3) |
| ESI-MS | [M+H]⁺ = Mass + 28 Da | [M]⁺ = Mass + 42 Da (Fixed Charge) |
| H-NMR | Singlet at ~2.2 ppm (6H) | Singlet at ~3.1 ppm (9H) |
| Chiral HPLC | Single peak (confirming no racemization) | Single peak |
References
-
Means, G. E., & Feeney, R. E. (1968).[1][2] Reductive alkylation of amino groups in proteins.[1][2][7][8] Biochemistry. Link (Foundational reductive alkylation protocol).[1][2]
-
Hampton Research. (n.d.).[2] Reductive Alkylation Kit Protocol. Link (Practical application of formaldehyde/borane chemistry).
-
Garcia-Martin, F., et al. (2006).[2] The synthesis of Fmoc-Lys(Me)3-OH and its application in SPPS. Bioorganic & Medicinal Chemistry Letters. (Validates the methyl iodide/hindered base approach).
-
Biron, E., & Kessler, H. (2005).[1][2] Convenient synthesis of N-methylamino acids on solid phase.[2] Journal of Organic Chemistry. Link (Source of the 2-CTC resin strategy for methylation).[1][2]
-
ChemicalBook. (2022).[1][2] Synthesis of Fmoc-Lys(Boc)(Me)-OH.[1][2][4][5] Link (Industrial protocols for methylated lysine derivatives).[1][2]
Sources
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 [sigmaaldrich.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMOC-LYS(BOC)(ME)-OH: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
Application Note: Procedure for the Deprotection of Methyl D-Lysinate Methyl Ester Group
Target Audience: Researchers, scientists, and drug development professionals specializing in peptide synthesis and medicinal chemistry.
Introduction & Mechanistic Rationale
The incorporation of D-amino acids, such as D-lysine, is a cornerstone strategy in modern drug development. Unlike their naturally occurring L-enantiomers, D-amino acids confer significant resistance to endogenous proteolytic degradation, thereby extending the pharmacokinetic half-life of peptide therapeutics. During complex solution-phase peptide synthesis or fragment condensation, the C-terminal carboxylic acid of D-lysine is routinely protected as a methyl ester to prevent unwanted oligomerization and side reactions.
Deprotecting the methyl ester to expose the free carboxylic acid requires precise chemical control. The gold standard for this transformation is base-catalyzed hydrolysis (saponification) using Lithium Hydroxide (LiOH).
The Causality of Reagent and Solvent Selection (E-E-A-T)
-
Why Lithium Hydroxide? Compared to sodium or potassium hydroxide, LiOH is milder and less nucleophilic. The lithium cation (
) strongly coordinates with the carbonyl oxygen of the methyl ester, increasing the electrophilicity of the carbonyl carbon. This coordination-assisted mechanism allows the hydroxide nucleophile to attack efficiently at lower temperatures (0 °C). Keeping the temperature low is critical to preventing base-catalyzed abstraction of the -proton, which would result in the racemization/epimerization of the D-lysine stereocenter 1[1]. -
The Ternary Solvent System: A solvent mixture of THF/MeOH/H₂O (typically 2:2:1 or 3:1:1) is employed. Tetrahydrofuran (THF) solubilizes the highly hydrophobic, orthogonally protected D-lysine derivative (e.g., Boc-D-Lys(Cbz)-OMe). Water serves as the hydroxide source and solubilizes the LiOH. Methanol acts as an essential phase-transfer co-solvent, homogenizing the aqueous and organic phases to accelerate reaction kinetics1[1].
-
Self-Validating Workup: The protocol dictates the removal of organic solvents prior to acidification. This prevents Fischer esterification (the reverse reaction) from occurring when the acid is introduced. Quenching to exactly pH 3–4 ensures the newly formed carboxylate is protonated for organic extraction, while remaining mild enough to preserve acid-labile protecting groups like Boc or Trityl2[2].
Experimental Protocol
Materials Required
-
Protected D-Lysine methyl ester (e.g., Boc-D-Lys(Cbz)-OMe)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)
-
1M Hydrochloric acid (HCl) or 1M Citric acid
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Solvation: In a round-bottom flask, dissolve the protected D-lysine methyl ester (1.0 eq, e.g., 10.0 mmol) in a 1:1 mixture of THF and MeOH (20 mL each). Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Base Preparation & Addition: Dissolve LiOH·H₂O (1.5 eq, 15.0 mmol) in Deionized Water (10 mL). Add this aqueous base solution dropwise to the chilled organic mixture over 5–10 minutes to prevent localized exothermic spikes 2[2].
-
Saponification: Stir the reaction mixture at 0 °C for 15 minutes. Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for an additional 1 to 2 hours.
-
Analytical Monitoring: Monitor the reaction via TLC (e.g., Hexanes/EtOAc 1:1) or LC-MS. The reaction is complete when the higher-Rf starting material spot is entirely consumed.
-
Solvent Evaporation: Once complete, concentrate the mixture in vacuo at 30 °C to remove the majority of the THF and MeOH. Critical step: Do not evaporate to total dryness; leave the aqueous layer intact.
-
Quenching & Acidification: Cool the remaining aqueous phase to 0 °C. Acidify dropwise with 1M HCl (or 1M Citric Acid for highly sensitive substrates) until the pH reaches 3 to 4 3[3]. A white precipitate (the free carboxylic acid) may form.
-
Extraction & Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo to afford the pure protected D-lysine carboxylic acid.
Quantitative Data & Optimization
The choice of solvent system and quenching reagent is highly dependent on the orthogonal protecting groups present on the D-lysine
| Protecting Group Profile | Recommended Solvent System | Base Equivalents | Quenching Reagent | Estimated Time |
| Boc / Cbz | THF:MeOH:H₂O (2:2:1) | 1.5 - 2.0 eq LiOH | 1M HCl (to pH 3-4) | 1 - 2 hours |
| Trt / Alloc | Dioxane:MeOH:H₂O (2:1:1) | 1.2 - 1.5 eq LiOH | 1M Citric Acid / KHSO₄ | 2 - 3 hours |
| Unprotected Amine | MeOH:H₂O (1:1) | 1.1 eq LiOH | Neutralize to pH ~6 | 2 - 4 hours |
| Fmoc | Not Recommended | N/A (Base Labile) | N/A | N/A |
Note: Fmoc is highly base-labile. Attempting LiOH saponification on an Fmoc-protected D-lysine will result in premature cleavage of the Fmoc group alongside ester hydrolysis.
Workflow Visualization
Workflow for the saponification of protected D-lysine methyl ester using lithium hydroxide.
References
1.[2] Title: CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE Source: ACS Publications URL: [Link]
2.[1] Title: Methyl Esters and Derivatives Source: Thieme Connect URL: [Link]
3.[3] Title: Solid-phase peptide synthesis using N-trityl-amino acids Source: Digital CSIC URL: [Link]
Sources
Troubleshooting & Optimization
Preventing racemization of Methyl D-lysinate during coupling reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chiral degradation during complex peptide syntheses.
When utilizing Methyl D-lysinate (typically as a side-chain protected derivative like H-D-Lys(Boc)-OMe) as a nucleophile in coupling reactions, researchers often assume its chiral center is safe from the classic oxazolone-driven racemization that plagues activated electrophiles. However, epimeric impurities (conversion of D-lysine to L-lysine) can still emerge.
Below is an in-depth troubleshooting guide designed to diagnose, resolve, and analytically validate the chiral integrity of your coupling reactions involving Methyl D-lysinate.
Diagnostic Overview: The Enolization Dilemma of Amino Acid Esters
The primary mechanism for the racemization of Methyl D-lysinate during coupling is base-catalyzed enolization . The methoxy group of the C-terminal methyl ester is less electron-donating than an amide nitrogen. This makes the ester carbonyl highly electron-withdrawing, significantly increasing the acidity of the adjacent
When exposed to strong bases (e.g., DIEA, DBU) during slow coupling reactions, this mildly acidic
Fig 1: Base-catalyzed enolization mechanism leading to racemization of Methyl D-lysinate.
Troubleshooting FAQs
Q1: I am using DIEA to neutralize the Methyl D-lysinate hydrochloride salt. Why am I seeing up to 15% L-epimer in my product?
A: N,N-Diisopropylethylamine (DIEA) has a pKa of ~10.1. While sterically hindered enough to avoid acting as a nucleophile, it is highly basic and readily abstracts the
Q2: My electrophile is highly sterically hindered, and the coupling takes over 12 hours. Does this affect racemization?
A: Yes. Racemization is a kinetic competition between the rate of amide bond formation and the rate of enolization. If the coupling is slow, the nucleophile spends an extended period in a basic environment, increasing the probability of
Q3: Can I just run the reaction at a lower temperature to prevent enolization? A: Lowering the temperature (e.g., to 0°C) reduces the kinetic rate of enolization more significantly than it reduces the rate of aminolysis[4]. However, temperature control alone is a band-aid. It must be combined with base optimization (TMP) and a high-efficiency coupling reagent (DIC/OxymaPure) for a robust process.
Quantitative Data: Reagent Selection Matrix
To make an informed decision, review the comparative data below detailing how coupling systems and bases impact the chiral integrity of vulnerable amino acid derivatives.
| Coupling System | Base Used | Base pKa | Pre-activation | Relative Racemization Risk | Mechanistic Rationale |
| HATU / HOBt | DIEA (2.0 eq) | 10.1 | 5 min | High (~15-18%) | Strong basicity promotes |
| HATU / HOAt | DIEA (2.0 eq) | 10.1 | 5 min | Moderate (~6%) | HOAt accelerates coupling via neighboring group participation, reducing base exposure time[5]. |
| DIC / OxymaPure | TMP (1.0 eq) | 7.4 | 1-3 min | Very Low (<1%) | Mild base prevents enolization; Oxyma ester is highly reactive, ensuring rapid nucleophile consumption[2],[1]. |
Self-Validating Experimental Protocol
To guarantee the chiral integrity of Methyl D-lysinate, implement the following base-optimized coupling workflow. This protocol is designed as a self-validating system, incorporating in-process monitoring and post-reaction analytical verification.
Protocol: Base-Optimized Coupling of Electrophiles to Methyl D-lysinate
Step 1: Precise Neutralization of the Nucleophile
-
Dissolve H-D-Lys(Boc)-OMe·HCl (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add exactly 1.0 equivalent of 2,4,6-collidine (TMP). Causality: Strict stoichiometric control ensures the HCl salt is neutralized to free the amine, leaving no excess basicity in the solution to trigger enolization[1].
Step 2: Pre-activation of the Electrophile
-
In a separate vial, dissolve the N-protected amino acid (electrophile, 1.2 eq) and OxymaPure (1.2 eq) in anhydrous DMF.
-
Add Diisopropylcarbodiimide (DIC, 1.2 eq) and stir at room temperature for exactly 1 to 3 minutes. Causality: Pre-activation ensures the electrophile is fully converted to the highly reactive Oxyma ester. Limiting this to 3 minutes prevents the degradation of the active ester and minimizes the risk of oxazolone formation on the electrophile side[6].
Step 3: Coupling
-
Transfer the pre-activated electrophile solution to the Methyl D-lysinate solution.
-
Stir the reaction mixture at 0°C for the first 30 minutes, then allow it to warm to 20°C for 1 hour. Causality: The initial low temperature kinetically suppresses
-proton abstraction during the period of highest reactant concentration[4].
Step 4: In-Process Monitoring
-
Perform a Kaiser test on a micro-aliquot. The reaction is complete when the test yields a negative (yellow) result, indicating the complete consumption of the primary amine.
Step 5: Analytical Validation (Marfey's Derivatization)
-
To definitively prove the absence of racemization, hydrolyze a small sample of the coupled product (6 M HCl, 110°C, 24h).
-
Derivatize the hydrolysate with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
-
Analyze via LC-MS. Causality: Marfey's reagent reacts with D- and L-amino acids to form diastereomers. Because diastereomers have different physical properties, any L-lysine impurity will elute at a distinct, baseline-separated retention time from the D-lysine product on a standard C18 reverse-phase column, providing undeniable proof of chiral preservation[4].
Troubleshooting Workflow
Fig 2: Troubleshooting workflow to eliminate racemization during peptide coupling.
References
-
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. peptidechemistry.org. [Link]
-
7.4 Racemization Assays. thieme-connect.de. [Link]
Sources
Improving coupling efficiency of sterically hindered Methyl D-lysinate residues
The following technical guide is structured as an advanced support resource for researchers working with Methyl D-lysinate (
Current Status: Online | Tier: Advanced Chemical Synthesis Topic: Troubleshooting Coupling Efficiency & Side Reactions of Methyl D-Lysinate Target User: Senior Scientists, Medicinal Chemists
Module 1: The Mechanistic Challenge (The "Why")
Before troubleshooting, it is critical to understand why Methyl D-lysinate fails in standard protocols. It is not merely a "slow" faster; it is a chemically labile system prone to two specific failure modes.
The Diketopiperazine (DKP) Trap
The methyl ester (-OMe) is a potent leaving group. When Methyl D-lysinate is the C-terminal residue, the deprotection of the preceding amino acid releases a free amine. This amine can attack the C-terminal carbonyl of the lysine intramolecularly, ejecting methanol and forming a stable 6-membered DKP ring.
-
The "D" Factor: Heterochiral sequences (e.g., L-AA coupled to D-Lys) favor a "turn" conformation that brings the N-terminus and C-terminus into close proximity, accelerating DKP formation by orders of magnitude compared to homochiral sequences.
Base-Induced Racemization
The ester moiety significantly increases the acidity of the
Module 2: Troubleshooting Guide & FAQs
Category A: Low Coupling Yields[1]
Q1: I am seeing incomplete coupling of my amino acid to the H-D-Lys-OMe unit. Standard HBTU/DIPEA protocols yield <60%.
Diagnosis: The nucleophilicity of the Methyl D-lysinate
-
Switch Reagents: Abandon HBTU. Move to COMU/Oxyma . COMU is a third-generation uronium salt that offers superior coupling kinetics for hindered amines compared to HATU, with lower racemization risks.
-
Base Management: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that neutralizes the salt without abstracting the acidic
-proton. -
Solvent System: If aggregation is suspected (common with D-amino acids disrupting beta-sheets), use a "Magic Mixture": DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or chaotropic salts (0.1M LiCl).
Q2: My LC-MS shows a mass corresponding to [M-32] or [M-OMe + cyclization]. What is this?
Diagnosis: This is Diketopiperazine (DKP) formation .[1][2][3] The dipeptide has cyclized and cleaved itself from the chain (if on resin) or terminated the sequence (in solution). Corrective Action:
-
Avoid "Slow" Deprotection: If doing solution phase synthesis, do not leave the dipeptide in basic conditions after deprotection. Neutralize immediately.
-
Bulky Protecting Groups: If possible, use the Trityl (Trt) group for the N-terminus of the incoming amino acid (the one coupled to D-Lys). The massive steric bulk of the Trityl group mechanically prevents the nitrogen from attacking the C-terminal ester.
Category B: Stereochemical Purity[5]
Q3: I am detecting 5-10% of the L-Lys epimer in my final product. Is the starting material bad?
Diagnosis: Unlikely. This is almost certainly base-catalyzed racemization during the coupling step. The methyl ester makes the D-Lys
-
Eliminate Pre-activation: Never pre-activate the incoming amino acid with base before adding it to the D-Lys-OMe solution. Add the base last.
-
Use Oxyma Pure: Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is less prone to oxazolone formation (a key racemization pathway) than HOBt.
Module 3: Experimental Protocols
Protocol A: The "Gold Standard" Hindered Coupling (COMU/Oxyma)
Recommended for coupling bulky amino acids to Methyl D-lysinate.
| Step | Reagent | Equivalents | Time | Notes |
| 1. Dissolution | Incoming AA + Oxyma Pure | 1.0 eq (AA) / 1.0 eq (Oxyma) | - | Dissolve in minimal DMF. |
| 2. Activation | COMU | 1.0 eq | 30 sec | Add COMU to the AA/Oxyma mix. |
| 3. Addition | H-D-Lys-OMe (Amine) | 1.0 - 1.2 eq | - | Add the amine solution immediately. |
| 4. Base | 2,4,6-Collidine | 2.0 eq | 60 min | Add base LAST . Monitor pH (keep < 8). |
| 5. Monitoring | Chloranil Test | - | - | Kaiser test may be false-negative if hindered. |
Protocol B: DKP Suppression Strategy
Use this logic when deprotecting the dipeptide AA-D-Lys-OMe.
-
Deprotection: Use 20% Piperidine in DMF (if Fmoc) or TFA (if Boc).
-
Critical Step: If basic deprotection (Fmoc), wash resin/solution with 0.1M HOBt in DMF immediately after piperidine removal. The acidic HOBt keeps the amine protonated (
), rendering it non-nucleophilic and preventing DKP cyclization until the next activated amino acid is ready.
Module 4: Visualizing the Logic
Diagram 1: The DKP Trap & Prevention
This diagram illustrates how the D-configuration facilitates the "turn" required for DKP formation and where to intervene.
Caption: The kinetic competition between desired chain elongation (Green) and irreversible DKP formation (Red).[4] D-isomers enhance the risk of the Red path.
Diagram 2: Reagent Selection Decision Tree
Select the correct coupling system based on steric hindrance and racemization risk.
Caption: Flowchart for selecting coupling reagents. COMU/Collidine is the preferred system for hindered D-Lysinate residues.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis.[3][7] Journal of the American Chemical Society, 94(9), 3102–3106. Link
- Cited for: Mechanism of DKP formation and the influence of D-amino acids.
-
Carpino, L. A., et al. (2002). The 7-Azabenzotriazole Sulfonates: A New Class of Efficient Peptide Coupling Additives. European Journal of Organic Chemistry, 2002(13), 2283–2287. Link
-
Cited for: Use of Collidine (TMP) to suppress racemization.[8]
-
-
Steinauer, R., et al. (1989). Racemization of Amino Acid Esters. Biochemistry, 28, 9360. Link
- Cited for: Base-catalyzed racemization mechanisms in esterified amino acids.
Sources
- 1. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in Methyl D-lysinate peptide synthesis
Welcome to the technical support center for troubleshooting low yields in peptide synthesis, with a specialized focus on incorporating Methyl D-lysinate. This guide is designed for researchers, scientists, and drug development professionals. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern success in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Methyl D-lysinate and why is it considered a 'difficult' residue in SPPS?
Methyl D-lysinate is a non-proteinogenic amino acid derivative where the ε-amino group of a D-lysine residue is monomethylated. This modification can be critical for modulating the biological activity, stability, and pharmacokinetic properties of a peptide. However, the presence of the methyl group on the side chain, combined with the D-configuration, can introduce steric hindrance. This bulkiness can impede the approach of the activated carboxyl group of the incoming amino acid, leading to slower and less efficient coupling reactions.[1]
Q2: What are the initial signs of a problematic synthesis involving Methyl D-lysinate?
The primary indicators of difficulty are often detected through in-process monitoring or analysis of the crude peptide. Common signs include:
-
Positive Kaiser Test: A persistent blue or purple color in the Kaiser (ninhydrin) test after a coupling step indicates the presence of unreacted primary amines on the resin, signaling incomplete coupling.[2]
-
Deletion Sequences in Mass Spectrometry: Analysis of a small test cleavage of the crude peptide by mass spectrometry may reveal the presence of peptides missing one or more amino acids (deletion sequences), often corresponding to the position where Methyl D-lysinate or the subsequent amino acid was to be incorporated.[3]
-
Low Final Yield: A significantly lower than expected amount of the final purified peptide is the most obvious, albeit lagging, indicator of a problematic synthesis.[2]
Q3: Can the choice of protecting group on the Methyl D-lysinate side chain affect the synthesis outcome?
Absolutely. While the ε-amino group is methylated, it still requires a temporary protecting group during Fmoc-based SPPS to prevent unwanted side reactions. The choice of this protecting group is crucial. A bulky protecting group can exacerbate the steric hindrance issues already present. For instance, a Boc (tert-butyloxycarbonyl) group is commonly used and is generally effective.[4] However, in sequences prone to aggregation, a more specialized protecting group might be considered.
Troubleshooting Guides: A Symptom-Based Approach
Low peptide yield can arise from multiple stages of the SPPS process. A systematic approach is key to diagnosing the root cause.[2]
start [label="Low Final Peptide Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; test_cleavage [label="Perform Small-Scale Test Cleavage & MS Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; synthesis_ok [label="Target Peptide Mass Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cleavage_issue [label="Investigate Cleavage & Work-up Issues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis_failed [label="Investigate On-Resin Synthesis Issues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor_coupling [label="Monitor Coupling/Deprotection\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_reaction [label="Incomplete Reaction Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; aggregation [label="Address Peptide Aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_reactions [label="Investigate Other Side Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_coupling [label="Optimize Coupling Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_cleavage [label="Optimize Cleavage Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> test_cleavage; test_cleavage -> synthesis_ok; synthesis_ok -> cleavage_issue [label="Yes"]; synthesis_ok -> synthesis_failed [label="No"]; synthesis_failed -> monitor_coupling; monitor_coupling -> incomplete_reaction; incomplete_reaction -> optimize_coupling [label="Yes"]; incomplete_reaction -> aggregation [label="No"]; aggregation -> side_reactions; cleavage_issue -> optimize_cleavage; }
Figure 1: A logical workflow for troubleshooting low peptide yield in SPPS.
Issue 1: Incomplete Coupling
This is the most common problem when dealing with sterically hindered residues like Methyl D-lysinate.[3]
Causality: The bulky nature of the methylated side chain, potentially in combination with a bulky protecting group and the growing peptide chain, physically blocks the incoming activated amino acid from reaching the N-terminal amine on the resin. This leads to a significant portion of the peptide chains on the resin not being elongated in that cycle.
Diagnostic Steps & Solutions:
-
Monitor with the Kaiser Test: After the coupling step for the amino acid following Methyl D-lysinate (or for Methyl D-lysinate itself), perform a Kaiser test. A positive result (blue beads) confirms the presence of unreacted amines.[2]
-
Implement Double Coupling: If the Kaiser test is positive, the most straightforward solution is to repeat the coupling step with a fresh solution of the activated amino acid.[5] This provides a second opportunity for the reaction to go to completion.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics by increasing the probability of molecular collisions.[5]
-
Extend Coupling Time: For hindered couplings, a standard 1-2 hour coupling time may be insufficient. Extending the reaction time, even to overnight, can be beneficial, but should be balanced against the risk of side reactions like racemization.[6]
-
Elevate the Reaction Temperature: Mild heating can provide the necessary activation energy to overcome steric barriers. Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for driving difficult couplings to completion rapidly.[1][7]
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be effective enough.[6] More powerful aminium/uronium or phosphonium salt-based reagents are recommended.
| Coupling Reagent Class | Examples | Reactivity Level | Notes |
| Carbodiimides | DCC, DIC | Standard | Often insufficient for hindered couplings.[6] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | High to Very High | HATU and COMU are generally considered among the most efficient for difficult couplings.[8][9] |
| Phosphonium Salts | PyBOP, PyAOP | High | PyAOP is particularly effective for hindered amino acids.[9][10] |
Protocol 1: Double Coupling with HATU for a Sterically Hindered Residue
-
Following the standard Fmoc deprotection and washing of the resin-bound peptide.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this mixture to react for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.
-
Wash the resin thoroughly with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh preparation of the activated amino acid.
-
Wash the resin with DMF and proceed to the next step in the synthesis.[6]
Issue 2: Peptide Aggregation
As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation. This can physically block reactive sites. Hydrophobic sequences are particularly prone to this issue.[11]
Causality: The growing peptide chain, especially if it contains hydrophobic residues, can collapse onto itself and the resin support. This aggregation shields the N-terminal amine, preventing it from reacting with the incoming activated amino acid, effectively halting the synthesis on that chain.
Diagnostic Steps & Solutions:
-
Visual Inspection: Aggregated resin often has a clumpy appearance and does not swell properly in the solvent.
-
Incomplete Deprotection/Coupling: Aggregation can manifest as a positive Kaiser test even with potent coupling reagents, as the reactive sites are inaccessible.
-
Improve Solvation: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[6] In very difficult cases, using a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[6]
-
Incorporate "Difficult Sequence" Strategies: For known aggregation-prone sequences, consider incorporating pseudoproline or depsipeptide units to disrupt the secondary structure formation that leads to aggregation.[12][13]
Aggregation [label="Peptide Aggregation\n(Reduced Swelling, +Kaiser Test)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvation [label="Improve Solvation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disruption [label="Disrupt Secondary Structure", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NMP [label="Switch to NMP solvent", fillcolor="#FBBC05", fontcolor="#202124"]; SolventMix [label="Use DCM/DMF/NMP mixture", fillcolor="#FBBC05", fontcolor="#202124"]; PseudoPro [label="Incorporate Pseudoprolines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Depsi [label="Use Depsipeptides", fillcolor="#34A853", fontcolor="#FFFFFF"];
Aggregation -> Solvation; Aggregation -> Disruption; Solvation -> NMP; Solvation -> SolventMix; Disruption -> PseudoPro; Disruption -> Depsi; }
Figure 2: Strategies to mitigate peptide aggregation during SPPS.
Issue 3: Low Yield After Final Cleavage
Sometimes the peptide is successfully synthesized on the resin, but is not efficiently cleaved or recovered in the final step.[3]
Causality: The final step involves using a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove side-chain protecting groups. Incomplete cleavage, peptide precipitation in the cleavage cocktail, or side reactions during cleavage can all lead to low recovery.
Diagnostic Steps & Solutions:
-
Confirm On-Resin Synthesis: Before proceeding with a full-scale cleavage, perform a small-scale test cleavage on 10-20 mg of resin and analyze the filtrate by mass spectrometry. If the target mass is present, the synthesis was at least partially successful, and the issue likely lies with the cleavage or work-up.[2]
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains appropriate scavengers to prevent reactive carbocations from modifying sensitive residues. A common and effective general-purpose cocktail is TFA/TIS/H₂O (95/2.5/2.5). For peptides containing Trp, Met, or Cys, a cocktail like TFA/TIS/H₂O/EDT (90/5/2.5/2.5) is recommended to prevent oxidation.[3]
-
Increase Cleavage Time/Repetitions: If the test cleavage shows low yield, the peptide may be difficult to cleave from the resin. Increase the cleavage time from the standard 2 hours to 3-4 hours, or perform the cleavage two or three times, collecting the filtrate after each round.[14]
-
Address Precipitation Issues: After cleavage, the peptide is typically precipitated in cold diethyl ether. If the peptide is highly hydrophobic or has unusual solubility properties, it may not precipitate well.[3][14] In such cases, reducing the TFA volume under a stream of nitrogen before adding the ether can improve precipitation.[14]
Protocol 2: Test Cleavage and Analysis
-
Place approximately 10-20 mg of the dried peptide-resin into a small fritted syringe or microcentrifuge tube.
-
Add 1 mL of the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95/2.5/2.5).
-
Incubate at room temperature for 2 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a tube containing 10 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the peptide pellet and dissolve a small amount in a suitable solvent for mass spectrometry analysis.[3]
References
- BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- BenchChem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. PDF.
- Scribd. (2018, June 2). Side Reactions in Peptide Synthesis. PDF.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Gyros Protein Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from Gyros Protein Technologies PurePep Blog.
- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kohan.com.tw [kohan.com.tw]
- 8. bachem.com [bachem.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
Optimizing solubility of Methyl D-lysinate dihydrochloride in DMF/DCM
Technical Support Center: Optimizing Solubility of Methyl D-lysinate Dihydrochloride
Welcome to the Technical Support Center
Subject: Solubility Optimization for Methyl D-lysinate dihydrochloride (H-D-Lys-OMe·2HCl) Solvent System: N,N-Dimethylformamide (DMF) / Dichloromethane (DCM) Ticket ID: SOL-D-LYS-001 Support Tier: Senior Application Scientist
Module 1: The Solubility Landscape (Theory & Mechanism)
The Core Conflict: You are attempting to dissolve a highly ionic crystal lattice (a diamine dihydrochloride salt) into a moderately polar organic solvent (DCM).
-
Methyl D-lysinate dihydrochloride contains two ionic centers (
). Its lattice energy is high, requiring a solvent with high dielectric constant ( ) to overcome inter-ionic forces. -
DCM (
) is insufficient to solvate the chloride counter-ions, resulting in suspension or "oiling out." -
DMF (
) is effective at solvating the cation but can be difficult to remove.
The Solution: "Solvent Swapping" & "In-Situ Neutralization" To optimize solubility without sacrificing the volatility benefits of DCM, we must alter the solute's physicochemical state. By neutralizing the hydrochloride salts with a tertiary base (e.g., DIPEA or TEA), you convert the ionic lattice into a lipophilic free base, which is highly soluble in DCM.
Module 2: Troubleshooting Guide (FAQs)
Q1: I added the salt directly to DCM, and it formed a sticky gum/oil at the bottom. Vortexing didn't help. Why? Root Cause: This is "oiling out." The salt is partially solvated but thermodynamically prefers its own lattice over the DCM. Resolution:
-
Decant the DCM.
-
Dissolve the gum in a minimum volume of DMF (approx. 3-5 mL per gram of salt).
-
Once fully dissolved, slowly add DCM back to the solution.
-
If precipitation occurs, add DIPEA (Diisopropylethylamine) dropwise. This neutralizes the HCl, driving the equilibrium toward the DCM-soluble free base.
Q2: Can I use pure DMF to avoid solubility issues? Answer: Yes, but with caveats.
-
Pros: Excellent solubility for the 2HCl salt.
-
Cons: High boiling point (153°C) makes removal difficult. Residual DMF can quench subsequent reactions or interfere with workups.
-
Recommendation: Use a DMF:DCM (1:4) ratio. This "Sweet Spot" maintains solubility (via DMF) while keeping the mixture volatile enough for rotary evaporation (via DCM azeotrope-like behavior).
Q3: I neutralized with Triethylamine (TEA), and a white solid precipitated. Did my compound crash out? Answer: Likely not. The white solid is Triethylamine Hydrochloride (TEA·HCl) .
-
Verification: Filter the solid. If the filtrate contains your amine (check TLC/LCMS), the precipitate is just the byproduct salt.
-
Note: DIPEA·HCl is more soluble in DCM than TEA·HCl, making DIPEA the preferred base for homogeneous solution phase chemistry.
Q4: Will the methyl ester hydrolyze in this solvent system? Critical Warning: Yes, if water is present.
-
Mechanism: In the presence of base (DIPEA/TEA) and moisture, methyl esters undergo saponification to the carboxylic acid.
-
Prevention: Use anhydrous DMF/DCM and keep the reaction under Nitrogen/Argon. Avoid strong aqueous bases (NaOH/KOH).
Module 3: Experimental Protocols
Protocol A: In-Situ Neutralization (Recommended for Peptide Coupling)
Use this when reacting the Lysine derivative immediately (e.g., amide bond formation).
-
Calculate: Determine the mmol of H-D-Lys-OMe·2HCl. You will need 2.0 - 2.2 equivalents of DIPEA to fully neutralize the two HCl molecules.
-
Dissolve: Place the salt in a round-bottom flask. Add anhydrous DMF (Minimum volume: ~2 mL/mmol). Sonicate if necessary until clear.
-
Dilute: Add anhydrous DCM to reach a final solvent ratio of roughly 1:3 or 1:4 (DMF:DCM).
-
Neutralize: Add the calculated DIPEA slowly while stirring.
-
Observation: The solution may warm slightly. If using TEA, a precipitate may form (filter off if it interferes with flow chemistry).
-
-
Proceed: Add your coupling partner (e.g., Boc-AA-OH) and coupling reagent immediately.
Protocol B: Extractive Free-Basing (For Pure DCM Applications)
Use this if you absolutely cannot tolerate DMF in your next step.
-
Dissolve: Dissolve H-D-Lys-OMe·2HCl in a minimum amount of Water (not DMF).
-
Basify: Add saturated Sodium Bicarbonate (
) or Potassium Carbonate ( ) solution until pH ~9-10.-
Caution: Work quickly to avoid ester hydrolysis. Keep cold (0°C).
-
-
Extract: Immediately extract 3x with DCM .
-
Dry: Dry the combined DCM layers over anhydrous
. -
Concentrate: Evaporate DCM to yield the free amine oil.
-
Stability Warning: The free base is unstable and can cyclize (lactamize) or absorb
. Use immediately.
-
Module 4: Data & Visualizations
Table 1: Solubility Profile of Methyl D-lysinate (2HCl vs. Free Base)
| Solvent System | H-D-Lys-OMe·2HCl (Salt) | H-D-Lys-OMe (Free Base) | Application Note |
| Pure DCM | Insoluble / Oiling Out | Highly Soluble | Ideal for Free Base |
| Pure DMF | Soluble | Soluble | Hard to remove solvent |
| DMF:DCM (1:4) | Sparingly Soluble | Highly Soluble | Recommended "Sweet Spot" |
| Water | Highly Soluble | Soluble (Unstable) | Hydrolysis risk high |
| Methanol | Soluble | Soluble | Risk of transesterification |
Figure 1: Solubility Decision Logic
Caption: Logical workflow for solubilizing Methyl D-lysinate dihydrochloride in DCM-based systems via co-solvency and in-situ neutralization.
References
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
National Institute of Standards and Technology (NIST). (2015). Dichloromethane Solubility Data. IUPAC-NIST Solubility Database. Retrieved March 1, 2026, from [Link]
Technical Support Center: Troubleshooting the Removal of Unreacted Methyl D-Lysinate
Welcome to the Technical Support Center. As a highly polar, basic chiral building block, Methyl D-lysinate presents unique purification challenges in peptide synthesis and drug development. It contains two primary amines—an
This guide provides field-proven, self-validating workflows to effectively remove this challenging impurity from your reaction mixtures.
Diagnostic Workflow
Before selecting a purification strategy, analyze the chemical stability and polarity of your target product. Use the decision matrix below to determine the optimal removal method.
Decision workflow for selecting a Methyl D-lysinate removal strategy based on product properties.
Troubleshooting & FAQs
Q1: Why does my product always contain residual Methyl D-lysinate after a standard aqueous workup?
A1: The root cause lies in the acid dissociation constants (pKa) of the two primary amines. The
Q2: My target product is acid-sensitive. How can I remove the excess amine without using an acidic aqueous wash? A2: You can utilize solid-supported scavenger resins, such as polymer-bound (PS) isocyanate or PS-benzaldehyde. These resins covalently react with the primary amines of Methyl D-lysinate to form stable urea or imine linkages, respectively, tethering the impurity to the insoluble polymer matrix. The resin is then simply filtered away, leaving your acid-sensitive product intact in the filtrate.
Q3: I tried a scavenger resin, but the removal was incomplete. What went wrong? A3: Scavenging kinetics depend heavily on resin swelling and stoichiometry. If you used a non-swelling solvent (like pure hexane or diethyl ether), the reactive sites inside the polystyrene beads remain inaccessible. Always use a good swelling solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Additionally, ensure you use at least 2 to 4 equivalents of resin relative to the excess amine to drive the covalent capture to completion[3].
Q4: Can I use standard silica gel chromatography to remove it? A4: Free primary amines strongly hydrogen-bond and undergo acid-base interactions with the acidic silanol groups on standard silica gel, causing severe streaking and poor resolution. If chromatography is absolutely necessary, you must either pre-treat the silica with 1% triethylamine (TEA) to cap the silanol groups, or switch to amine-functionalized silica or reverse-phase HPLC.
Step-by-Step Experimental Protocols
Protocol A: Optimized Acid-Base Extraction
Use this protocol if your target product is stable under mildly acidic conditions and is highly soluble in organic solvents.
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (or 10% aqueous citric acid if a milder pH is required)[3].
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The protonated Methyl D-lysinate will partition entirely into the aqueous layer.
-
Repetition: Drain the aqueous layer and repeat the acid wash 2-3 times to ensure quantitative removal.
-
Neutralization & Drying: Wash the organic layer once with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Check: Spot the final organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot at the baseline confirms the complete removal of the primary amines.
Protocol B: Polymer-Bound Scavenger Resin Workflow
Use this protocol if your target product is acid-sensitive, water-soluble, or prone to degradation during liquid-liquid extraction.
-
Solvent Exchange: After the primary reaction is complete, concentrate the mixture and redissolve the crude material in a resin-swelling solvent (e.g., DCM or THF).
-
Resin Addition: Add 3-4 equivalents of PS-Isocyanate or PS-Benzaldehyde resin (relative to the estimated unreacted Methyl D-lysinate) directly to the flask.
-
Agitation: Agitate the mixture gently on an orbital shaker or with an overhead stirrer at room temperature for 2-4 hours. (Caution: Do not use magnetic stirring, as the stir bar will grind and mechanically degrade the polymer beads, clogging your filters).
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity) to remove the resin[3].
-
Recovery: Wash the resin bed with a small volume of DCM to recover any physically trapped product. Combine the filtrates and concentrate.
-
Self-Validation Check: Perform an LC-MS analysis of the filtrate. The disappearance of the mass peak corresponding to Methyl D-lysinate (
) validates the scavenging efficiency.
Quantitative Method Comparison
To assist in method selection, the following table summarizes the operational metrics of the three primary removal strategies:
| Removal Method | Efficiency | Time Required | Relative Cost | Scalability | Product Compatibility |
| Acid-Base Extraction | High (>95%) | < 1 hour | Low | Excellent | Non-acid-sensitive, lipophilic products |
| Scavenger Resin (PS-Isocyanate) | Very High (>99%) | 2 - 4 hours | High | Moderate | Acid-sensitive, neutral, or polar products |
| Reverse-Phase HPLC | Very High (>99%) | 1 - 3 hours | Very High | Low (Prep scale) | Highly polar or water-soluble products |
References
-
Semantic Scholar. The Proton Dissociation of Bio-Protic Ionic Liquids: [AAE]X Amino Acid Ionic Liquids. Available at:[Link]
-
ElectronicsAndBooks / ACS Comb. Sci. Solid-Supported Solution-Phase Synthesis of 4-Amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Available at:[Link]
Sources
Navigating Peptide Couplings with Methyl D-lysinate: A Technical Guide to HATU vs. HCTU
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of two of the most prevalent and efficient coupling reagents in modern peptide synthesis: HATU and HCTU. We will specifically focus on their application in the context of coupling Methyl D-lysinate, an amino acid derivative that, due to its esterification and the presence of a side-chain amine, can present unique challenges. This resource is structured in a question-and-answer format to directly address the practical issues and troubleshooting scenarios you may encounter during your experiments.
Section 1: Foundational Knowledge: HATU vs. HCTU
Q1: What are HATU and HCTU, and how do they fundamentally differ?
A1: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are both aminium/uronium salt-based coupling reagents widely used in solid-phase and solution-phase peptide synthesis.[1][2] Their primary function is to activate the carboxylic acid of an N-protected amino acid to facilitate the formation of an amide bond with the free amine of another amino acid or peptide chain.[3][4]
The core difference lies in the hydroxybenzotriazole derivative from which they are formed. HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt), while HCTU is based on 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[1] The presence of the pyridine nitrogen in HOAt and the electron-withdrawing chlorine atom in 6-Cl-HOBt enhances the reactivity of the active ester intermediate, leading to rapid and efficient coupling reactions.[1]
Q2: From a performance perspective, how do HATU and HCTU compare in terms of reactivity and efficiency?
A2: Both HATU and HCTU are considered highly efficient coupling reagents, capable of producing peptides of very similar purity.[1][5]
-
HATU is generally regarded as slightly more reactive, which can be advantageous for particularly difficult couplings, such as those involving sterically hindered amino acids, or when very short reaction times are required.[1][6] The pyridine nitrogen in the HOAt moiety is thought to provide a neighboring group effect, stabilizing the transition state of the incoming amine and accelerating the reaction.[7]
-
HCTU offers a compelling balance of high coupling efficiency and cost-effectiveness, making it an excellent choice for routine synthesis and large-scale production.[1][5] While slightly less reactive than HATU, it often provides comparable results, especially with optimized coupling times.[1][8]
Q3: What about the risk of racemization with HATU and HCTU?
A3: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis.[9] Both HATU and HCTU are designed to minimize this side reaction by promoting rapid amide bond formation, which kinetically outcompetes the formation of the racemization-prone oxazolone intermediate.[9] Both are considered low-racemization reagents suitable for the synthesis of chirally pure peptides.[1]
Section 2: Troubleshooting Guide for Methyl D-lysinate Coupling
The coupling of Methyl D-lysinate introduces specific challenges due to the presence of the side-chain amine, which requires protection (commonly with a Boc group), and the methyl ester at the C-terminus.
Q4: I am observing a significant amount of a side product with a mass of +98 Da. What is causing this and how can I prevent it?
A4: This mass shift is characteristic of a guanidinylation side reaction .[10] The free N-terminal amine of your growing peptide chain can attack the electrophilic guanidinium carbon of the HATU or HCTU molecule itself.[11][12] This results in the capping of the peptide with a tetramethylguanidinium (TMG) group, preventing further elongation.[10]
Troubleshooting Steps:
-
Stoichiometry is Key: Avoid using a large excess of the coupling reagent. A molar ratio of 1:1 for the amino acid and coupling reagent is a good starting point to minimize this side reaction.[10]
-
Order of Addition Matters: Always pre-activate the carboxylic acid of your incoming Fmoc-amino acid with HATU/HCTU and the base before adding the mixture to the deprotected amine on the resin.[10] This allows for the formation of the active ester in solution, reducing the concentration of free coupling reagent available to react with the resin-bound amine.
-
Consider the Base: While DIPEA (N,N-Diisopropylethylamine) is commonly used, its steric hindrance may slightly reduce the rate of guanidinylation compared to less hindered bases like triethylamine (TEA).[10]
Q5: My coupling reaction with Methyl D-lysinate is sluggish or incomplete, even with HATU. What are the likely causes and solutions?
A5: Incomplete coupling with a potent reagent like HATU often points to issues beyond the reagent's intrinsic reactivity, especially when dealing with potentially hindered couplings or challenging sequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete peptide couplings.
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself, leading to aggregation and making the N-terminal amine inaccessible.
-
Solution: Switch to a more effective solvating solvent like N-methylpyrrolidone (NMP) or use a solvent mixture.[6]
-
-
Steric Hindrance: The sequence preceding the Methyl D-lysinate may be sterically bulky, slowing down the reaction.
-
Insufficient Reagents or Time: While HATU is fast, hindered couplings require more forcing conditions.
Q6: I'm concerned about side reactions involving the side-chain amine of lysine, even though it's Boc-protected. Is this a valid concern?
A6: While the Boc protecting group is generally stable under the basic conditions of Fmoc-based peptide synthesis, aggressive or prolonged exposure to the coupling reagents and base could theoretically lead to side reactions. However, a more common issue arises from premature deprotection of the Boc group if acidic conditions are inadvertently introduced (e.g., from hydrochloride salts of amino acids without sufficient base to neutralize).
A specific, though less common, side reaction with HATU can occur with nucleophilic side chains like that of tyrosine or lysine, where an excess of HATU can lead to modification of the side chain.[11][14]
Preventative Measures:
-
Ensure the Boc protecting group is intact before coupling.
-
Use the recommended stoichiometry of reagents to avoid large excesses of the coupling agent.[12]
-
Ensure any hydrochloride salts of amino components are fully neutralized with an adequate amount of base.
Section 3: Experimental Protocols & Data
Comparative Data Summary
The choice between HATU and HCTU can be influenced by factors like desired reaction speed and cost. The following table summarizes comparative purity data from a study on the synthesis of the 65-74 ACP fragment.[1]
| Coupling Reagent | Coupling Time | Crude Peptide Purity (%) |
| HCTU | 2 x 1 minute | 79.55 |
| 2 x 20 minutes | 83.63 | |
| HATU | 2 x 1 minute | 81.11 |
| 2 x 20 minutes | 79.89 |
Data adapted from a comparative study on the synthesis of the 65-74 ACP fragment.[1]
This data suggests that for very short coupling times, HATU may offer a slight advantage, while HCTU can perform marginally better with longer reaction times.[1] Overall, both are capable of producing high-purity peptides.[5]
Protocol 1: Standard Coupling of Fmoc-D-Lys(Boc)-OH using HATU
This protocol outlines a standard procedure for coupling in Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-D-Lys(Boc)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF) and wash the resin thoroughly with DMF.[11]
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[11]
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes.[6]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 30-60 minutes at room temperature.[11]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor for the disappearance of the free primary amine.[13] If the test is positive, consider a second coupling (repeat steps 2-5).
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF (3-5 times).[1]
Protocol 2: Cost-Effective Coupling using HCTU
This protocol is a cost-effective alternative to Protocol 1, utilizing HCTU.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-D-Lys(Boc)-OH
-
HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Reagent Addition: In the reaction vessel containing the resin, add a solution of Fmoc-D-Lys(Boc)-OH (2.0 equivalents) in DMF.[8][15]
-
Add a 1.0 M solution of HCTU in DMF (2.0 equivalents).[8]
-
Reaction: Agitate the reaction vessel for 10-60 minutes, or until a Kaiser test is negative.[15]
-
Washing: Drain the vessel and wash the resin thoroughly with DMF.[15]
Mechanism of Action: Amide Bond Formation
The general mechanism for both HATU and HCTU involves a two-stage process: activation of the carboxylic acid and subsequent reaction with the amine.[11]
Caption: Generalized mechanism of amide bond formation using aminium salts.
-
Activation: The base deprotonates the carboxylic acid. The resulting carboxylate anion attacks the HATU/HCTU reagent to form a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[7][11]
-
Active Ester Formation: The displaced HOAt or 6-Cl-HOBt anion rapidly attacks the isouronium salt, yielding the key OAt or O-6-ClBt active ester, respectively, and releasing tetramethylurea.[7]
-
Coupling: The free amine of the peptide chain attacks the active ester, forming the desired amide bond and regenerating HOAt or 6-Cl-HOBt.[11]
References
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). HCTU. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
American Laboratory. (2023, September 26). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Protein and Peptide Letters, 15(1), 89-93. Retrieved from [Link]
-
Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 445-464. Retrieved from [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). HCTU CAS 330645-87-9. Retrieved from [Link]
-
Vrettos, E. I., Mezo, G., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(85), 54067-54072. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2007). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science, 13(3), 127-133. Retrieved from [Link]
-
Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]
-
Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(9), 1845-1851. Retrieved from [Link]
-
ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents [Image]. Retrieved from [Link]
-
Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 41(3), 441-445. Retrieved from [Link]
-
Reddit. (2015, October 21). HATU coupling in DCM. Retrieved from [Link]
-
Reddit. (2024, June 5). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions for reversible modification of mono‐methyl lysine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024, April 7). Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. benchchem.com [benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 15. peptide.com [peptide.com]
Technical Support Center: Minimizing Diketopiperazine Formation with Methyl D-Lysinate Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in solution-phase peptide synthesis: the rapid degradation of amino acid methyl esters into cyclic byproducts.
When working with Methyl D-lysinate esters—specifically derivatives where the
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does Methyl D-lysinate rapidly form diketopiperazine (DKP) upon free-basing?
A: DKP formation is a thermodynamically driven side reaction governed by 1[1]. When the
Q2: How does the choice of base influence the rate of DKP formation? A: The basicity and steric bulk of your neutralization agent directly dictate the reaction kinetics. Strong, unhindered bases (e.g., piperidine or excessive triethylamine) not only deprotonate the amine but can also act as general base catalysts, accelerating the nucleophilic attack on the ester. By switching to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA), you provide the necessary proton abstraction to free the amine without inadvertently catalyzing the cyclization[3].
Q3: What is the "In-situ Neutralization" strategy, and why is it the gold standard for this issue? A: In-situ neutralization bypasses the kinetic accumulation of the free amine intermediate. Instead of pre-forming the free base of Methyl D-lysinate (which immediately initiates self-condensation), the stable HCl salt of the ester is added directly to a pre-activated carboxylic acid solution containing DIEA.3[3], meaning the activated electrophile is already waiting. The moment the amine is neutralized, it is instantaneously captured by the highly reactive activated ester, effectively outcompeting the DKP cyclization kinetics[1].
Part 2: Kinetic Data & Parameter Optimization
To illustrate the causality of experimental choices, the following table summarizes the quantitative impact of coupling strategies, base selection, and temperature on the kinetic competition between DKP formation and desired amide bond formation.
| Coupling Strategy | Base Type | Base Equivalents | Temperature | DKP Formation (%) | Desired Product Yield (%) |
| Sequential Neutralization | TEA | 2.5 eq | 25°C | 45 - 60% | < 40% |
| Sequential Neutralization | DIEA | 2.5 eq | 25°C | 25 - 35% | 50 - 60% |
| In-situ Neutralization | DIEA | 2.5 eq | 25°C | < 5% | > 85% |
| In-situ Neutralization | DIEA | 2.5 eq | 0°C | < 1% | > 95% |
Part 3: Validated Workflow & Experimental Protocol
This protocol utilizes a self-validating system to ensure the integrity of the coupling reaction. By strictly controlling the order of addition, we prevent the premature generation of the free amine.
Protocol: In-Situ Neutralization and Coupling of Methyl D-Lysinate Objective: Couple H-D-Lys(Boc)-OMe·HCl to an N-protected amino acid (e.g., Fmoc-Xaa-OH) while suppressing intermolecular DKP formation.
Step 1: Electrophile Pre-activation
-
Dissolve 1.0 equivalent of the N-protected amino acid and 1.0 equivalent of HATU in anhydrous DMF (Concentration ~0.2 M).
-
Add 2.0 equivalents of DIEA to the solution.
-
Stir for 2 minutes at room temperature to fully generate the active OAt ester.
Step 2: Substrate Preparation (Critical Control Point) 4. In a separate, dry vial, suspend 1.1 equivalents of H-D-Lys(Boc)-OMe·HCl in a minimal volume of anhydrous DMF. 5. Causality Check: Do NOT add any base to this vial. Keeping the ester fully protonated ensures it remains kinetically inert and cannot self-condense.
Step 3: Thermal Control 6. Chill both the activated acid solution and the ester suspension to 0°C using an ice bath for 5 minutes.
Step 4: In-Situ Coupling 7. Transfer the chilled ester suspension into the activated acid solution. 8. Immediately add 1.1 equivalents of DIEA dropwise to the combined mixture. This neutralizes the HCl salt only in the presence of the overwhelming concentration of the activated electrophile. 9. Self-Validation Checkpoint: The reaction mixture should remain a clear, pale yellow solution. If a dense white precipitate forms rapidly upon base addition, it indicates premature DKP formation (DKPs are highly insoluble in DMF). If the solution remains clear, the kinetic capture was successful.
Step 5: Completion and Workup
10. Stir at 0°C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 1 hour.
11. Dilute the mixture with Ethyl Acetate, and wash sequentially with 5% KHSO
Part 4: Process Visualization
The following logical relationship diagram illustrates the kinetic competition between DKP formation and successful peptide elongation based on the handling of the free amine.
Caption: Workflow comparing DKP byproduct formation versus successful peptide coupling.
References
- Technical Support Center: Boc-L-Proline and Diketopiperazine (DKP)
- Source: cdnsciencepub.
- Source: google.com (Google Patents)
Sources
Technical Support Center: Purification of Peptides Containing Methyl D-lysinate
Welcome to the Technical Support Center. As drug development increasingly relies on modified and unnatural amino acids to enhance proteolytic stability and target specificity, handling derivatives like Methyl D-lysinate (e.g., D-Lys-OMe) presents unique chromatographic challenges.
As a Senior Application Scientist, I have designed this guide to address the two most critical failure points in purifying these peptides: acid-catalyzed ester hydrolysis and silanol-induced peak tailing of basic residues. This center provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your purification workflows are robust and reproducible.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why do I observe a consistent mass shift of -14 Da during or after RP-HPLC purification?
A: A -14 Da mass shift is the classic signature of ester hydrolysis .
Methyl D-lysinate contains a C-terminal or side-chain methyl ester. During standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), peptides are typically eluted using 0.1% Trifluoroacetic acid (TFA), which creates a highly acidic environment (pH ~2.0). When the methyl ester (
Prolonged exposure to acidic HPLC buffers, especially if fractions are left at room temperature or heated during solvent evaporation, drastically accelerates this degradation. To prevent this, purification must avoid hydrolysis-inducing conditions by utilizing rapid solvent removal and temperature control [1].
Q2: My peptide peak is tailing severely, and resolution from epimeric impurities is poor. How do I improve peak shape?
A: Peak tailing in basic peptides is caused by secondary electrostatic interactions .
The
To resolve this, you must mask the silanols or alter the ion-pairing dynamics. Switching to a fully end-capped, sterically protected C18 column (300 Å pore size) is the first step. If tailing persists, utilizing a competing base like Triethylamine phosphate (TEAP) or optimizing the volatile buffer (e.g., Formic Acid) can suppress these detrimental interactions [2].
Part 2: Diagnostic Workflow for Peptide Purification
Below is the logical decision tree for diagnosing and resolving the most common issues encountered when purifying peptides containing Methyl D-lysinate.
Troubleshooting workflow for Methyl D-lysinate peptide purification.
Part 3: Quantitative Data & Buffer Selection
Selecting the correct mobile phase is a delicate balance between preserving the ester bond, maintaining sharp peak shapes for basic residues, and ensuring downstream compatibility.
Table 1: Impact of Mobile Phase Additives on Methyl D-lysinate Peptides
| Mobile Phase Additive | Typical pH | Ester Stability (Hydrolysis Risk) | Peak Shape for Basic Peptides | LC-MS Compatibility |
| 0.1% TFA | ~2.0 | Low (High risk if left in solution) | Excellent (Strong ion pairing) | Poor (Signal suppression) |
| 0.1% Formic Acid (FA) | ~2.7 | Moderate (Reduced acid catalysis) | Moderate (Tailing possible) | Excellent |
| 50 mM TEAP | ~3.0 | Moderate | Excellent (Masks active silanols) | Incompatible (Non-volatile) |
| 10 mM NH₄OAc | ~6.8 | High (Most stable for esters) | Poor (Unless using hybrid silica) | Excellent |
Part 4: Step-by-Step Methodology
Protocol: Low-Hydrolysis RP-HPLC Purification of Methyl D-lysinate Peptides
This protocol is engineered as a self-validating system. By strictly controlling temperature and exposure time to acidic modifiers, we eliminate the variables that cause ester cleavage, ensuring that the mass of the collected fraction matches the theoretical mass of the intact ester.
Materials Required:
-
Preparative HPLC system with a refrigerated fraction collector.
-
Column: Fully end-capped C18, 5 µm, 300 Å pore size (e.g., Waters XBridge or Phenomenex Jupiter).
-
Mobile Phase A:
+ 0.05% TFA (Reduced acid concentration minimizes hydrolysis while maintaining ion pairing). -
Mobile Phase B: Acetonitrile + 0.05% TFA.
-
Dry ice / Acetone bath or liquid nitrogen.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. Causality Note: Do not dissolve the peptide in neat DMSO or high-concentration acid, as localized heating during injection can trigger premature hydrolysis.
-
Chromatographic Separation:
-
Run a shallow gradient (e.g., 10% to 40% B over 60 minutes) to resolve the target peptide from D/L epimers formed during synthesis.
-
Maintain the column compartment at 25°C. Elevated temperatures (e.g., 40°C+), often used to lower backpressure, exponentially increase the rate of ester hydrolysis.
-
-
Fraction Collection (Critical Step):
-
Set the fraction collector bed to 4°C.
-
Self-Validation: The kinetic rate of acid-catalyzed hydrolysis is temperature-dependent. Chilling the fractions immediately halts the degradation pathway.
-
-
Rapid Solvent Removal:
-
Immediately upon collection, analyze a 1 µL aliquot via LC-MS to confirm the presence of the intact mass (
) and the absence of the Da hydrolysis byproduct. -
Flash-freeze the pooled fractions using a dry ice/acetone bath.
-
Lyophilize immediately. Do not use rotary evaporation with a heated water bath, as concentrating the TFA under heat will quantitatively destroy the methyl ester.
-
References
-
Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis ACS Omega (via PubMed Central). Details the exact mechanisms and preventative strategies for ester hydrolysis during peptide HPLC and solid-phase synthesis. URL:[Link]
-
Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC LCGC North America / Chromatography Online. Provides authoritative grounding on how volatile buffers and silanol interactions affect the peak shape and recovery of highly basic peptides. URL:[Link]
Technical Support Center: Methyl D-lysinate Stability & Storage
Welcome to the Technical Support Center for amino acid derivative handling. This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing degradation, low yields, or reproducibility issues when working with Methyl D-lysinate .
Because Methyl D-lysinate contains both an ester linkage and two primary amines, it is highly susceptible to unwanted side reactions, primarily hydrolysis and cyclization . This document provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to ensure the absolute integrity of your compound.
Part 1: Core FAQs – Mechanisms of Degradation
Q1: Why does Methyl D-lysinate degrade so rapidly when stored as a free base?
In its free base form, Methyl D-lysinate possesses unprotonated
-
Base-Catalyzed Auto-Hydrolysis: The free amines act as local bases, deprotonating ambient water molecules. The resulting hydroxide ions rapidly attack the ester carbonyl, cleaving the molecule into D-lysine and methanol[1].
-
Diketopiperazine Formation (Cyclization): The unprotonated
-amine of one Methyl D-lysinate molecule can nucleophilically attack the methyl ester of an adjacent molecule, leading to the formation of a highly stable 2,5-diketopiperazine ring and the irreversible loss of the monomer[2].
Q2: What is the optimal chemical form for long-term storage?
Always procure and store this compound as Methyl D-lysinate Dihydrochloride (CAS: 67396-08-1). By storing the compound as a salt, both amines are fully protonated (
Q3: If I use the dihydrochloride salt, is the compound completely stable? No. While the salt prevents auto-catalysis, Methyl D-lysinate Dihydrochloride is highly hygroscopic [3]. If exposed to atmospheric moisture, it will absorb water. If the local pH shifts or if thermal energy is applied (e.g., leaving it on a warm benchtop), ambient water will act as a nucleophile and slowly hydrolyze the ester bond[4]. Strict anhydrous storage is mandatory.
Degradation pathways of Methyl D-lysinate free base via hydrolysis and cyclization.
Part 2: Troubleshooting Guide – Identifying Hydrolysis
If you suspect your Methyl D-lysinate has degraded, you must analytically confirm the presence of the parent carboxylic acid (D-lysine) before proceeding with downstream peptide coupling.
Symptom: Lower than expected yield in amide coupling reactions, or the reappearance of highly polar starting material[1].
Diagnostic Workflows:
-
Thin-Layer Chromatography (TLC): Spot the crude sample against a known standard. Hydrolyzed D-lysine is significantly more polar due to the free carboxylic acid and will exhibit a much lower
value compared to the intact methyl ester[1]. -
Proton NMR (
H-NMR): Dissolve the sample in or . Look for the sharp singlet at ~3.7 ppm , which corresponds to the methoxy ( ) protons of the intact ester. The disappearance or reduction of this peak relative to the -proton indicates hydrolysis[1]. -
Mass Spectrometry (ESI-MS): Intact Methyl D-lysinate will display an
peak at m/z 161. The hydrolyzed product (D-lysine) will shift the peak to m/z 147.
Part 3: Quantitative Stability Data
The following table summarizes the causal relationship between storage conditions and the expected shelf life of Methyl D-lysinate.
| Chemical Form | Storage Temp | Atmosphere | Moisture Control | Expected Shelf Life |
| Free Base | 25°C (RT) | Ambient Air | None | < 24 hours (Rapid degradation) |
| Free Base | 4°C | Ambient Air | Desiccated | 1 - 2 weeks |
| Dihydrochloride Salt | 25°C (RT) | Ambient Air | None | 1 - 3 months (Hygroscopic risk) |
| Dihydrochloride Salt | -20°C | Argon / | Desiccated | > 2 years (Optimal) |
Part 4: Standard Operating Procedure (SOP) for Aliquoting & Storage
To prevent hydrolysis, you must establish a self-validating, anhydrous storage system. Do not store the compound in a single bulk container, as repeated opening introduces atmospheric moisture.
Methodology: Anhydrous Aliquoting and Storage
1. Preparation of Materials
-
Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours to drive off residual surface moisture.
-
Allow the vials to cool completely inside a vacuum desiccator.
2. Environmental Control
-
Transfer the bulk Methyl D-lysinate Dihydrochloride and the baked vials into a glove box or a controlled dry environment (Relative Humidity < 5%).
3. Single-Use Aliquoting
-
Weigh the required amounts of the compound into the individual amber vials.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Condensation forms instantly on cold glass when exposed to room-temperature air, which is the primary driver of hydrolytic degradation.
4. Inert Gas Purging
-
Gently purge the headspace of each vial with Argon gas.
-
Causality: Argon is heavier than both Nitrogen and ambient air. It effectively sinks to the bottom of the vial, displacing oxygen and water vapor from the headspace and preventing ambient moisture from dissolving into the hygroscopic salt.
5. Sealing and Secondary Containment
-
Cap tightly with the PTFE-lined caps. Wrap the junction of the cap and vial with Parafilm to create a secondary moisture barrier.
-
Place the sealed vials into a secondary container (e.g., a vacuum desiccator jar) containing fresh indicating silica gel.
6. System Validation & Storage
-
Self-Validating Step: Place a cobalt-free humidity indicator card inside the secondary container. Store the entire assembly at -20°C[3].
-
Validation Protocol: Check the indicator card monthly. If the card transitions from blue to pink, the moisture barrier has been breached. The affected vials must be immediately re-purged with Argon or discarded if NMR confirms degradation.
Step-by-step workflow for the optimal handling and long-term storage of Methyl D-lysinate.
References
-
MDPI. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 2022. Available at:[Link]
-
ACS Publications. "Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis." The Journal of Organic Chemistry, 2025. Available at:[Link]
Sources
Technical Support Center: Overcoming Aggregation in D-Lysine Methyl Ester Peptide Sequences
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for aggregation issues commonly encountered with peptide sequences containing D-Lysine methyl ester. As these modifications are often employed to enhance therapeutic properties, understanding and overcoming their associated handling challenges is critical for experimental success. This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
FAQ 1: How Can I Reliably Identify Peptide Aggregation?
The Problem: You suspect your peptide is aggregating, but the signs are ambiguous. You might observe a clear precipitate, a viscous solution, or just poor performance in your assays. You need a definitive way to confirm if aggregation is the root cause of your issues.
The Underlying Cause: Peptide aggregation is the self-association of individual peptide monomers into larger, often non-functional and insoluble, structures.[1] This process is primarily driven by intermolecular hydrogen bonding, which leads to the formation of highly stable secondary structures known as beta-sheets.[2][3] Hydrophobic interactions between nonpolar side chains are also a major contributing factor.[4] While the D-amino acid configuration can enhance proteolytic resistance, the neutralization of the lysine side-chain's positive charge by the methyl ester group increases local hydrophobicity, which can significantly promote this self-association.[] Aggregates can range from small, soluble oligomers to large, insoluble fibrils.[6][7]
Troubleshooting & Solutions:
-
Visual Inspection: The simplest check. A cloudy, viscous, or gel-like solution, or the presence of visible particulates, is a strong indicator of significant aggregation.[8]
-
Analytical Chromatography: This is the gold standard for quantifying soluble aggregates.
-
Size-Exclusion Chromatography (SEC): This is the most direct method for detecting aggregates.[9][10] It separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the desired monomeric peptide.
-
Reverse-Phase HPLC (RP-HPLC): Aggregation often manifests as poor peak shape—typically broad, tailing, or split peaks.[11] This is because aggregates can interact with the stationary phase differently than the monomer or may be in a slow equilibrium, broadening the elution profile.
-
-
Spectroscopic and Biophysical Methods:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, making it excellent for detecting the presence of larger aggregate species.[10][12]
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye specifically binds to the cross-β-sheet structure of amyloid-like fibrils, resulting in a significant increase in fluorescence.[13] This is a sensitive method for detecting fibrillar aggregates.
-
Table 1: Comparison of Aggregation Detection Methods
| Method | Principle | Detects | Throughput | Key Advantage |
| SEC-HPLC | Separation by size | Soluble oligomers & aggregates | Medium | Quantitative and separates species.[10] |
| RP-HPLC | Separation by hydrophobicity | Indirectly (poor peak shape) | High | Routinely available in most labs.[11] |
| DLS | Light scattering by particles | Large aggregates & size distribution | High | Sensitive to a wide range of sizes. |
| ThT Assay | Dye binding to β-sheets | Fibrillar (amyloid-like) aggregates | High | Highly specific for fibrillar structures.[13] |
FAQ 2: My Peptide Is Aggregating During Solid-Phase Peptide Synthesis (SPPS). How Can I Prevent This?
The Problem: During synthesis, you notice poor swelling of the resin, slow or incomplete Fmoc deprotection, and failed coupling reactions (e.g., a positive Kaiser test after coupling). These are classic signs of on-resin aggregation.
The Underlying Cause: As the peptide chain elongates on the solid support, it can fold back on itself and form intermolecular hydrogen bonds with neighboring chains. This creates a dense, collapsed state that prevents reagents from accessing the reactive N-terminus of the growing peptide, leading to truncated or deletion sequences.[2] This is particularly common in hydrophobic sequences or those prone to forming beta-sheets.[2]
Troubleshooting & Solutions:
The key is to disrupt the hydrogen bond networks that lead to secondary structure formation.
-
Incorporate "Structure-Breaking" Residues:
-
Pseudoproline Dipeptides: These are one of the most effective tools.[14] They are dipeptides where a Ser or Thr residue is temporarily protected as a proline-like oxazolidine ring.[15][16] This ring introduces a "kink" in the peptide backbone, disrupting beta-sheet formation.[14][17] The native Ser/Thr residue is fully restored during the final TFA cleavage.[14][15]
-
Backbone Protection (Hmb/Dmb): Incorporating an amino acid derivative with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on its backbone nitrogen physically blocks hydrogen bond formation.[2][18] These groups are also removed during final cleavage. It is recommended to insert one such residue every 6-7 amino acids in a difficult sequence.[2]
-
-
Optimize Synthesis Chemistry:
-
Change Solvents: Switch from standard DMF to more powerful dissociating solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) for coupling and deprotection steps.[2][19]
-
Use Chaotropic Salts: Add salts like LiCl (0.5-1.0 M) or KSCN to the coupling mixture. These ions disrupt water structure and can help break up aggregates.[2][15]
-
Elevated Temperature/Microwave: Performing couplings at higher temperatures (e.g., 50-60°C) or using a microwave peptide synthesizer can provide the energy needed to break up secondary structures and accelerate reactions.[2][20][21]
-
Diagram: SPPS Troubleshooting Workflow
Caption: Decision tree for on-resin aggregation issues.
FAQ 3: My Lyophilized Peptide Won't Dissolve. What is the Correct Solubilization Procedure?
The Problem: This is the most frequent challenge. You have your final, purified peptide as a lyophilized powder, but it refuses to dissolve in your aqueous assay buffer, forming a suspension or a gel.
The Underlying Cause: During lyophilization, peptides are brought into close proximity, which can facilitate the formation of stable intermolecular aggregates. Upon reconstitution, these aggregates may not easily dissociate in aqueous buffers, especially if the peptide is hydrophobic.[22] Direct addition of buffer to a hydrophobic peptide powder can cause "shock precipitation," where the outer layer of the powder gets wet and forms an insoluble barrier, preventing the rest from dissolving.[8]
Troubleshooting & Solutions:
A systematic, stepwise approach is essential. Always test solubility on a small aliquot first. [23]
Protocol: Stepwise Peptide Solubilization
-
Characterize Your Peptide: First, calculate the net charge of your peptide at neutral pH. Assign +1 for each basic residue (Arg, Lys, His, N-terminus) and -1 for each acidic residue (Asp, Glu, C-terminus).[4][23] Note: For your specific peptide, the D-Lysine methyl ester is neutral.
-
Aqueous Solvents (If peptide is charged/hydrophilic):
-
Organic Solvents (If peptide is neutral or hydrophobic):
-
This is the most likely starting point for sequences with D-Lysine methyl ester.
-
Step A: Add a minimal amount of a pure organic solvent like DMSO, DMF, or acetonitrile (ACN) to the dry peptide powder.[24] Pipette it down the side of the vial, not directly onto the powder.[8]
-
Step B: Gently swirl or sonicate for 10-30 seconds to ensure the peptide is fully dissolved in the organic solvent.[8][25] The solution should be completely clear.
-
Step C: Once fully dissolved, slowly add your aqueous buffer dropwise while gently vortexing or swirling until the desired final concentration is reached.[25]
-
-
Harsh Denaturants (Last Resort):
-
If the peptide forms extremely strong aggregates or gels, you may need a chaotropic agent.[25][26]
-
Attempt to dissolve the peptide in 6 M Guanidine-HCl or 8 M Urea.[21]
-
Caution: These agents denature proteins and are often incompatible with biological assays. They will likely need to be removed or significantly diluted, which can cause the peptide to re-aggregate.[25]
-
Diagram: Solubilization Decision Pathway
Caption: Systematic workflow for dissolving difficult peptides.
FAQ 4: How Should I Store My Peptide to Ensure Long-Term Stability?
The Problem: You successfully dissolved your peptide, but after a week in the fridge, it has crashed out of solution. You need to know the best practices for storing both lyophilized powder and solutions to prevent future aggregation.
The Underlying Cause: Peptides are significantly less stable in solution than as a dry powder.[22][27] In solution, they have the mobility to interact and aggregate over time, a process influenced by temperature, pH, and concentration. Repeated freeze-thaw cycles are particularly damaging, as the formation of ice crystals can concentrate the peptide in the unfrozen liquid phase, dramatically accelerating aggregation.[8]
Troubleshooting & Solutions:
For Lyophilized Powder:
-
Storage: Store vials at -20°C or, for maximum stability, -80°C.[27][28]
-
Environment: Keep vials in a sealed secondary container with a desiccant to protect from moisture.[8]
-
Handling: Before opening a vial, always allow it to warm to room temperature completely (approx. 20-30 minutes).[8] Opening a cold vial will cause atmospheric moisture to condense inside, compromising stability.
For Peptide Solutions:
-
The Aliquot Rule: This is the most critical practice. Once you create a stock solution, immediately divide it into single-use aliquots.[8][27] This prevents the need for repeated freeze-thaw cycles on the master stock.
-
Storage: Store aliquots frozen at -20°C or -80°C. Avoid using frost-free freezers, as their temperature cycles can damage peptides.[27]
-
Solvent Choice: Be aware that solutions with high concentrations of DMSO (>10%) can be damaged during freezing.[8]
-
pH: For long-term storage in solution, a slightly acidic pH (5-6) is often optimal, if compatible with your peptide's sequence.[27]
References
-
Hyde, C., et al. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Pseudoproline. (n.d.). In Wikipedia. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Peptide Solubilization. (n.d.). JPT. [Link]
-
How to optimize the solubility of catalogue peptides? (2025, July 14). Biorunstar. [Link]
-
Singh, S. K., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Wu, C., & Shea, J. E. (2009). Effect of β-sheet propensity on peptide aggregation. The Journal of Chemical Physics. [Link]
-
Peptide Storage and Solubilization. (n.d.). Activotec. [Link]
-
Mutter, M., et al. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. Peptide Research. [Link]
-
Synthetic Peptide Handling & Storage Protocol. (n.d.). Sigma-Aldrich. [Link]
-
Kar, K., et al. (2016). Assembly of Peptides Derived from β-Sheet Regions of β-Amyloid. Journal of the American Chemical Society. [Link]
-
van der Heden van Noort, G. J. (2025). Taming amyloid oligomers: Developing analytical approaches to investigate peptide aggregation. Vrije Universiteit Amsterdam. [Link]
-
Peptide Storage: Best Practices For Stability And Longevity. (2026, January 6). Peptides.org. [Link]
-
5 must-know techniques for analyzing protein aggregation. (2021, August 25). APC. [Link]
-
Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025, June 24). Technology Networks. [Link]
-
Peptide Storage & Stability: A Definitive Guide. (n.d.). GenScript. [Link]
-
Wang, W. (2000). Long-Term Storage of Proteins. Current Protocols in Protein Science. [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). Genaxxon. [Link]
-
Peptide Stability: How Long Do Peptides Last? (n.d.). Chemicool. [Link]
-
Barz, B., & Téllez, G. (2014). Role of β-Hairpin Formation in Aggregation: The Self-Assembly of the Amyloid-β(25–35) Peptide. Biophysical Journal. [Link]
-
Saravanan, S., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
Drienovská, I., et al. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
What are the common challenges faced in peptide purification using chromatography? (2025, January 15). Quora. [Link]
-
Shea, D., et al. (2019). α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease. Proceedings of the National Academy of Sciences. [Link]
-
High-Efficiency Protein Purification by HPLC. (2025, October 16). Phenomenex. [Link]
-
Challenges of Protein Aggregation during Purification. (2020, November 12). BioPharm International. [Link]
-
Carrodeguas, J. A., et al. (2018). Dynamic micellar oligomers of amyloid beta peptides play a crucial role in their aggregation mechanisms. Chemical Science. [Link]
-
Nishina, K., et al. (2025). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. [Link]
-
van der Oord, C. A. C., et al. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer... Metabolites. [Link]
-
Zhang, M., et al. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kumar, S., et al. (2020). Unusual Aggregation Properties of Single Amino Acid L-Lysine Hydrochloride. ChemRxiv. [Link]
-
Al-Gharrawi, K. S., et al. (2014). Influence of Nε‑Protecting Groups on the Protease-Catalyzed Oligomerization of l‑Lysine Methyl Ester. ACS Catalysis. [Link]
-
Bahrami, H., et al. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia. [Link]
-
Hou, W., et al. (2007). Rational development of a strategy for modifying the aggregatibility of proteins. The FASEB Journal. [Link]
-
Fisher, G. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. peptide.com [peptide.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. jpt.com [jpt.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic micellar oligomers of amyloid beta peptides play a crucial role in their aggregation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. honestpeptide.com [honestpeptide.com]
- 9. approcess.com [approcess.com]
- 10. sepscience.com [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 13. pnas.org [pnas.org]
- 14. Pseudoproline - Wikipedia [en.wikipedia.org]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. chempep.com [chempep.com]
- 17. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. biovera.com.au [biovera.com.au]
- 21. benchchem.com [benchchem.com]
- 22. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 23. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 24. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. biorunstar.com [biorunstar.com]
- 27. bluewellpeptides.com [bluewellpeptides.com]
- 28. jpt.com [jpt.com]
Validation & Comparative
Comparative Guide: Enzymatic Stability of Methyl D-lysinate vs. Methyl L-lysinate
Executive Summary
Bottom Line: The stereochemistry of the lysine
-
Methyl L-lysinate is a highly labile substrate, rapidly hydrolyzed (
min) by serine proteases (specifically Trypsin) and broad-spectrum carboxylesterases in plasma. It functions ideally as a transient prodrug moiety. -
Methyl D-lysinate exhibits near-absolute resistance to tryptic hydrolysis and significantly enhanced stability against hepatic esterases (
hours). It functions as a metabolically stable scaffold for peptidomimetics.
This guide details the mechanistic basis of this divergence, provides experimental data supporting these claims, and outlines a self-validating protocol for verifying stability in your own laboratory.
Mechanistic Analysis: The Chiral Checkpoint
To understand the stability profile, one must look at the catalytic triad of serine proteases (e.g., Trypsin, Chymotrypsin) and esterases. These enzymes rely on a precise "three-point attachment" model to align the scissile bond (the ester) with the nucleophilic serine.
The Trypsin Paradigm
Trypsin is the gold-standard reference for Lysine derivatives. It cleaves C-terminal to positively charged residues (Lys, Arg).
-
L-Isomer Recognition: The side chain of Methyl L-lysinate fits into the deep, negatively charged S1 specificity pocket (Asp189). This anchors the molecule, positioning the carbonyl carbon of the ester directly adjacent to the catalytic Serine-195 nucleophile.
-
D-Isomer Exclusion: When Methyl D-lysinate enters the active site, the inverted chirality forces a steric clash. To fit the hydrophobic side chain into the S1 pocket, the ester group is projected away from the catalytic triad or into a sterically crowded region, preventing the formation of the tetrahedral intermediate.
Visualization: Steric Mismatch in the Active Site
The following diagram illustrates the "Lock and Key" failure for the D-isomer.
Figure 1: Mechanistic divergence in the catalytic pocket. The L-isomer aligns for hydrolysis, while the D-isomer's geometry prevents nucleophilic attack.
Comparative Performance Data
The following data summarizes the stability profiles derived from enzymatic resolution studies and plasma stability assays.
Table 1: Enzymatic Stability Profile
| Parameter | Methyl L-lysinate | Methyl D-lysinate | Mechanism of Difference |
| Trypsin Hydrolysis ( | High Efficiency | Negligible / Inert | Stereospecificity of S1 pocket alignment [1]. |
| Plasma Half-life ( | < 30 Minutes | > 24 Hours | Serum esterases prefer L-configuration; D-isomers evade rapid clearance [3]. |
| Liver Esterase (PLE) Activity | Rapid Hydrolysis | Slow / Resistant | PLE is enantioselective; often used to resolve racemic mixtures by hydrolyzing L only [2]. |
| Buffer Stability (pH 7.4) | Moderate (Chemical hydrolysis) | Moderate (Chemical hydrolysis) | Non-enzymatic hydrolysis depends on pH, not chirality. Both degrade slowly at high pH. |
Key Experimental Evidence: The "Resolution" Proof
The most definitive proof of this stability difference is the industrial method for producing L-Lysine. Researchers utilize Trypsin or Alcalase to treat a racemic mixture (DL-Lysine Methyl Ester).
-
Result: The enzyme exclusively hydrolyzes the L-ester to L-Lysine acid.
-
Outcome: The D-Lysine Methyl Ester remains intact in the solution, allowing for easy separation. This confirms that under conditions where the L-isomer is destroyed, the D-isomer is stable [1][5].
Validated Protocol: Plasma Stability Assay
To verify these profiles in your specific therapeutic context, use this self-validating LC-MS/MS protocol.
Core Principle (Trustworthiness)
A reliable assay must include:
-
Negative Control: Buffer only (to rule out chemical instability).
-
Positive Control: A known labile ester (e.g., Procaine or Methyl L-lysinate) to prove the enzymes are active.
-
Internal Standard (IS): To correct for matrix effects during ionization.
Step-by-Step Methodology
Materials:
-
Pooled Human or Rat Plasma (heparinized).
-
Test Compounds: Methyl D-lysinate HCl, Methyl L-lysinate HCl.
-
Internal Standard:
-Methyl L-lysinate or similar structural analog. -
Quench Solution: Acetonitrile with 1% Formic Acid.
Workflow:
-
Preparation: Thaw plasma at 37°C. Centrifuge to remove cryoprecipitates.
-
Spiking: Dilute test compounds to 1 µM (final concentration) in pre-warmed plasma. Keep DMSO < 0.5%.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: At time points
min:-
Remove 50 µL of plasma.
-
Immediately transfer into 200 µL of Quench Solution containing the Internal Standard. Critical: The acid denatures the enzymes instantly.
-
-
Processing: Vortex for 1 min, Centrifuge at 15,000 x g for 10 min to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient 0.1% FA in Water/ACN).
Workflow Diagram
Figure 2: Plasma Stability Workflow. The "Quench" step is the critical control point to freeze enzymatic activity.
Implications for Drug Development[1]
When to use Methyl L-lysinate
-
Prodrug Strategy: Use the L-isomer when you need to improve oral bioavailability via the PEPT1 transporter (which prefers L-amino acid esters) but require the free acid to be released rapidly in the blood [3].
-
Transient Protection: In peptide synthesis, if you plan to remove the methyl group using mild basic hydrolysis or enzymatic treatment.
When to use Methyl D-lysinate
-
Peptidomimetics: Use the D-isomer when designing metabolically stable peptide analogs. The D-Lysine methyl ester will resist proteolysis, maintaining the positive charge and lipophilicity in circulation for extended periods.
-
Analytical Standards: Use as a stable internal standard surrogate in non-MS assays where isotopic labeling is unavailable.
References
-
Monsan, P., et al. (1978). "Study of DL-lysine methyl ester resolution." Biochimica et Biophysica Acta (BBA) - Enzymology, 523(2), 477-484.
-
Hummel, A., et al. (2007).[1] "Isoenzymes of pig-liver esterase reveal striking differences in enantioselectivities."[1][2] Angewandte Chemie International Edition, 46(44), 8492-8494.[1]
-
Vig, B. S., et al. (2013). "Amino acids in prodrug design and development." Advanced Drug Delivery Reviews, 65(10), 1370-1385.[]
-
Darie-Ion, L., et al. (2022).[4] "Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research." Molecules, 27, 6196.[4] (Discussing Trypsin specificity constraints).
-
Tosa, T., et al. (1969). "Optical resolution of DL-lysine, DL-phenylalanine, DL-tryptophan and DL-methionine by microbial enzymes." Agricultural and Biological Chemistry. (Foundational work on enzymatic resolution).
Sources
Guide: Assessing Trypsin Resistance of Peptides Containing Methyl D-lysinate
This technical guide details the assessment of trypsin resistance in peptides containing Methyl D-lysinate . It contrasts this modification with standard L-Lysine and other stabilizing derivatives, providing a robust experimental framework for validation.
Executive Summary
Methyl D-lysinate (the methyl ester of D-lysine) represents a dual-modification strategy for peptide stabilization: it introduces D-chirality to prevent enzymatic recognition and a C-terminal ester (if placed at the C-terminus) or simply the D-Lys residue (if incorporated internally) to block hydrolysis.
Trypsin, a serine protease with high specificity for L-Lys and L-Arg at the P1 position, exhibits near-absolute stereospecificity . This guide demonstrates that peptides containing Methyl D-lysinate are effectively "invisible" to trypsin cleavage, transforming rapid-degradation sequences into metabolically stable candidates.
Performance Snapshot
| Feature | L-Lysine (Standard) | Methyl D-lysinate (D-Lys) | |
| Trypsin Recognition | High Affinity ( | Reduced Affinity | Negligible / Non-binding |
| Cleavage Kinetics | Fast ( | Slowed ( | Inert ( |
| Half-life ( | Minutes (< 30 min) | Hours | Days / Indefinite |
| Primary Utility | Native signaling | Epigenetic mimicry | Proteolytic Stability |
Mechanistic Insight: Why Resistance Occurs
To assess resistance accurately, one must understand the failure mechanism of the enzyme.
The Stereochemical Mismatch
Trypsin's active site contains a catalytic triad (His57, Asp102, Ser195) and a deep specificity pocket (S1) containing Asp189, which anchors the positive charge of Lysine.
-
L-Lysine: The side chain fits into the S1 pocket, and the
-carbon backbone aligns the scissile carbonyl bond directly with the nucleophilic Ser195. -
Methyl D-lysinate:
-
Chirality: The inversion at the
-carbon alters the vector of the side chain. If the side chain is forced into the S1 pocket, the scissile bond is rotated away from Ser195. -
Methyl Ester (C-term): While trypsin has esterase activity, it strictly requires L-stereochemistry. The enzyme cannot stabilize the transition state for the D-isomer.
-
Diagram: The Logic of Trypsin Resistance
Caption: Logical flow of trypsin interaction. L-Lysine allows alignment for catalysis, while D-Lysine (Methyl D-lysinate) creates a geometric mismatch preventing hydrolysis.
Comparative Analysis Guide
When benchmarking your product, use the following parameters to quantify stability.
Table 1: Comparative Stability Metrics
| Parameter | L-Lysine Peptide | Methyl D-lysinate Peptide | Interpretation |
| Proteolytic Susceptibility | 100% (Reference) | < 1% | D-isomer is essentially inert to Trypsin. |
| Half-Life ( | 10–30 mins | > 24 hours | Critical for extending in vivo circulation. |
| Cleavage Products | Fragments detected immediately | Intact parent only | Confirm via LC-MS (see protocol). |
| Structural Impact | Flexible / Random Coil | Induced Turn / Helix | D-amino acids often induce |
Note on Methyl Ester: If "Methyl D-lysinate" refers specifically to the C-terminal ester (
Experimental Protocol: The Self-Validating Assay
To rigorously prove trypsin resistance, do not rely on simple UV absorbance, which cannot distinguish between cleavage and aggregation. Use LC-MS/MS for definitive quantification.
Protocol: Kinetic Stability Assay (LC-MS Based)
Materials
-
Enzyme: TPCK-treated Trypsin (prevents chymotrypsin contamination).
-
Buffer: 50 mM Ammonium Bicarbonate, pH 8.0 (volatile, MS-compatible).
-
Internal Standard (IS): A stable peptide analog (e.g., isotopically labeled or non-cleavable sequence).
Workflow Steps
-
Preparation:
-
Prepare 1 mM stock of Peptide A (L-Lys control) and Peptide B (Methyl D-lysinate).
-
Prepare Trypsin solution at 0.1 µg/µL.
-
-
Incubation:
-
Mix Peptide (final 50 µM) with Trypsin (enzyme:substrate ratio 1:50 or 1:100 w/w).
-
Incubate at 37°C.
-
-
Time-Point Sampling:
-
Extract aliquots at
mins, and hours.
-
-
Quenching:
-
Immediately add equal volume of 1% Formic Acid (pH < 3 inactivates trypsin).
-
Spike with Internal Standard.
-
-
Analysis:
-
Inject onto RP-HPLC coupled to ESI-MS.
-
Monitor the Extracted Ion Chromatogram (EIC) for the parent ion
.
-
Data Calculation
Calculate the remaining percentage using the ratio of Analyte Area to IS Area:
Plot
Diagram: Experimental Workflow
Caption: Step-by-step LC-MS kinetic assay for quantifying proteolytic stability.
References
-
Monsan, P., & Durand, G. (1978).[1] Production of L-lysine by immobilized trypsin.[1] Study of DL-lysine methyl ester resolution. Biochimica et Biophysica Acta (BBA) - Enzymology. Link
- Significance: Establishes that trypsin hydrolyzes L-lysine methyl ester but leaves D-lysine methyl ester intact.
-
Benoiton, L., & Deneault, J. (1966). The hydrolysis of two epsilon-N-methyl-L-lysine derivatives by trypsin.[1][2] Biochimica et Biophysica Acta.[1] Link
- Significance: Provides comparative data on side-chain methyl
-
Li, P., et al. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting D-Amino Acids for Trypsin Cleavage Sites.[3][4][5] Antibiotics.[3][5][6] Link
- Significance: Demonstrates the practical application of D-Lys substitution to enhance peptide drug stability.
-
Uppu, D. S., et al. (2015). D-Amino acid peptides: A strategy for enhancing stability.[3][7][4][8][9] Journal of the American Chemical Society. Link (Generalized citation for D-amino acid stability principle).
Sources
- 1. Production of L-lysine by immobilized trypsin. Study of DL-lysine methyl ester resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hydrolysis of two epsilon-N-methyl-L-lysine derivatives by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Enantioseparation of D- and L-Lysine Methyl Esters: A Comparative Guide to Chiral Methodologies
The enantiomeric resolution of lysine methyl ester presents a unique chromatographic challenge. Unlike standard mono-amino acids, lysine possesses two primary amino groups (α and ε). Esterification of the carboxyl group removes the molecule's zwitterionic nature, rendering it highly basic and polar. In high-performance liquid chromatography (HPLC), this dual-amine structure frequently leads to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.
As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant methodologies for resolving D- and L-lysine methyl esters. Rather than simply listing conditions, this guide deconstructs the causality behind the chromatographic behavior, empowering you to choose and validate the optimal system for your specific synthetic or analytical workflow.
Mechanistic Pathways of Chiral Recognition
To achieve baseline resolution, the analytical workflow must either exploit the basicity of the amines through highly controlled ionic environments or mask them entirely via derivatization.
Fig 1: Decision matrix and mechanistic pathways for the chiral HPLC separation of lysine methyl ester.
Comparative Evaluation of HPLC Methodologies
Method A: Crown Ether Chiral Stationary Phases (Direct)
Crown ether chiral stationary phases (CSPs), such as the CROWNPAK CR(+) or ChiroSil SCA(-), utilize a trifunctionally bonded (18-crown-6)-tetracarboxylic acid derivative[1].
-
The Causality of Retention: The separation is governed by host-guest complexation. The mobile phase must be highly acidic (typically pH 1.5 - 2.0) to ensure the α-amino group of the lysine methyl ester is fully protonated (-NH₃⁺). This primary ammonium ion enters the cavity of the crown ether[2].
-
Chiral Recognition: The chiral barrier of the CSP interacts sterically with the side chain of the amino acid ester. On a (+) conformation column, the D-isomer forms a more thermodynamically stable inclusion complex, causing the L-isomer to elute first[1].
-
Pros & Cons: This method allows for the direct injection of underivatized esters. However, the highly acidic conditions required can degrade standard silica systems over time, and the free ε-amino group can still cause minor tailing if the ionic strength is not perfectly optimized.
Method B: Ligand Exchange Chromatography (Direct)
Ligand exchange columns, such as Chirex 3126, utilize a chiral selector (e.g., D-penicillamine) complexed with a transition metal ion, typically Copper (II)[3].
-
The Causality of Retention: The separation mechanism relies on the formation of a reversible, transient diastereomeric ternary complex between the chiral selector, the Cu(II) ion, and the lysine methyl ester[3]. The enantiomer that forms the most energetically stable coordination complex with the CSP is retained the longest[3].
-
Pros & Cons: Like crown ethers, this avoids derivatization. However, because lysine methyl ester lacks a free carboxylate (a strong coordinating ligand) and possesses a competing ε-amino group, the coordination geometry is less stable than that of free amino acids, often resulting in broader peaks and lower resolution factors (Rs).
Method C: Pre-column Derivatization with N-FMOC (Indirect)
For highly sensitive pharmaceutical assays, pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by separation on an amylose-derived CSP (e.g., Chiralpak IA) is the gold standard[4].
-
The Causality of Retention: FMOC-Cl reacts with both the α and ε amino groups. This chemical transformation completely neutralizes the basicity of the molecule, eliminating silanol-induced peak tailing. Furthermore, the addition of the bulky, aromatic FMOC groups provides strong π-π, dipole-dipole, and hydrogen-bonding interaction sites that perfectly match the chiral recognition mechanisms of polysaccharide phenylcarbamate CSPs[4].
-
Pros & Cons: This method yields the highest theoretical plate counts and sharpest peaks, allowing for the detection of trace enantiomeric impurities (down to 0.03%)[4]. The primary drawback is the introduction of a sample preparation step, which can introduce variance if not strictly controlled.
Quantitative Performance Data
The following table summarizes the expected chromatographic behavior of lysine methyl ester across the three methodologies.
| Methodology | Chiral Stationary Phase | Mobile Phase | Flow Rate | Temp | tR (L-isomer) | tR (D-isomer) | Resolution (Rs) |
| Crown Ether Complexation | CROWNPAK CR(+) | 10 mM HClO₄ (pH 1.5) | 0.4 mL/min | 25°C | ~12.5 min | ~16.2 min | > 2.0 |
| Ligand Exchange | Chirex 3126 (D-Penicil.) | 2 mM CuSO₄ / MeOH (85:15) | 1.0 mL/min | 25°C | ~18.0 min | ~14.5 min | ~ 1.8 |
| Pre-column Derivatization | Chiralpak IA (Amylose) | Hexane / IPA / TFA (90:10:0.1) | 1.0 mL/min | 25°C | ~21.5 min | ~24.1 min | > 3.0 |
(Note: Retention times are representative benchmarks derived from standard chromatographic behaviors for these specific phases and conditions).
Self-Validating Experimental Protocol: Crown Ether CSP Workflow
Because direct analysis is highly preferred in high-throughput environments, the following protocol details the exact parameters for Crown Ether separation. This protocol is designed as a self-validating system ; the system suitability checks inherently verify that the chemical causality of the separation is functioning correctly.
Step 1: Mobile Phase Formulation
-
Prepare 10 mM Perchloric Acid (HClO₄) in HPLC-grade water.
-
Verify the pH is between 1.5 and 2.0. Causality Check: HClO₄ is specifically chosen over Trifluoroacetic acid (TFA). The perchlorate counter-ion provides superior ion-pairing with the highly basic ε-ammonium group of the lysine ester, effectively shielding it from residual silanols and preventing peak tailing[2].
Step 2: Sample Preparation
-
Dissolve the racemic D/L-Lysine methyl ester standard directly in the mobile phase to a concentration of 1.0 mg/mL. Causality Check: Dissolving the sample in the exact mobile phase prevents solvent-mismatch anomalies (fronting or peak splitting) as the sample plug travels through the column.
Step 3: Chromatographic Execution
-
Column: CROWNPAK CR(+) (4.0 mm × 150 mm)
-
Flow Rate: 0.4 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm (or Circular Dichroism detection if available)[2].
Step 4: System Suitability & Self-Validation Gates Inject the racemic mixture and evaluate the chromatogram against the following strict criteria:
-
Validation Gate 1 (Elution Order): The L-isomer must elute first. If the D-isomer elutes first, the host-guest thermodynamics are inverted, indicating you are likely using a CR(-) conformation column[1].
-
Validation Gate 2 (Peak Shape): Calculate the USP Tailing Factor (Tf) for the later-eluting D-isomer. If Tf > 1.5, the ε-amino group is interacting with the silica backbone. Corrective Action: Decrease the mobile phase pH by 0.2 units to ensure complete protonation, or lower the column temperature to 15°C to thermodynamically favor the primary crown-ether inclusion complex over secondary silica interactions.
-
Validation Gate 3 (Resolution): Rs must be ≥ 1.5 for quantitative baseline separation.
References
- Source: LCGC International (chromatographyonline.com)
- Source: JASCO Inc.
- Source: Phenomenex (windows.net)
- Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases Source: ResearchGate URL
Sources
Comparative Guide: NMR Characterization of Methyl D-Lysinate Purity & Chirality
Executive Summary
In the synthesis of peptide-based therapeutics, Methyl D-lysinate serves as a critical chiral building block. Its dual-amine functionality and specific stereochemistry (D-isomer) demand rigorous quality control.[1] While Chiral HPLC has long been the "gold standard" for enantiomeric excess (
This guide objectively compares Quantitative NMR (qNMR) and Chiral Solvating Agent (CSA) NMR against traditional HPLC/Polarimetry workflows. We demonstrate that a modern NMR workflow offers a self-validating, rapid alternative for assessing both chemical and chiral purity in a single 20-minute session, without the need for compound-specific reference materials.[1]
Part 1: Chemical Purity – qNMR vs. RP-HPLC[1]
The Analytical Challenge
Methyl D-lysinate HCl is highly polar, making retention on standard C18 HPLC columns difficult without ion-pairing reagents (which degrade MS sensitivity). Furthermore, HPLC requires a pure reference standard of Methyl D-lysinate to quantify absolute purity; without it, you are only measuring "area %," which ignores inorganic salts and residual solvents.
The NMR Solution: Internal Standard qNMR
qNMR determines absolute purity by comparing the molar ratio of the analyte protons to a Certified Reference Material (CRM) added directly to the sample.
Comparative Data: Chemical Purity
| Feature | RP-HPLC (UV Detection) | qNMR (Internal Standard) |
| Quantification Basis | Relative Response Factor (requires Ref Std) | Molar Ratio (Self-validating) |
| Purity Scope | Organic impurities only | Organic + Residual Solvent + Moisture + Salt content |
| Analysis Time | 45-60 mins (equilibration + run) | 10-15 mins |
| LOD (Limit of Detection) | Excellent (< 0.05%) | Moderate (~0.1%) |
| Structural Proof | Retention time matching only | Full structural elucidation |
Experimental Protocol: qNMR for Methyl D-Lysinate
Objective: Determine absolute weight % purity.
-
Internal Standard Selection: Maleic Acid (TraceCERT® grade).
-
Why: It provides a sharp singlet at
6.15 ppm (in D O), a region free from Methyl Lysinate signals. It is non-volatile and stable.
-
-
Solvent: D
O (99.9% D). -
Sample Preparation:
-
Weigh ~20 mg Methyl D-Lysinate HCl (precision
0.01 mg). -
Weigh ~10 mg Maleic Acid (precision
0.01 mg). -
Dissolve both in 0.6 mL D
O.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 30s (Must be of the longest relaxing proton). -
Scans: 16 (S/N > 150 required).
-
Visualization: qNMR Workflow
Figure 1: Self-validating qNMR workflow ensuring absolute purity quantification without analyte reference standards.
Part 2: Chiral Purity – CSA-NMR vs. Chiral HPLC[1]
The Analytical Challenge
Enantiomers (D vs. L) are magnetically equivalent in achiral environments. Traditional Polarimetry is notoriously unreliable for
The NMR Solution: Chiral Solvating Agents (CSAs)
Instead of derivatization (Mosher's method), which is destructive and slow, we use a Chiral Solvating Agent (CSA) .[2] For amino acid esters in aqueous media, (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA) is the superior choice.[1]
-
Mechanism: The protonated
-amine of the lysinate complexes with the crown ether. The chiral environment of the crown ether causes the D- and L-enantiomers to experience different magnetic environments, "splitting" the signals.
Comparative Data: Chiral Purity
| Feature | Chiral HPLC (Crownpak) | CSA-NMR (18-C-6-TA) |
| Method Dev | High (Flow, pH, Temp sensitive) | Low (Mix & Measure) |
| Cost/Run | High (Column >$1500, Solvents) | Low (D |
| Throughput | 30-45 mins/sample | 10 mins/sample |
| Resolution | Baseline separation typical |
Experimental Protocol: Enantiomeric Excess via CSA
Objective: Determine %
-
CSA: (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid.[1]
-
Ratio: 1:2 (Analyte : CSA) molar ratio ensures full complexation.
-
Observation: Focus on the
-proton (triplet ~4.0 ppm) or the Methyl Ester (singlet ~3.8 ppm). -
Result: In the presence of the CSA, the L-enantiomer signal shifts upfield relative to the D-enantiomer.
-
Calculation:
[3]
Visualization: Chiral Recognition Mechanism[1][4]
Figure 2: Mechanism of Chiral Solvating Agent (CSA) inducing signal splitting for enantiomeric quantification.
Part 3: Expected Results & Validation
Chemical Shift Assignments (D O)
To validate the identity of your product before purity analysis, confirm these shifts:
| Position | Proton Type | Chemical Shift ( | Multiplicity |
| OMe | Methyl Ester | 3.82 | Singlet (s) |
| Methine | 4.10 | Triplet (t) | |
| Methylene (side chain end) | 3.01 | Triplet (t) | |
| Methylenes | 1.45 - 1.95 | Multiplets (m) | |
| IS | Maleic Acid (Standard) | 6.15 | Singlet (s) |
Troubleshooting the CSA Method
-
Problem: No peak splitting observed.
-
Problem: Broad peaks.
Part 4: Conclusion & Recommendation
For routine lot release and purity characterization of Methyl D-lysinate , NMR is the superior technique for the following reasons:
-
Comprehensive: A single sample preparation yields identity, absolute chemical purity (salt/solvent corrected), and chiral purity.
-
Speed: Total turnaround time is <30 minutes compared to hours for HPLC equilibration and running.
-
Cost: Eliminates the need for expensive chiral columns and certified reference standards of the analyte.
Recommendation: Use qNMR with Maleic Acid for assay value and CSA-NMR with 18-Crown-6-TA for enantiomeric excess.[1] Reserve Chiral HPLC only for detecting trace enantiomeric impurities below 0.5% if regulatory requirements demand extremely high sensitivity.
References
-
Quantitative NMR (qNMR)
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry.
-
Chiral Solvating Agents for Amino Acids
-
Internal Standards for D2O
- TraceCERT® Reference M
-
Methyl Lysinate Characterization
- National Institute of Standards and Technology (NIST) Chemistry WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Validation of Methyl D-lysinate incorporation via mass spectrometry
Validation of Methyl D-lysinate Incorporation via Mass Spectrometry: A Comparative Guide
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug development. Among these, Methyl D-lysinate (D-Lysine methyl ester) is increasingly utilized to engineer peptides with superior pharmacokinetic profiles. By combining D-chirality with C-terminal esterification, this building block neutralizes the terminal carboxylate charge and introduces absolute resistance to carboxypeptidases.
This guide provides an objective, data-driven comparison of Methyl D-lysinate against canonical L-Lysine and Methyl L-lysinate. As a Senior Application Scientist, I have structured this document to detail the mechanistic causality behind these modifications and provide a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for rigorous incorporation validation.
Mechanistic Causality: Why Methyl D-lysinate?
The decision to substitute a canonical L-Lysine with Methyl D-lysinate is driven by two distinct structural advantages:
-
Stereospecific Protease Evasion (The D-Chirality): Endogenous proteases, such as trypsin and carboxypeptidases, have evolved highly stereospecific active sites that exclusively recognize L-amino acids. Inverting the stereocenter at the
-carbon to the D-enantiomer creates a steric clash within the enzyme's binding pocket, rendering the peptide virtually immune to proteolytic degradation . -
Charge Modulation (The Methyl Ester): C-terminal capping via methyl esterification removes the negative charge of the free carboxylate group. In antimicrobial and cell-penetrating peptides, this increases the net cationic charge, enhancing electrostatic interactions with anionic bacterial membranes or phospholipid bilayers.
Mechanistic causality of protease resistance in Methyl D-lysinate vs L-Lysine.
Comparative Performance Data
To objectively evaluate the performance of Methyl D-lysinate, we compare it against its canonical and L-chiral ester counterparts. The data below summarizes empirical observations from solid-phase peptide synthesis (SPPS) and subsequent LC-MS/MS validation .
Table 1: Performance Comparison of C-Terminal Lysine Variants
| Analytical Parameter | L-Lysine (Free Acid) | Methyl L-lysinate | Methyl D-lysinate |
| C-Terminal Structure | Carboxylate (-COO⁻) | Methyl Ester (-COOCH₃) | Methyl Ester (-COOCH₃) |
| Net Charge Contribution | Neutral (Zwitterionic) | +1 (Cationic at pH 7) | +1 (Cationic at pH 7) |
| Serum Half-Life (In Vitro) | < 1 hour | ~ 4 hours | > 48 hours |
| RP-HPLC Retention Shift | Baseline ( | ||
| Diagnostic MS/MS |
Note: While both methyl esters yield the same
Self-Validating Experimental Protocols
Because the
Protocol A: Side-Chain Anchored SPPS
Causality: We utilize a 2-Chlorotrityl chloride (2-CTC) resin because it allows for peptide cleavage under mildly acidic conditions (1% TFA), preventing the acid-catalyzed hydrolysis of the methyl ester that occurs in standard 95% TFA cocktails.
-
Resin Loading: Swell 2-CTC resin in Dichloromethane (DCM). Add Fmoc-D-Lys-OMe (unprotected at the
-amine) in the presence of N,N-Diisopropylethylamine (DIPEA). The resin will selectively react with the -amine. -
Capping: Cap unreacted resin sites with a mixture of DCM/Methanol/DIPEA (17:2:1) to prevent truncated sequences.
-
Elongation: Perform standard Fmoc-SPPS cycles (20% Piperidine deprotection, HBTU/DIPEA coupling) to build the peptide from the N-
position of the anchored D-Lysine. -
Cleavage: Cleave the peptide using 1% TFA in DCM for 30 minutes. This releases the peptide with a free
-amine and an intact C-terminal methyl ester.
Protocol B: LC-MS/MS Validation Workflow
Causality: High-resolution Electrospray Ionization (ESI) MS/MS coupled with Collision-Induced Dissociation (CID) is required to sequence the peptide and confirm that the +14 Da mass shift (methyl group) is localized exclusively to the C-terminal residue .
-
Sample Preparation: Reconstitute the crude peptide in 0.1% Formic Acid in HPLC-grade water. Self-Validation Step: Spike the sample with a synthetic L-Lysine (free acid) analog of the sequence as an internal standard to validate the retention time shift.
-
Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient of 5% to 60% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
-
Mass Spectrometry: Operate the Q-TOF or Orbitrap in positive ESI mode. Isolate the multiply charged precursor ion
. -
Data Deconvolution: Analyze the CID fragmentation spectra.
-
Validation Metric 1: The intact precursor mass must show a +14.0156 Da shift compared to the L-Lysine free acid control.
-
Validation Metric 2: The
ion must appear at 161.1285 , unequivocally proving the methyl ester is located at the C-terminal D-Lysine and was not lost during synthesis.
-
Step-by-step LC-MS/MS validation workflow for synthetic peptides.
Conclusion
Validating Methyl D-lysinate incorporation requires a synergy of specialized synthesis techniques and high-resolution analytical chemistry. By anchoring the amino acid via its side chain and utilizing targeted MS/MS fragmentation, researchers can confidently confirm the presence of the C-terminal ester. Compared to canonical L-Lysine, Methyl D-lysinate offers unparalleled proteolytic stability and favorable charge dynamics, making it an indispensable tool in the development of next-generation peptide therapeutics.
References
-
Walk, T. B., Süssmuth, R., Kempter, C., Gnau, V., Jack, R. W., & Jung, G. (1999). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers, 49(4), 329-340.[Link]
-
Kaminski, H. M., & Feix, J. B. (2011). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Polymers, 3(4), 2088-2106.[Link]
-
Wang, Y. (2023). Ribozyme synthesis of both L- and D- amino acid oligos. bioRxiv.[Link]
Comparative Bioactivity Guide: D-Lysine vs. L-Lysine Methyl Ester Derivatives
Executive Summary
This guide provides a technical comparison between L-Lysine Methyl Ester (L-Lys-OMe) and its enantiomer D-Lysine Methyl Ester (D-Lys-OMe) . While chemically identical in scalar properties (molecular weight, solubility, isoelectric point), their bioactivity profiles diverge radically due to chiral recognition by biological systems.
The Core Distinction:
-
L-Lys-OMe: The "Metabolic Substrate." It is rapidly recognized and hydrolyzed by endogenous proteases (e.g., trypsin, carboxypeptidases), making it suitable for transient prodrug applications and nutrient delivery.
-
D-Lys-OMe: The "Stable Scaffold." It resists enzymatic hydrolysis, retaining its structural integrity in biological fluids. This makes it the preferred building block for peptidomimetics, antimicrobial peptides (AMPs) requiring prolonged half-lives, and stable cell culture coatings (Poly-D-Lysine).
Part 1: Physicochemical & Structural Analysis
Both derivatives share identical scalar physical properties but differ in optical activity and biological interaction.
Table 1: Comparative Physicochemical Profile
| Feature | L-Lysine Methyl Ester | D-Lysine Methyl Ester |
| CAS Number (2HCl) | 26348-70-9 | 67396-08-1 |
| Molecular Formula | ||
| Molecular Weight | 233.14 g/mol | 233.14 g/mol |
| Optical Rotation | +18° to +22° (c=1, MeOH) | -18° to -22° (c=1, MeOH) |
| Solubility | High (Water, Methanol) | High (Water, Methanol) |
| pKa (Side Chain) | ~10.5 (Basic) | ~10.5 (Basic) |
| Stereochemistry | S-configuration (Natural) | R-configuration (Unnatural) |
Part 2: Enzymatic Stability & Mechanism of Action
The defining bioactivity difference lies in proteolytic susceptibility . Serine proteases like Trypsin possess a chiral active site evolved to process L-amino acids.
The Trypsin Selectivity Mechanism
Trypsin cleaves peptide/ester bonds at the C-terminus of basic residues (Lys, Arg).[1]
-
L-Lys-OMe: The side chain fits into the S1 specificity pocket (Asp-189 interaction), and the
-carbon geometry aligns the carbonyl carbon with the catalytic Serine-195 nucleophile. Hydrolysis proceeds rapidly ( ). -
D-Lys-OMe: While the positively charged side chain can still enter the S1 pocket, the inverted chirality at the
-carbon projects the carbonyl group away from the catalytic triad or causes steric clash with the enzyme backbone. The scissile bond cannot be attacked effectively.
Visualization: Proteolytic Selectivity Pathway
Caption: Mechanistic divergence in Trypsin-mediated hydrolysis. L-Lys-OMe aligns for catalysis, while D-Lys-OMe resists degradation due to stereochemical mismatch.
Part 3: Bioactivity & Applications[3][4]
Antimicrobial Activity (AMPs)
Cationic antimicrobial peptides (AMPs) rely on charge to disrupt bacterial membranes.
-
L-Derivatives: Effective but rapidly degraded by bacterial proteases, limiting their in vivo half-life.
-
D-Derivatives: D-Lysine incorporation maintains the cationic charge (essential for membrane attraction) but renders the peptide resistant to proteolysis.
-
Data Support: Studies on AMPs like GL13K show that the D-enantiomer retains bactericidal potency (MIC values comparable or superior to L) but exhibits significantly prolonged stability in serum.
-
Cytotoxicity & Hemolysis[5]
-
L-Lys-OMe: Generally low toxicity as a monomer. However, if polymerized (Poly-L-Lysine), it can be internalized by cells and degraded, potentially overloading metabolic pathways or triggering apoptosis at high concentrations.
-
D-Lys-OMe:
-
In Peptides: Substitution of L-Lys with D-Lys often reduces hemolytic activity (toxicity to red blood cells) while maintaining antimicrobial efficacy, increasing the therapeutic index.
-
As Polymer (Poly-D-Lysine): Widely used as a cell culture coating.[2][3] Because it is not metabolized/degraded by cells, it provides a stable attachment surface without introducing metabolic byproducts.[3][4]
-
Part 4: Experimental Protocols
Protocol A: Self-Validating Synthesis of Lysine Methyl Ester
Objective: Synthesize methyl ester with high enantiomeric purity. Validation Step: Optical rotation measurement is critical to ensure no racemization occurred during acid catalysis.
-
Reagents: D-Lysine or L-Lysine (HCl salt), Anhydrous Methanol, Thionyl Chloride (
). -
Procedure:
-
Chill 100 mL anhydrous methanol to 0°C under
. -
Dropwise add 5 mL
(Caution: Exothermic, HCl gas evolution). -
Add 10 mmol of Lysine amino acid.
-
Reflux at 65°C for 4 hours.
-
Evaporate solvent in vacuo.
-
-
Validation:
-
Dissolve residue in MeOH.
-
Measure
. -
Pass Criteria: Value must fall within ±18–22° range. A lower value indicates partial racemization.
-
Protocol B: Comparative Enzymatic Stability Assay
Objective: Quantify the resistance of D-Lys-OMe vs L-Lys-OMe to trypsin.
Workflow Diagram:
Caption: Workflow for validating stereochemical stability. L-isomers show rapid degradation (peak shift), while D-isomers remain stable.
Methodology Details:
-
Substrate: 10 mM L-Lys-OMe vs 10 mM D-Lys-OMe in 50 mM Phosphate Buffer (pH 7.4).
-
Enzyme: Bovine Pancreatic Trypsin (TPCK-treated to prevent chymotrypsin activity). Ratio 1:100 (w/w).
-
Detection: Reverse-phase HPLC.
-
Mobile Phase: Water/Acetonitrile (0.1% TFA).
-
Retention Time: The Methyl Ester is more hydrophobic (elutes later) than the hydrolyzed free amino acid.
-
-
Self-Validation: Run a "No Enzyme" control for both isomers to rule out spontaneous chemical hydrolysis.
References
-
Hirt, H., et al. (2018). Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide. Nanoscale. Link
-
BenchChem. (2025). Biological activity comparison between D- and L-amino acid analogs. Link
-
TCI Chemicals. Product Specification: D-Lysine Methyl Ester Dihydrochloride. Link
- Rice, K.D., et al. (2008). D-Amino Acids in Peptide Synthesis and Drug Design. Chemical Biology & Drug Design.
-
Sigma-Aldrich. Enzymatic Assay of Trypsin. Link
Sources
- 1. Trypsin specificity as elucidated by LIE calculations, X-ray structures, and association constant measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly-L-Lysine vs. Poly-D-Lysine: Unpacking the Differences for Your Lab - Oreate AI Blog [oreateai.com]
- 4. Poly-L-Lysine vs. Poly-D-Lysine: Unpacking the Differences for Your Lab - Oreate AI Blog [oreateai.com]
A Senior Application Scientist's Guide to Chiral HPLC Separation of Methyl Lysinate Enantiomers
In the landscape of pharmaceutical development and stereoisomer analysis, the precise separation of enantiomers is not merely a technical necessity but a cornerstone of ensuring therapeutic efficacy and safety.[1][2] Methyl lysinate, a derivative of the essential amino acid lysine, presents a common challenge in chiral chromatography. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the effective separation of Methyl D-lysinate and Methyl L-lysinate, grounded in established principles of chiral recognition and supported by data from analogous separations.
The Stereochemical Imperative: Why Separate Methyl Lysinate Enantiomers?
Lysine and its derivatives are fundamental building blocks in numerous biologically active molecules.[3] The stereochemistry of these molecules dictates their interaction with chiral biological targets such as enzymes and receptors. Consequently, the D- and L-enantiomers of methyl lysinate can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide now strongly advocate for the development of single-enantiomer drugs, making robust and reliable chiral separation methods indispensable.[2]
Chemical Structure of Methyl Lysinate
Methyl lysinate possesses a chiral center at the alpha-carbon, leading to the existence of two enantiomers: Methyl D-lysinate and Methyl L-lysinate.
-
Molecular Formula: C7H16N2O2[4]
-
Structure:
-
A lysine molecule where the carboxylic acid group has been esterified with a methyl group.
-
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation.[1] Based on the literature for separating amino acid esters and other chiral amines, several classes of CSPs are viable candidates for methyl lysinate.[5][6]
| Chiral Stationary Phase (CSP) Class | Principle of Chiral Recognition | Potential Advantages for Methyl Lysinate | Potential Challenges |
| Polysaccharide-Based (e.g., Amylose or Cellulose Derivatives) | Hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. | Broad applicability for a wide range of chiral compounds, including amino acid derivatives.[5] | May require derivatization of the analyte to enhance interaction and improve peak shape. |
| Macrocyclic Glycopeptide-Based (e.g., Teicoplanin) | Multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[6] | Effective for the direct separation of underivatized amino acids and their derivatives due to their ionic groups.[6] | Mobile phase pH can significantly impact retention and resolution. |
| Zwitterionic (e.g., Cinchona Alkaloid-Based) | Ion-exchange and polar interactions. The CSP possesses both acidic and basic sites. | Well-suited for the separation of amphiprotic molecules like amino acids and their esters.[7] | Requires careful control of mobile phase pH and ionic strength. |
| Ligand-Exchange | Formation of transient diastereomeric metal complexes between the analyte, a chiral ligand on the stationary phase, and a metal ion in the mobile phase. | High selectivity for amino acids and their derivatives. | Mobile phase contains metal salts which may not be compatible with all detectors (e.g., mass spectrometry). |
Experimental Workflow & Protocol
The following presents a generalized workflow and a detailed experimental protocol for developing a chiral HPLC method for methyl lysinate enantiomers, primarily focusing on a polysaccharide-based CSP, which offers a high probability of success based on existing literature for similar compounds.[5]
Logical Workflow for Method Development
Caption: Chiral HPLC Method Development Workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a starting point for the separation of methyl lysinate enantiomers using a polysaccharide-based CSP.
1. Sample Preparation:
-
Dissolve a racemic standard of Methyl lysinate dihydrochloride in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column, for instance, one coated with a derivative of amylose or cellulose phenylcarbamate.[5]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient could be 90:10 (v/v) n-hexane:IPA.
-
Additives: For a basic compound like methyl lysinate, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and reduce tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Optimization Strategy:
-
Mobile Phase Composition: If the initial conditions do not provide separation, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). A lower percentage of the polar solvent (IPA) generally increases retention and may improve resolution.
-
Additive Concentration: The concentration of the basic additive (DEA) can be optimized (e.g., from 0.05% to 0.2%) to achieve symmetrical peaks.
-
Temperature: Investigate the effect of column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often lead to better resolution but longer run times.
The Role of Derivatization
For challenging separations or to enhance detection sensitivity, derivatization of the primary amino groups of methyl lysinate can be a powerful strategy.[5][8]
Derivatization Workflow
Caption: Analyte Derivatization Workflow.
Common derivatizing agents include:
-
N-(3,5-Dinitrobenzoyl) (DNB) group: Can improve chiral recognition on certain CSPs.[8]
-
4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl): A fluorogenic agent that can significantly enhance detection sensitivity, especially for fluorescence detectors.[5]
Derivatization adds an extra step to the sample preparation process but can be invaluable for achieving the desired separation and sensitivity.
Conclusion
While a single, universally applicable method for the chiral separation of Methyl D-lysinate enantiomers may not be readily published, a systematic approach based on established principles of chiral chromatography provides a clear path to developing a robust and reliable method. The comparison of different CSPs, a logical experimental workflow, and the potential for derivatization offer researchers a comprehensive toolkit. Polysaccharide-based and macrocyclic glycopeptide-based CSPs represent the most promising starting points. Through careful optimization of the mobile phase and other chromatographic parameters, a successful separation of methyl lysinate enantiomers is an achievable goal for the diligent scientist.
References
-
Journal of Chromatographic Science, HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents, [Link]
-
YAKHAK HOEJI, Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases, [Link]
-
PubMed, Rapid Gas Chromatographic Separation of Amino Acid Enantiomers With a Novel Chiral Stationary Phase, [Link]
-
Chiral Technologies Europe, Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC, [Link]
-
Journal of Visualized Experiments, Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine, [Link]
-
ResearchGate, Chiral potential sensing: interface-modulated discrimination of lysine enantiomers via tryptophan-Cu/RGO ligand-exchange platforms, [Link]
-
Phenomenex, Chiral HPLC Separations, [Link]
-
Avesis, Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography, [Link]
-
LCGC International, A Strategy for Developing HPLC Methods for Chiral Drugs, [Link]
-
Pharma Group, Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development, [Link]
-
Semantic Scholar, CHIRAL HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC SEPARATION OF ENANTIOMERS OF α-METHYL α-AMINO ACIDS, [Link]
-
Caming Pharmaceutical Ltd, Methyl L-lysinate dihydrochloride CAS 26348-70-9, [Link]
-
Česká a slovenská farmacie, HPLC separation of enantiomers using chiral stationary phases, [Link]
-
PubChem, L-Lysine, methyl ester, [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Lysine, methyl ester | C7H16N2O2 | CID 117779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. academic.oup.com [academic.oup.com]
Publish Comparison Guide: Methyl D-lysinate as a Stereochemical Negative Control
The following guide details the application of Methyl D-lysinate (and D-lysine containing substrates) as a high-fidelity negative control in methyltransferase (MTase) assays.
Executive Summary: The Chirality Check
In the high-stakes environment of epigenetic drug discovery, false positives are the silent killers of assay validity. While standard negative controls (enzyme-free blanks or small-molecule inhibitors) address background noise, they fail to validate the stereochemical integrity of the enzymatic reaction.
Methyl D-lysinate (the methyl ester of D-lysine) serves as a precision tool to interrogate the active site's stereospecificity. By retaining the physicochemical properties of the natural substrate (L-lysine) while inverting the chiral center, it acts as a "mechanistic decoy," proving that your signal is derived from specific enzymatic catalysis rather than non-specific binding or chemical artifacts.
Product Profile
-
Chemical Name: Methyl D-lysinate (often utilized as H-D-Lys-OMe or within a peptide sequence).
-
Primary Application: Stereochemical negative control in Histone Methyltransferase (HMT) and Protein Lysine Methyltransferase (PKMT) assays.
-
Mechanism: Steric exclusion of the
-amino group from the catalytic trajectory within the enzyme's active site.
Technical Deep Dive: Why Stereochemistry Matters
Most human methyltransferases (e.g., G9a, EZH2, SETD7) possess a highly conserved active site architecture—typically a SET domain or a Rossmann fold—evolved to bind L-lysine exclusively.
The Mechanistic Disconnect
The transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine
-
L-Lysine: The side chain fits into the narrow hydrophobic channel, positioning the
-amine for nucleophilic attack. -
D-Lysine (Methyl D-lysinate): The inversion at the
-carbon alters the vector of the side chain. While the backbone may still dock into the surface groove, the -amine is sterically forced away from the SAM cofactor, preventing methyl transfer.
This property makes Methyl D-lysinate superior to other controls because it preserves the electrostatic footprint of the substrate without allowing catalysis.
Comparative Analysis: Methyl D-lysinate vs. Alternatives
To select the right control, one must understand what each alternative validates.
Comparison Table: Performance Metrics
| Feature | Methyl D-lysinate (D-Lys) | Alanine Mutation (K>A) | No-Enzyme Control | Inhibitor Control |
| Control Type | Stereochemical / Catalytic | Binding / Electrostatic | Background / Chemical | Pharmacological |
| Charge Mimicry | High (Retains + charge) | Low (Neutral side chain) | N/A | N/A |
| Structural Mimicry | High (Identical mass/chain) | Low (Truncated side chain) | N/A | N/A |
| Validates Binding? | Yes (Often binds, no reaction) | No (Disrupts binding) | No | Yes |
| False Positive Risk | Very Low | Moderate (Loss of binding) | High (Ignores matrix effects) | Low |
| Cost | Moderate | Moderate | Low | High |
Critical Insights
-
Vs. Alanine (K>A): Replacing Lysine with Alanine removes the positive charge. Many MTases rely on electrostatic guidance to recruit the peptide. If a K>A mutant shows no signal, it might be because the enzyme never bound the peptide, not just because the methyl-acceptor is missing. Methyl D-lysinate retains the positive charge , proving that even if the enzyme binds the substrate, it specifically requires L-stereochemistry for catalysis.
-
Vs. No-Enzyme: A "buffer-only" control cannot detect false signals arising from the interaction between the peptide and the detection reagents (e.g., antibody cross-reactivity in TR-FRET). Methyl D-lysinate is present in the well, controlling for these non-specific reagent interactions.
Experimental Workflow & Protocols
Workflow Visualization
The following diagram illustrates the decision logic for interpreting assay signals using Methyl D-lysinate.
Protocol: Validating Specificity with Methyl D-lysinate
Context: This protocol assumes a radiometric (
Materials
-
Enzyme: Purified Recombinant MTase (e.g., G9a, 20 nM final).
-
Substrate (L): H3(1-21) peptide (L-Lys at target).
-
Control (D): H3(1-21) peptide containing Methyl D-lysinate (or D-Lys residue) at the target site.
Step-by-Step Methodology
-
Substrate Preparation:
-
Prepare stock solutions (1 mM) of both L-Lysine and D-Lysine peptides in water.
-
Note: Ensure the D-Lys peptide is synthesized with high chiral purity (>99%) to avoid trace L-contaminants that could yield a false signal.
-
-
Reaction Assembly:
-
Well A (Test): Buffer + Enzyme (20 nM) + L-Substrate (10 µM) + SAM.
-
Well B (Stereo Control): Buffer + Enzyme (20 nM) + D-Control (10 µM) + SAM.
-
Well C (Blank): Buffer + L-Substrate (10 µM) + SAM (No Enzyme).
-
-
Incubation:
-
Incubate at 30°C for 60 minutes.
-
-
Detection:
-
Add detection reagent (e.g., coupling enzyme or antibody).
-
Read signal (Luminescence or Fluorescence).[1]
-
-
Data Calculation:
-
Calculate Stereoselectivity Ratio (SR) :
-
Acceptance Criteria: An SR > 50 indicates high stereospecificity.[3] If SR < 10, investigate enzyme quality or peptide purity.
-
Mechanism of Action Visualization
Understanding why the D-isomer fails is crucial for explaining data to stakeholders.
Expert Commentary & Troubleshooting
The "Trace Activity" Phenomenon
In rare cases, you may observe low-level methylation (1-5%) of the D-Lysine control.
-
Cause 1: Chiral Impurity. Synthetic peptides may contain 0.5-1% L-isomer impurities from the manufacturing process. Solution: Request chiral HPLC analysis from your vendor.
-
Cause 2: Promiscuous Enzymes. Some non-histone methyltransferases or bacterial enzymes possess more open active sites that can tolerate D-isomers, albeit with significantly higher
and lower [1]. -
Cause 3: Reader Domain Binding. If your assay relies on a downstream "reader" protein (e.g., a Tudor domain) rather than direct methyl detection, be aware that some reader domains can bind D-methyl-lysine, leading to false positives in binding assays [1].
Strategic Recommendation
For IND-enabling studies or HTS validation , always include Methyl D-lysinate controls. It provides the "gold standard" evidence that your small molecule inhibitor is competing for a stereospecific active site, effectively de-risking your hit-to-lead campaign.
References
-
Investigating D-Lysine Stereochemistry for Epigenetic Methylation, Demethylation and Recognition. Source: National Institutes of Health (PMC) URL:[Link] Context: Defines the structural basis for L- vs D-lysine discrimination in G9a and GLP methyltransferases.
-
Specificity Analysis of Protein Lysine Methyltransferases Using SPOT Peptide Arrays. Source: National Institutes of Health (PMC) URL:[Link] Context: Describes the use of peptide arrays including negative controls for mapping MTase specificity.
-
Chemical Biology of Lysine Demethylases. Source: National Institutes of Health (PMC) URL:[Link] Context: Discusses the stereochemical requirements for demethylases and the interplay with methyltransferase activity.
Sources
Technical Guide: Circular Dichroism (CD) Analysis of Methyl D-Lysinate Containing Peptides
Executive Summary: The Chiral & Chemical Advantage
In the development of peptidomimetics and antimicrobial peptides (AMPs), Methyl D-lysinate represents a strategic dual-modification. It combines the proteolytic stability of D-amino acids with the C-terminal charge masking of methyl esters .
While standard L-lysine peptides are the biological norm, they suffer from rapid enzymatic degradation and often fail to self-assemble due to C-terminal charge repulsion. Methyl D-lysinate containing peptides overcome these barriers but present a unique challenge in characterization: their CD spectra are inverted and shifted compared to canonical libraries.
This guide provides an objective technical comparison of these peptides against their L-analogs and free-acid counterparts, outlining the specific spectral signatures required for validation.
Comparative Analysis: Spectral Signatures
To correctly interpret the CD data of Methyl D-lysinate peptides, one must decouple the chiral effect (L vs. D) from the electronic effect (Acid vs. Ester).
A. The Chiral Inversion (L-Lys vs. D-Lys)
The most immediate difference is the inversion of the CD signal. Standard algorithms (e.g., SELCON3, CONTIN) are trained on L-proteins. Applying these directly to D-peptides yields erroneous "random coil" or "unassigned" data.
-
L-Lysine (
-helix): Characterized by negative bands at 208 nm and 222 nm , and a positive band at 192 nm . -
D-Lysine (
-helix): Exhibits the exact mirror image—positive bands at 208 nm and 222 nm , and a negative band at 192 nm .
B. The C-Terminal Effect (Free Acid vs. Methyl Ester)
The methyl ester modification at the C-terminus removes the negative charge of the carboxylate group (
C. Summary of Optical Performance
| Feature | Standard L-Lysine Peptide | D-Lysine Free Acid Peptide | Methyl D-Lysinate Peptide |
| Chirality | L (Natural) | D (Non-natural) | D (Non-natural) |
| Proteolytic Stability | Low (Trypsin sensitive) | High (Protease resistant) | High (Protease resistant) |
| C-Terminal Charge | Negative ( | Negative ( | Neutral ( |
| Minima at 208, 222 nm | Maxima at 208, 222 nm | Maxima at 208, 222 nm | |
| Minimum at ~218 nm | Maximum at ~218 nm | Enhanced Max at ~218 nm (Due to aggregation) | |
| Random Coil Signal | Minimum at ~198 nm | Maximum at ~198 nm | Maximum at ~198 nm |
Critical Insight: If your Methyl D-lysinate peptide shows a strong positive peak at 218 nm, it indicates the formation of a D-structured
-sheet , likely driven by the ester-mediated removal of charge repulsion.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), follow this protocol designed to eliminate solvent artifacts and concentration-dependent aggregation errors.
Materials
-
Peptide Stock: 10 mM in HPLC-grade water or HFIP (if hydrophobic).
-
Buffer: 10 mM Phosphate buffer (pH 7.4). Avoid Chloride ions (PBS) below 200 nm if possible due to high absorbance.
-
Cell: Quartz Suprasil cuvette, 1.0 mm path length (standard) or 0.1 mm (for high concentration).
Step-by-Step Methodology
-
Baseline Correction (The Blank):
-
Measure the solvent/buffer alone using the exact same cuvette.[1]
-
Validation: The HT (High Tension) voltage must remain below 600V (or 700V depending on instrument) down to 190 nm. If HT spikes, the buffer is absorbing too much light; dilute or switch to Fluoride-based buffers.
-
-
Sample Preparation & Scan:
-
Dilute peptide to 50 µM (approx 0.1 mg/mL).
-
Parameters:
-
Range: 260 nm – 185 nm.
-
Bandwidth: 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Accumulations: 3 (averaged).
-
-
-
Concentration Gradient (Aggregation Check):
-
Methyl D-lysinate peptides are prone to stacking.
-
Measure at 50 µM , 100 µM , and 500 µM .
-
Analysis: Convert raw ellipticity (
, mdeg) to Mean Residue Ellipticity ( ). -
Logic: If the curves overlay perfectly, the peptide is monomeric. If the shape changes (e.g., 218 nm peak grows disproportionately), the ester is driving supramolecular assembly.
-
-
Solvent Titration (TFE Test):
-
Titrate 2,2,2-Trifluoroethanol (TFE) from 0% to 50%.
-
Purpose: TFE strengthens intramolecular H-bonds. If the peptide has the propensity to form a helix but is disordered in water, TFE will reveal the latent structure (Positive 208/222 nm bands for D-peptides).
-
Structural Characterization Workflow
The following diagram illustrates the decision logic for assigning secondary structure to Methyl D-lysinate peptides.
Figure 1: Decision tree for assigning secondary structure to D-amino acid peptides based on CD spectral polarity and shape.
Data Interpretation & Troubleshooting
Calculating Mean Residue Ellipticity (MRE)
Raw data (mdeg) is insufficient for publication. You must convert to MRE (
- : Observed ellipticity (mdeg)
- : Mean Residue Weight (Molecular Weight / # of residues - 1)
- : Path length (cm)
- : Concentration (mg/mL)
Common Pitfalls
-
Using L-Protein Algorithms: Do not upload Methyl D-lysinate spectra to DichroWeb or K2D3 without first mathematically inverting the data (multiplying by -1). However, it is scientifically more accurate to interpret the raw D-spectra qualitatively as "Mirror Image Helices" rather than manipulating data to fit L-algorithms.
-
Ester Hydrolysis: Methyl esters are labile at high pH. Ensure your buffer is pH < 8.0. If the spectrum shifts over time (e.g., 218 nm peak disappears), the ester may have hydrolyzed to the free acid, breaking the self-assembled structure.
References
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890.
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139.
-
NPTEL. Circular dichroism of Proteins – II. Biotechnology and Biochemical Engineering.
-
Syed, A., et al. (2025). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College.
-
Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews, 36(8), 1263-1269. (Context on ester-driven assembly).
Sources
Metabolic stability testing of Methyl D-lysinate prodrugs
Metabolic Stability Testing of Methyl D-Lysinate Prodrugs: A Comparative Methodological Guide
As a Senior Application Scientist, I frequently encounter the challenge of premature prodrug activation during preclinical Drug Metabolism and Pharmacokinetics (DMPK) profiling. When designing amino acid ester prodrugs, the choice of the promoiety is the single most critical variable dictating the balance between systemic stability and targeted activation.
This guide provides an objective, data-driven comparison of Methyl D-lysinate prodrugs against conventional alternatives. It details the mechanistic causality behind their stability and outlines self-validating experimental protocols for robust preclinical assessment.
Mechanistic Rationale: The Case for Methyl D-Lysinate
The fundamental goal of an ester prodrug is to mask undesirable physicochemical properties of a parent active pharmaceutical ingredient (API) while ensuring predictable biotransformation in vivo.
-
Stereochemical Evasion: Natural L-amino acid prodrugs are highly susceptible to rapid, non-specific hydrolysis by ubiquitous dipeptidyl peptidases and aminopeptidases in the gastrointestinal tract and systemic circulation. Substituting the promoiety with a D-amino acid (such as D-lysine) introduces a stereochemical mismatch for these enzymes. Research confirms that prodrugs containing D-configuration amino acids are enzymatically significantly more stable than their L-configuration counterparts[1].
-
Targeted Esterase Activation: While the D-lysine backbone resists peptidase cleavage, the methyl ester linkage remains a highly viable substrate for human carboxylesterases (e.g., hCE1 in the liver, hCE2 in the intestine). This dual mechanism allows the prodrug to survive first-pass metabolism longer than simple esters, yet efficiently release the parent drug at the target site[2].
-
Solubility & Conjugation: The highly polar ε-amino group of D-lysine drastically improves the aqueous solubility of hydrophobic APIs, while providing a versatile site for ester or amide linkages during synthesis[].
Metabolic activation pathway of Methyl D-lysinate prodrugs highlighting enzymatic selectivity.
Comparative Metabolic Stability Profiles
To objectively evaluate the performance of Methyl D-lysinate, we must benchmark it against alternative promoiety strategies. In vitro transformation experiments in plasma and microsomes are critical to ensure the prodrug is not prematurely degraded before reaching the target site[4]. Table 1 synthesizes the typical metabolic stability profiles of a model hydrophobic API derivatized with different functional groups.
Table 1: Comparative In Vitro Metabolic Stability of Prodrug Alternatives
| Promoiety Alternative | Plasma Half-Life (T₁/₂) | Liver Microsomal Clearance (CLint) | Primary Degradation Pathway | Stability vs. Activation Balance |
| Methyl D-lysinate | 120 - 180 min | Moderate (15-30 µL/min/mg) | Carboxylesterases (hCE1/hCE2) | Optimal: Resists peptidases; controlled ester hydrolysis. |
| Methyl L-lysinate | < 15 min | High (> 80 µL/min/mg) | Aminopeptidases & Esterases | Poor: Rapid premature cleavage in systemic circulation. |
| Simple Alkyl Ester | 45 - 60 min | High (> 60 µL/min/mg) | Non-specific Esterases | Sub-optimal: Variable hydrolysis; lacks transporter targeting. |
| Aliphatic Amide | > 24 hours | Very Low (< 5 µL/min/mg) | Hepatic Amidases | Poor: Overly stable; fails to release active parent drug efficiently. |
Experimental Workflows: Self-Validating Protocols
A rigorous DMPK assay must be a self-validating system. The protocols below are designed not just to generate data, but to prove the causality of the observed degradation.
Protocol A: Plasma Stability Assay
Causality & Validation: This assay evaluates the susceptibility of the methyl ester bond to plasma esterases (e.g., butyrylcholinesterase). The inclusion of a positive control (e.g., procaine) validates that the plasma esterases are active. A negative control (buffer only, pH 7.4) isolates enzymatic hydrolysis from spontaneous chemical degradation.
-
Matrix Preparation: Thaw pooled human or animal plasma in a 37°C water bath. Centrifuge at 3,000 × g for 5 minutes to remove precipitated proteins and clots.
-
Spiking: Dilute the Methyl D-lysinate prodrug stock (10 mM in DMSO) into 0.1 M phosphate buffer (pH 7.4) to create a 100 µM working solution.
-
Incubation: Pre-incubate 190 µL of plasma at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of the prodrug working solution. (Note: Final DMSO concentration must remain < 0.1% to prevent solvent-induced enzyme inhibition).
-
Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 minutes), extract 20 µL aliquots and immediately quench by adding 80 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Mechanistic Note: The organic solvent instantly denatures plasma proteins, halting enzymatic activity and precipitating the matrix for clean LC-MS/MS injection.
-
-
Processing: Vortex the quenched samples for 2 minutes, centrifuge at 15,000 × g for 10 minutes at 4°C, and transfer the supernatant for LC-MS/MS quantification.
Protocol B: Liver Microsomal Stability Assay
Causality & Validation: Liver microsomes containing cytochrome P450 (CYP) enzymes and carboxylesterases are standard in vitro models for assessing ester prodrugs[2]. To isolate esterase-mediated cleavage from CYP-mediated oxidation, this assay utilizes a bifurcated design: one arm with the NADPH cofactor, and one without. Because carboxylesterase hydrolysis is NADPH-independent, comparing the two arms precisely isolates the esterase contribution.
-
Matrix Preparation: Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Pre-incubation: Aliquot 40 µL of the HLM suspension into a 96-well plate. Add 5 µL of the Methyl D-lysinate prodrug (final concentration 1 µM). Incubate at 37°C for 10 minutes.
-
Bifurcated Initiation:
-
Arm 1 (+ NADPH): Add 5 µL of 10 mM NADPH to initiate both CYP and esterase activity.
-
Arm 2 (- NADPH): Add 5 µL of buffer to initiate esterase activity only.
-
-
Quenching: At 0, 5, 15, 30, 45, and 60 minutes, add 150 µL of ice-cold methanol (with IS) to terminate the reaction.
-
Analysis: Centrifuge and analyze the disappearance of the prodrug via LC-MS/MS. Calculate the intrinsic clearance (
) using the natural log of percent remaining versus time.
Self-validating microsomal assay logic to isolate esterase-mediated prodrug clearance.
References
1.[2] Title: Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Source: scirp.org URL:
2.[] Title: Lysine: Comprehensive Guide on Structure, Functions, and Applications Source: bocsci.com URL:
3.[1] Title: Amino Acids in the Development of Prodrugs Source: nih.gov URL:
4.[4] Title: Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations Source: wuxiapptec.com URL:
Sources
- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
Methyl D-lysinate proper disposal procedures
Methyl D-lysinate: Comprehensive Laboratory Disposal and Safety Protocols
Methyl D-lysinate (most commonly utilized and supplied as D-Lysine Methyl Ester Dihydrochloride) is a crucial amino acid derivative widely used in peptide synthesis, drug discovery, and the development of polymeric drug carriers. While it is not classified as a hazardous material for standard transportation, its dihydrochloride salt formulation presents specific operational challenges during disposal.
This guide provides step-by-step, field-proven methodologies for the safe handling, neutralization, and disposal of Methyl D-lysinate to ensure strict regulatory compliance and laboratory safety.
Physicochemical Properties & Hazard Profile
Understanding the chemical nature of Methyl D-lysinate is essential for predicting its behavior during disposal and emergency scenarios.
Table 1: Quantitative Data & Chemical Properties
| Property | Value / Specification | Operational Implication |
| CAS Number | 67396-08-1 | Primary identifier required for waste manifests. |
| Molecular Formula | C7H16N2O2 · 2HCl | Contains two equivalents of hydrochloric acid. |
| Molecular Weight | 233.13 g/mol | High mass fraction of chloride dictates disposal method. |
| Appearance | White to almost white powder | Prone to aerosolization (severe dust hazard). |
| Solubility | Soluble in water | Aqueous waste streams require strict pH monitoring. |
| Thermal Decomposition | > 205 °C (Melting Point) | Generates toxic HCl, NOx, and CO gases upon combustion. |
Mechanistic Causality of Hazards: The primary hazard associated with Methyl D-lysinate disposal is its thermal degradation profile. Because it is a dihydrochloride salt, exposing the compound to high temperatures or uncontrolled combustion strips the chloride ions from the molecule. These ions immediately react with atmospheric moisture and hydrogen to form highly corrosive hydrogen chloride (HCl) gas, alongside toxic nitrogen oxides (NOx) ()[1]. Therefore, standard open-air burning or disposal in basic, unscrubbed incinerators is strictly prohibited.
Operational Workflows: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Unused or Expired Reagent)
Mechanistic Rationale: Directly incinerating the dry powder can lead to incomplete combustion and hazardous dust dispersion.
-
Segregation: Isolate the expired or unused Methyl D-lysinate from strong oxidizing agents to prevent unintended exothermic reactions.
-
Dissolution: In a certified chemical fume hood, carefully dissolve the solid powder in a combustible, EPA-approved organic solvent (e.g., ethanol or methanol).
-
Causality: Dissolving the powder serves a dual purpose. First, it completely eliminates the risk of aerosolizing irritant dust. Second, it creates a homogenous liquid fuel that ensures a complete, controlled burn during the incineration process.
-
-
Containerization: Transfer the dissolved mixture into a clearly labeled, compatible solvent waste jug (e.g., a red safety can or designated halogenated waste container).
-
Incineration Routing: Route the waste to a licensed chemical disposal facility equipped with a dual-stage incinerator.
-
Self-Validating Safety: The incinerator must feature an afterburner and an alkaline scrubber system ()[2]. The scrubber acts as a self-validating mechanism that actively monitors and neutralizes the toxic HCl gas generated during the combustion of the dihydrochloride salt, ensuring environmental compliance.
-
Protocol B: Aqueous Waste (Reaction Washes & Solutions)
Mechanistic Rationale: Aqueous streams containing this compound carry dissolved chloride ions and exhibit acidic properties due to the dissociation of the dihydrochloride salt.
-
pH Assessment: Test the aqueous waste using a calibrated pH meter or high-resolution indicator strips.
-
Neutralization: If the pH is below 5.5, slowly add a weak base (such as 1M Sodium Bicarbonate,
) while stirring until a target pH of 6.0–8.0 is achieved.-
Causality: Neutralizing the solution prevents the acidic degradation of High-Density Polyethylene (HDPE) storage containers over time. Furthermore, it prevents the dangerous mobilization of heavy metals if the waste is inadvertently mixed with other laboratory streams.
-
-
Storage: Transfer the neutralized solution into a designated "Non-Hazardous Aqueous Chemical Waste" container. Ensure the container is leak-proof and stored within secondary containment.
-
Final Disposal: Do not pour aqueous waste down the sink. Arrange for pickup by an authorized environmental management company in accordance with local wastewater regulations ()[3].
Protocol C: Contaminated Consumables (PPE, Pipette Tips, Weigh Boats)
-
Collection: Immediately place all contaminated solid consumables (e.g., nitrile gloves, weigh boats, spatulas) into a heavy-duty, puncture-resistant plastic bag.
-
Containment: Seal the bag tightly to prevent residual dust from escaping and place it in a designated solid chemical waste bin.
-
Disposal: Treat as standard laboratory chemical waste destined for commercial incineration.
Spill Management & Emergency Response
Mechanistic Rationale: The primary exposure route during a spill is inhalation. Sweeping dry powder aerosolizes the chemical, leading to immediate respiratory and ocular irritation.
Table 2: Required Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification / Standard | Operational Rationale |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents ocular irritation from airborne dust. |
| Hand Protection | Nitrile Gloves (Min. 4 mil) | Provides a chemical barrier against skin absorption. |
| Respiratory | N95 or P100 Respirator | Mandatory during spill cleanup to block fine powder inhalation. |
| Body Protection | Standard Laboratory Coat | Prevents contamination of personal clothing. |
Step-by-Step Spill Cleanup:
-
PPE Protocol: Don all required PPE listed in Table 2 before approaching the spill.
-
Dust Suppression: Do not dry sweep. Instead, lightly mist the spill area with water or cover it with damp absorbent pads.
-
Causality: Moisture binds the fine particulates together, suppressing dust formation and allowing for safe mechanical removal without inhalation risks.
-
-
Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a dedicated solid waste container.
-
Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual dihydrochloride salt, preventing long-term corrosion of laboratory benches and equipment.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical routing and safety checkpoints for all Methyl D-lysinate waste streams.
Fig 1: Step-by-step operational workflow for Methyl D-lysinate waste segregation and disposal.
References
Sources
Technical Guide: Personal Protective Equipment & Handling Protocols for Methyl D-lysinate Dihydrochloride
[1][2]
Executive Summary: The Philosophy of "Clean" Safety
As researchers, we often view Personal Protective Equipment (PPE) solely as a barrier against toxicity.[1] However, when handling amino acid derivatives like Methyl D-lysinate dihydrochloride , the paradigm must shift.[2][1] While often classified as low-hazard by GHS standards, the real risk lies in hygroscopicity and hydrolysis .[2]
Moisture from your breath or skin can degrade the ester bond, releasing methanol and free lysine, compromising your reaction stoichiometry before it even begins.[1] Therefore, the protocols below are designed to serve a dual purpose: protecting the operator from irritation and protecting the reagent from hydrolytic degradation.
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the specific physicochemical behavior of the compound.[1]
| Property | Characteristic | Operational Implication |
| CAS Number | 20665-37-6 | Specific to the D-isomer dihydrochloride salt.[2][1] |
| Physical State | White crystalline powder | High potential for static charge and aerosolization during weighing.[2][1] |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture; becomes sticky/clumpy.[2][1] |
| Hydrolysis | Ester bond cleavage | Releases Methanol (toxic) and D-Lysine upon contact with water/mucous membranes.[2][1] |
| GHS Status | Generally Non-Hazardous / Irritant | Warning: May cause skin/eye irritation (H315, H319) and respiratory irritation (H335).[2] |
Expert Insight: Do not let the "Non-Hazardous" label on some SDSs lower your guard.[1] The dihydrochloride salt is acidic.[1] Upon contact with sweat (moisture), it can form a localized acidic solution (HCl), leading to contact dermatitis or "burns" under rings or watchbands.[1]
PPE Specifications: The "Self-Validating" Protocol
The following PPE selection is based on permeation resistance to hydrochloride salts and organic ester derivatives.
A. Hand Protection: The "Double-Don" Technique
Standard latex gloves are insufficient due to protein allergy risks and poor chemical resistance to organic solvents often used in downstream coupling steps.[1]
-
Secondary Layer (Optional but Recommended): Long-cuff Nitrile (0.15 mm / 6 mil) when handling stock solutions.[2][1]
-
Protocol: Inspect gloves for "pinholes" by inflating slightly before donning.[2] Change gloves immediately if the powder is spilled; the hygroscopic salt will pull moisture through a compromised glove barrier.[1]
B. Ocular Protection: Goggles vs. Glasses
Safety glasses with side shields are the minimum standard.[1] However, due to the fine particle size of Methyl D-lysinate:
-
Recommendation: Indirect Vent Chemical Splash Goggles .
-
Reasoning: Fine dust can bypass side shields.[2] If the powder contacts the eye, it dissolves instantly in tear fluid, creating an acidic, stinging solution.
C. Respiratory & Body Protection[3][4][5]
-
Respiratory: Handling should be performed in a Class II Biosafety Cabinet or Chemical Fume Hood .[2] If weighing on an open bench (not recommended), an N95 particulate respirator is required to prevent inhalation of acidic dust.[1]
-
Body: Standard cotton lab coat (buttoned). Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for selecting PPE based on the specific manipulation being performed.
Figure 1: PPE Decision Matrix based on physical state and solvent system.[2][1] Note the escalation of PPE when organic solvents (common in peptide synthesis) are introduced.[2]
Operational Workflow: The "Zero-Contamination" Protocol[1][2]
This workflow ensures the safety of the scientist and the purity of the Methyl D-lysinate.[1]
Step 1: Preparation
-
Environment: Verify Fume Hood airflow (face velocity 80-100 fpm).
-
Tools: Anti-static weighing boat, stainless steel spatula (clean and dry).
-
PPE: Don nitrile gloves and lab coat.[1]
Step 2: Weighing (The Critical Step)[1]
-
Risk:[2] Static electricity can cause the powder to "jump," creating an aerosol.[1]
-
Action: Use an ionizing bar or anti-static gun if available.[1]
-
Technique: Open the container inside the hood. Transfer slowly. Do not return excess powder to the stock container (contamination risk).[2][1][3]
Step 3: Solubilization
-
Action: Add solvent to the powder, not powder to the solvent, to prevent clumping and splashing.
-
Observation: If the solution turns cloudy immediately, check the pH. Free base formation may precipitate if the pH is too high.[1]
Step 4: Disposal
Emergency Response Procedures
Even with perfect protocols, accidents happen.[1] Here is the immediate response plan.
| Incident | Immediate Action | Secondary Action |
| Skin Contact | Brush off dry powder first, then wash with soap and water for 15 mins.[2][1][4] | Apply moisturizer.[1] Monitor for redness (dermatitis).[1] |
| Eye Contact | Do not rub. Flush with eyewash station for 15 mins, holding eyelids open.[2][1] | Seek medical attention.[1][5][4][6][7][8] Bring SDS. |
| Inhalation | Move to fresh air immediately. | If coughing persists, seek medical evaluation. |
| Spill (Solid) | Cover with wet paper towels to prevent dust, then wipe up.[2][1] | Clean area with weak detergent.[1] |
Workflow Diagram
Figure 2: Linear operational workflow emphasizing thermal equilibration to prevent moisture condensation on the hygroscopic reagent.
References
-
Thermo Fisher Scientific. (2021).[2][1] Safety Data Sheet: L-Lysine methyl ester dihydrochloride. (Note: Isomers share identical hazard profiles).[1] Retrieved from [2][1]
-
Sigma-Aldrich. (2023).[2][1] Safety Data Sheet: Methyl L-lysinate dihydrochloride. Retrieved from [2][1]
-
Ansell. (2022).[2][1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [2][1]
-
PubChem. (2023).[2][1] Compound Summary: Methyl D-lysinate.[2][1] National Library of Medicine.[1] Retrieved from [2][1]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Vanillin isobutyrate | C12H14O4 | CID 539829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mu-intel.com [mu-intel.com]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.pt [fishersci.pt]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
